molecular formula C4H4O4<br>C4H4O4<br>COOH-CH=CHCOOH B3422593 2-Butenedioic acid CAS No. 26099-09-2

2-Butenedioic acid

Cat. No.: B3422593
CAS No.: 26099-09-2
M. Wt: 116.07 g/mol
InChI Key: VZCYOOQTPOCHFL-OWOJBTEDSA-N
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Description

2-Butenedioic acid, an organic compound with the formula HO₂CCH=CHCO₂H, is a dicarboxylic acid that exists as two geometric isomers crucial for laboratory and industrial research: the cis-isomer (maleic acid) and the trans-isomer (fumaric acid) . Fumaric acid (trans) is a key intermediate in the citric acid cycle (Krebs cycle), where it is produced from succinate by succinate dehydrogenase and is subsequently hydrated to malate . It is used as a food acidulant (E297) and has been developed for pharmaceutical applications, with its dimethyl ester shown to activate the Nrf2 antioxidant response pathway, a mechanism explored in treatments for multiple sclerosis and psoriasis . In contrast, maleic acid (cis) is a versatile industrial precursor, used in the synthesis of polyester and alkyd resins, as a mordant for dyes, and as an adhesion promoter . It is a strong electrophile and an excellent dienophile in Diels-Alder reactions . Furthermore, maleic acid is commonly used to form acid addition salts with pharmaceutical compounds, such as indacaterol maleate, to improve their stability . The maleate ion also serves as an inhibitor in transaminase reactions in biochemical studies . The isomers exhibit distinct physical properties; maleic acid is significantly more soluble in water and has a much lower melting point (135 °C) than fumaric acid (287 °C), which is a consequence of their differing molecular configurations . This high-purity this compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid
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InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+
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InChI Key

VZCYOOQTPOCHFL-OWOJBTEDSA-N
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Canonical SMILES

C(=CC(=O)O)C(=O)O
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Isomeric SMILES

C(=C/C(=O)O)\C(=O)O
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Molecular Formula

C4H4O4, Array
Record name FUMARIC ACID
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Related CAS

9003-16-1
Record name Poly(fumaric acid)
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DSSTOX Substance ID

DTXSID3021518
Record name Fumaric acid
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Molecular Weight

116.07 g/mol
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Physical Description

Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or granules, Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white odourless granules or leafy crystals; virtually odourless with tart acid taste
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Boiling Point

329 °F at 1.7 mmHg ; sublimes (NTP, 1992), Sublimes at 200 °C
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Flash Point

273 °C (open cup), 230 °C (closed cup), 273 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone, Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene, in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g, Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia., In water, 7X10-3 mg/L at 25 °C, 7.0 mg/mL, Solubility in water, g/100ml at 25 °C: 0.63 (poor), insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils.
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Density

1.635 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.635 g/cu cm at 20 °C, IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46, Density (at 20 °C): 1.64 g/cm³
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Vapor Pressure

0.000154 [mmHg], 1.54X10-4 mm Hg at 25 °C
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Impurities

< 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash
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Color/Form

Needles, monoclinic prisms or leaflets from water, Colorless crystals, WHITE CRYSTALLINE POWDER

CAS No.

110-17-8, 6915-18-0
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Melting Point

572 to 576 °F (NTP, 1992), 286-302 °C (closed capillary, rapid heating), 287 °C decomposes, 549 °C
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Record name Fumaric acid
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URL http://www.hmdb.ca/metabolites/HMDB0000134
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Differences Between Maleic and Fumaric Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Maleic acid and fumaric acid, though sharing the same chemical formula (C₄H₄O₄), exhibit remarkably different physicochemical properties and biological activities. These differences are fundamentally rooted in their geometric isomerism. This technical guide provides a comprehensive analysis of the structural distinctions between the cis-isomer, maleic acid, and the trans-isomer, fumaric acid. It delves into the impact of their stereochemistry on key physical and chemical parameters, supported by quantitative data. Furthermore, this document outlines detailed experimental protocols for the spectroscopic and titrimetric differentiation of these isomers and presents a visual representation of the acid-catalyzed isomerization of maleic acid to the more stable fumaric acid. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of these compounds for applications in their respective fields.

Introduction: The Significance of Geometric Isomerism

Maleic acid and fumaric acid are dicarboxylic acids that serve as a classic textbook example of cis-trans isomerism, a form of stereoisomerism. In maleic acid, the two carboxylic acid functional groups are positioned on the same side of the carbon-carbon double bond (cis configuration).[1] In contrast, fumaric acid possesses a trans configuration, with the carboxylic acid groups on opposite sides of the double bond.[2][3] This seemingly subtle difference in spatial arrangement leads to profound variations in their molecular geometry, polarity, and intermolecular forces, which in turn dictate their distinct physical and chemical behaviors.[4] Understanding these differences is crucial for applications ranging from polymer chemistry to pharmaceutical formulation, where the choice of isomer can significantly impact the final product's properties and performance.[5]

Core Structural and Physicochemical Differences

The geometric constraints imposed by the double bond are central to the divergent properties of maleic and fumaric acid.

Molecular Structure and Bonding

The cis configuration of maleic acid forces its two polar carboxyl groups into close proximity. This arrangement allows for the formation of a strong intramolecular hydrogen bond, where a hydrogen atom from one carboxyl group interacts with an oxygen atom of the other. This internal hydrogen bonding significantly influences the molecule's overall properties.

Fumaric acid, with its trans geometry, positions the carboxyl groups far apart, making intramolecular hydrogen bonding impossible. Instead, fumaric acid molecules engage in strong intermolecular hydrogen bonding with neighboring molecules, forming an extended, stable crystalline lattice.

G cluster_maleic Maleic Acid (cis-isomer) cluster_fumaric Fumaric Acid (trans-isomer) Maleic_Structure Intramolecular_H_Bond Intramolecular Hydrogen Bond Fumaric_Structure Intermolecular_H_Bond Intermolecular Hydrogen Bonding

Caption: Structural comparison of maleic and fumaric acid.

Quantitative Data Presentation

The structural disparities between maleic and fumaric acid give rise to significant differences in their measurable properties. The following table summarizes key quantitative data for easy comparison.

PropertyMaleic AcidFumaric AcidReference(s)
Synonym cis-Butenedioic acidtrans-Butenedioic acid
Molar Mass ( g/mol ) 116.07116.07
Melting Point (°C) 130-139287
Boiling Point (°C) 160 (decomposes)290 (sublimes)
Water Solubility (g/L at 25°C) 7887
pKa1 1.93.03
pKa2 6.074.44
Heat of Combustion (kJ/mol) -1355-1337.9
Dipole Moment HighLow (approaching zero)

Experimental Protocols for Differentiation

Several standard laboratory techniques can be employed to distinguish between maleic and fumaric acid.

Infrared (IR) Spectroscopy

Objective: To differentiate between maleic and fumaric acid based on their characteristic vibrational frequencies in the infrared spectrum.

Methodology:

  • Sample Preparation: Prepare a solid sample of each acid by grinding a small amount of the crystalline acid with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Place the KBR pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

  • Analysis:

    • Maleic Acid: Look for characteristic peaks corresponding to the C=O stretching of the carboxylic acid groups. Due to the cis-configuration and intramolecular hydrogen bonding, the carbonyl peaks may appear broader and at slightly different wavenumbers compared to fumaric acid. Approximate stretching bands are observed around 1856 cm⁻¹ and 1780 cm⁻¹.

    • Fumaric Acid: The trans-configuration and strong intermolecular hydrogen bonding result in a different spectral fingerprint. Expect to see absorptions with peaks in the ranges of 3120 cm⁻¹, 2890 cm⁻¹, 2700 cm⁻¹, and 2500 cm⁻¹. The carbonyl (C=O) stretch will also be present, typically as a sharp, well-defined peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between maleic and fumaric acid by analyzing the chemical shifts of their protons in ¹H NMR spectroscopy.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample of each acid in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. Add a small amount of an internal standard, such as trimethylsilane (TMS), for referencing.

  • Instrument Setup: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • Data Acquisition: Obtain a high-resolution spectrum, ensuring proper shimming and tuning of the instrument.

  • Analysis:

    • Maleic Acid: The two equivalent vinylic protons will appear as a singlet. The chemical shift of these protons is typically around 6.2-6.4 ppm.

    • Fumaric Acid: The two equivalent vinylic protons in fumaric acid also appear as a singlet but are deshielded to a greater extent and resonate at a downfield chemical shift, approximately around 6.5 ppm. The exact chemical shifts can vary depending on the solvent and concentration.

Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constants (pKa1 and pKa2) of maleic and fumaric acid through potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

    • Accurately weigh a sample of maleic acid and dissolve it in deionized water to create a solution of known concentration (e.g., 0.05 M).

    • Repeat for fumaric acid.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the acid solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution.

  • Titration Procedure:

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.5 mL) from a burette.

    • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot a graph of pH versus the volume of NaOH added.

    • Determine the two equivalence points from the points of inflection on the titration curve.

    • The pH at the half-equivalence point for the first dissociation is equal to pKa1, and the pH at the one-and-a-half-equivalence point is equal to pKa2.

    • Compare the experimentally determined pKa values with the literature values to confirm the identity of the acid. Maleic acid will have a significantly lower pKa1 than fumaric acid.

Isomerization of Maleic Acid to Fumaric Acid

The greater thermodynamic stability of fumaric acid allows for the conversion of maleic acid to its trans-isomer under certain conditions. This isomerization is a common undergraduate organic chemistry experiment and has industrial relevance. The process is typically catalyzed by heat and acid.

Experimental Workflow

The following diagram illustrates the key steps in the laboratory-scale isomerization of maleic acid to fumaric acid.

G start Start: Dissolve Maleic Acid in Water add_hcl Add Concentrated HCl (Catalyst) start->add_hcl reflux Heat the Mixture to Reflux add_hcl->reflux cool Cool the Reaction Mixture to Room Temperature reflux->cool precipitate Fumaric Acid Precipitates cool->precipitate filter Vacuum Filtration to Isolate Fumaric Acid precipitate->filter wash Wash Crystals with Cold Water filter->wash dry Dry the Fumaric Acid Crystals wash->dry end End: Characterize Product (e.g., Melting Point) dry->end

Caption: Isomerization of Maleic Acid to Fumaric Acid.

Conclusion

The structural disparity between maleic acid and fumaric acid, arising from their cis and trans configurations, provides a compelling case study in the influence of stereochemistry on molecular properties. The ability of maleic acid to form intramolecular hydrogen bonds, in contrast to the extensive intermolecular hydrogen bonding network of fumaric acid, is the primary determinant of their differing melting points, solubilities, and acidities. For professionals in research and drug development, a thorough understanding of these differences, and the experimental techniques to verify them, is essential for the rational design and application of molecules where geometric isomerism plays a critical role. This guide has provided a foundational overview, quantitative data, and detailed experimental protocols to aid in the effective differentiation and utilization of these two fundamental organic acids.

References

A Technical Guide to the Physical Properties of Trans-2-Butenedioic Acid (Fumaric Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-Butenedioic acid, commonly known as fumaric acid, is a naturally occurring dicarboxylic acid that plays a crucial role as an intermediate in the citric acid cycle.[1] Its trans-isomeric structure imparts distinct physical and chemical properties compared to its cis-isomer, maleic acid.[2] Fumaric acid and its esters, known as fumarates, are widely utilized in the food, pharmaceutical, and industrial sectors. In the pharmaceutical industry, it is used in drug formulations and as a component in fumarate salts.[3] A thorough understanding of its physical properties is paramount for its effective application in drug development, formulation, and manufacturing. This technical guide provides an in-depth overview of the key physical properties of fumaric acid, detailed experimental protocols for their determination, and a visual representation of the characterization workflow.

Core Physical Properties

The physical characteristics of fumaric acid are well-documented, revealing a stable, non-hygroscopic compound with distinct solubility and acidity profiles. These properties are critical for its handling, processing, and function in various applications.

Data Presentation: A Summary of Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of trans-2-butenedioic acid.

PropertyValueUnitsConditions
Molecular Formula C₄H₄O₄
Molar Mass 116.07 g/mol
Appearance White crystalline powder or colorless monoclinic crystals
Melting Point 287°CDecomposes[4]
Boiling Point 290°C
Density 1.635g/cm³at 20 °C[5]
pKa₁ 3.03at 25 °C
pKa₂ 4.44at 25 °C
Water Solubility 6.3g/Lat 25 °C
7.0g/Lat 25 °C
Solubility in Ethanol (95%) 57.6g/Lat 30 °C
Solubility in Diethyl Ether 7.2g/Lat 25 °C
Solubility in Acetone 17.2g/Lat 30 °C
Solubility in Chloroform Insoluble
Solubility in Benzene Insoluble

Experimental Protocols

Accurate determination of the physical properties of fumaric acid is essential for quality control and formulation development. The following sections detail the methodologies for key experimental procedures.

Determination of Melting Point by Capillary Method

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry fumaric acid is finely ground using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup:

    • Mel-Temp: The capillary tube is inserted into the sample holder of the apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. The thermometer and tube are then immersed in the oil of the Thiele tube.

  • Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate of 1-2 °C per minute near the melting point to ensure accuracy.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Data Analysis: The observed melting range is compared to the literature value for pure fumaric acid. A broad melting range typically indicates the presence of impurities.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer with a constant temperature bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

  • pH meter

Procedure:

  • Preparation of Saturated Solution: An excess amount of fumaric acid is added to a known volume of distilled water in a conical flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The suspension is allowed to stand to let the excess solid settle. A sample of the supernatant is carefully withdrawn and filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: The concentration of fumaric acid in the clear filtrate is determined using a suitable analytical method.

    • UV-Vis Spectrophotometry: A calibration curve is prepared using standard solutions of fumaric acid of known concentrations. The absorbance of the filtered sample is measured, and its concentration is determined from the calibration curve.

    • HPLC: Similar to UV-Vis, a calibration curve is generated. The filtered sample is injected into the HPLC system, and the peak area is used to quantify the concentration.

  • Data Analysis: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L). The pH of the saturated solution should also be measured and reported.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of weak acids by monitoring the pH change of a solution upon the addition of a titrant.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • Sample Preparation: A known mass of fumaric acid is dissolved in a known volume of deionized water in a beaker.

  • Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is fully covered and does not interfere with the stir bar.

  • Titration: The standardized NaOH solution is added incrementally from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the expected equivalence points.

  • Data Collection: The titration is continued past the second equivalence point, and the volume of titrant added and the corresponding pH are recorded throughout the process.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The two equivalence points are identified from the points of steepest inflection on the curve. The pKa values are determined from the pH at the half-equivalence points.

    • pKa₁: The pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added.

    • pKa₂: The pH at the point midway between the first and second equivalence points.

Mandatory Visualization: Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and physicochemical characterization of trans-2-butenedioic acid.

experimental_workflow start Start: Maleic Acid synthesis Isomerization (Acid-Catalyzed Reflux) start->synthesis purification Purification (Recrystallization & Filtration) synthesis->purification characterization Physicochemical Characterization purification->characterization melting_point Melting Point Determination (Capillary Method) characterization->melting_point solubility Solubility Measurement (Shake-Flask Method) characterization->solubility pka pKa Determination (Potentiometric Titration) characterization->pka end End: Characterized Fumaric Acid melting_point->end solubility->end pka->end

Workflow for Fumaric Acid Characterization

References

Spectroscopic Analysis of 2-Butenedioic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the cis and trans isomers of 2-butenedioic acid, namely maleic acid and fumaric acid. Due to their distinct molecular geometries, these isomers exhibit significant differences in their spectroscopic signatures, which are critical for their identification, characterization, and quantification in various scientific and industrial applications, including drug development. This document presents a detailed compilation of their ¹H NMR, ¹³C NMR, Infrared (IR), Raman, and UV-Vis spectroscopic data. Furthermore, it outlines the experimental protocols for acquiring this data, ensuring reproducibility and accuracy in laboratory settings.

Introduction

Maleic acid (cis-2-butenedioic acid) and fumaric acid (trans-2-butenedioic acid) are dicarboxylic acids with the chemical formula C₄H₄O₄. Their geometric isomerism gives rise to distinct physical and chemical properties, which in turn are reflected in their interaction with electromagnetic radiation. Spectroscopic techniques are therefore powerful tools for differentiating and characterizing these isomers. Understanding their unique spectroscopic profiles is paramount for quality control, reaction monitoring, and formulation development in the pharmaceutical and chemical industries. Fumaric acid, for instance, is utilized in medicine and as a food additive, making its purity and distinction from the more toxic maleic acid a critical concern.

Spectroscopic Data of Maleic Acid and Fumaric Acid

The following tables summarize the key spectroscopic data for maleic acid and fumaric acid, facilitating a direct comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts (δ) of the protons (¹H) and carbons (¹³C) in maleic and fumaric acid are highly informative.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventOlefinic Protons (δ, ppm)Carboxylic Acid Protons (δ, ppm)
Maleic AcidDMSO-d₆~6.2-6.4 (singlet)[1]Variable, broad
D₂O~6.2-6.4 (singlet)[1]Not observed
Fumaric AcidDMSO-d₆~6.5 (singlet)Variable, broad
D₂O~6.5 (singlet)Not observed

Note: The two olefinic protons in maleic acid are chemically and magnetically equivalent, appearing as a single peak.[1] Similarly, the two olefinic protons in fumaric acid are equivalent and also present as a singlet. The chemical shift of the carboxylic acid protons is highly dependent on concentration, temperature, and solvent.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventOlefinic Carbons (δ, ppm)Carboxylic Carbons (δ, ppm)
Maleic AcidDMSO-d₆~130.0[1]~166.5[1]
Fumaric AcidDMSO-d₆~134.5~165.5
Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional GroupMaleic AcidFumaric Acid
O-H stretch (carboxylic acid)3200-2500 (broad)3120-2500 (broad)
C=O stretch (carboxylic acid)~1707~1680
C=C stretch~1630~1640
C-O stretch~1220~1290
O-H bend~910~980 (out-of-plane)

Note: The position of the C=O stretching vibration can be influenced by hydrogen bonding. The broadness of the O-H stretch is characteristic of carboxylic acids due to hydrogen bonding.

Table 4: Key Raman Scattering Peaks (cm⁻¹)

Functional GroupMaleic AcidFumaric Acid
C=O stretch~1700~1687
C=C stretch~1640~1650
Carboxylic acid deformation~850~870
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Absorption Maxima (λ_max)

CompoundSolventλ_max (nm)Molar Absorptivity (ε)
Maleic AcidAcidic Aqueous~210Variable
Fumaric AcidAcidic Aqueous~208Variable

Note: The λ_max can be influenced by the pH of the solution. Both isomers exhibit a π → π transition associated with the conjugated system.*

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of maleic and fumaric acid.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Maleic acid and fumaric acid samples

  • Pipettes and vials

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the acid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Vortex the vial until the sample is completely dissolved.

    • Using a pipette with a cotton or glass wool plug, filter the solution into a clean NMR tube to a height of about 4-5 cm.

    • Cap the NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard proton acquisition experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time (typically 1-5 seconds for small molecules).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Load a standard carbon acquisition experiment with proton decoupling.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Use a 30-45° pulse angle to reduce the relaxation delay.

    • Set a short relaxation delay (e.g., 1-2 seconds).

    • Acquire a larger number of scans due to the low natural abundance of ¹³C (typically several hundred to thousands).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of solid maleic or fumaric acid.

Materials:

  • FT-IR spectrometer

  • Hydraulic press with a pellet die

  • Agate mortar and pestle

  • Spectroscopy grade potassium bromide (KBr), dried

  • Maleic acid and fumaric acid samples

  • Spatula and weighing paper

Procedure:

  • Sample Preparation:

    • Dry the KBr powder in an oven at ~110°C for several hours and store it in a desiccator.

    • Place approximately 1-2 mg of the acid sample and 100-200 mg of dry KBr into an agate mortar.

    • Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.

    • Transfer the powder into the pellet die.

  • Pellet Formation:

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Carefully release the pressure and retrieve the KBr pellet from the die.

  • Data Acquisition:

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Raman Spectroscopy

Objective: To obtain a Raman spectrum of solid maleic or fumaric acid.

Materials:

  • Raman spectrometer with a laser excitation source (e.g., 785 nm)

  • Microscope for sample focusing

  • Maleic acid and fumaric acid samples (as crystalline powder)

  • Glass slide or sample holder

Procedure:

  • Sample Preparation:

    • Place a small amount of the crystalline powder of the acid onto a clean glass slide or the appropriate sample holder.

  • Instrument Setup and Data Acquisition:

    • Place the sample under the microscope objective of the Raman spectrometer.

    • Focus the laser onto the sample.

    • Set the laser power to a level that provides a good signal without causing sample degradation.

    • Set the acquisition time and the number of accumulations to achieve a satisfactory signal-to-noise ratio.

    • Collect the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹).

    • The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of maleic and fumaric acid in solution.

Materials:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (e.g., 1 cm path length)

  • Solvent (e.g., dilute acidic water, ethanol)

  • Maleic acid and fumaric acid samples

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the acid in the chosen solvent with a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a series of solutions with decreasing concentrations.

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse a second cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Scan the absorbance of the sample over the desired wavelength range (e.g., 190-400 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described in this guide.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_FTIR FT-IR (KBr Pellet) Workflow cluster_Raman Raman Spectroscopy Workflow cluster_UVVis UV-Vis Spectroscopy Workflow NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq Data Acquisition (Lock, Shim, Acquire FID) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Anal Spectral Analysis (Chemical Shifts, Integration) NMR_Proc->NMR_Anal FTIR_Prep Sample Preparation (Grind with KBr) FTIR_Pellet Pellet Formation (Hydraulic Press) FTIR_Prep->FTIR_Pellet FTIR_Acq Data Acquisition (Background and Sample Scan) FTIR_Pellet->FTIR_Acq FTIR_Anal Spectral Analysis (Peak Identification) FTIR_Acq->FTIR_Anal Raman_Prep Sample Preparation (Place on Slide) Raman_Acq Data Acquisition (Focus Laser, Collect Spectrum) Raman_Prep->Raman_Acq Raman_Anal Spectral Analysis (Raman Shift Identification) Raman_Acq->Raman_Anal UV_Prep Sample Preparation (Prepare Dilutions) UV_Acq Data Acquisition (Baseline and Sample Scan) UV_Prep->UV_Acq UV_Anal Spectral Analysis (Identify λ_max) UV_Acq->UV_Anal

Caption: General workflows for spectroscopic analysis.

Conclusion

The distinct spectroscopic data for maleic acid and fumaric acid presented in this guide serve as a valuable resource for their unambiguous identification and characterization. The differences in their NMR chemical shifts, vibrational frequencies, and, to a lesser extent, their UV-Vis absorption, are direct consequences of their cis and trans geometries. By following the detailed experimental protocols provided, researchers, scientists, and drug development professionals can reliably obtain high-quality spectroscopic data, ensuring the accuracy and integrity of their work. The provided workflows offer a clear visual representation of the steps involved in each analytical technique, further aiding in the practical application of these methods.

References

The Decisive Role of Stereochemistry: A Technical Guide to the Solubility Differences Between Maleic and Fumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleic acid and fumaric acid, the simplest unsaturated dicarboxylic acids, are geometric isomers ((Z)- and (E)-butenedioic acid, respectively) that exhibit profoundly different physicochemical properties despite sharing the same molecular formula (C₄H₄O₄). A striking divergence is observed in their aqueous solubility, with maleic acid being approximately 100 times more soluble than fumaric acid at room temperature. This technical guide provides an in-depth analysis of the molecular and crystallographic factors governing this significant solubility differential. We will explore the roles of intramolecular versus intermolecular hydrogen bonding, molecular polarity, and crystal lattice energy. Furthermore, this guide furnishes detailed experimental protocols for solubility determination and presents quantitative data in a comparative format to serve as a practical resource for laboratory professionals.

Core Physicochemical and Structural Differences

The fundamental distinction between maleic and fumaric acid lies in their stereochemistry. Maleic acid is the cis isomer, with both carboxylic acid groups located on the same side of the carbon-carbon double bond. In contrast, fumaric acid is the trans isomer, with the carboxyl groups on opposite sides.[1] This geometric constraint is the primary determinant of their differing physical properties.[2]

  • Molecular Polarity: The cis configuration of maleic acid results in a net molecular dipole moment, rendering it a polar molecule. The symmetrical, trans arrangement in fumaric acid causes the individual bond dipoles of the carboxyl groups to cancel each other out, resulting in a nonpolar molecule.[3]

  • Melting Point: Fumaric acid has a significantly higher melting point (287 °C) compared to maleic acid (135 °C). This disparity is a direct indicator of the stronger intermolecular forces present in the solid state of fumaric acid.

Quantitative Solubility Data

The difference in solubility is most pronounced in water but is also evident across various organic solvents. The following tables summarize the available quantitative data.

Table 1: Solubility in Water at Various Temperatures

Temperature (°C)Maleic Acid Solubility (g / 100 g H₂O)Fumaric Acid Solubility (g / 100 g H₂O)
2047.88[4]-
25-0.63[5]
40-1.07
60-2.40
100392.69.80

Table 2: Solubility in Various Organic Solvents

SolventMaleic Acid SolubilityFumaric Acid Solubility
n-Butanol HighSoluble
Ethanol -Soluble
Ethyl Methyl Ketone Moderate-High-
Methyl Isobutyl Ketone Moderate-
Ethyl Acetate Moderate-LowLow (≈ Water)
Acetone -Slightly Soluble
Diethyl Ether -Slightly Soluble
Toluene Low-
Benzene -Insoluble
Carbon Tetrachloride -Insoluble

The Molecular Basis for Solubility Differences

The vast disparity in solubility can be attributed to a combination of factors stemming from the molecules' geometric isomerism, primarily the nature of their hydrogen bonding and the resulting crystal lattice energy.

Intramolecular vs. Intermolecular Hydrogen Bonding

The proximity of the two carboxylic acid groups in maleic acid allows for the formation of a strong intramolecular hydrogen bond . This internal bonding satisfies some of the hydrogen bonding potential of the molecule within itself.

In contrast, the distant carboxyl groups in fumaric acid make intramolecular hydrogen bonding impossible. Consequently, all of its hydrogen bonding potential is directed outwards, leading to the formation of extensive and powerful intermolecular hydrogen bonds with neighboring fumaric acid molecules.

Impact on Crystal Lattice Energy

The dissolution of a solid is a two-step process: first, the crystal lattice must be broken apart, and second, the individual molecules must be solvated by the solvent. The energy required to break apart the crystal is known as the crystal lattice energy .

  • Fumaric Acid: The strong, extensive network of intermolecular hydrogen bonds in fumaric acid creates a highly stable, tightly packed, and ordered crystal structure. This results in a very high crystal lattice energy. A significant amount of energy is required to overcome these intermolecular forces and break down the crystal, which contributes to its low solubility. The high melting point of fumaric acid is a testament to this high lattice energy.

  • Maleic Acid: Because maleic acid's hydrogen bonding capacity is partially satisfied internally, the intermolecular forces holding the crystal together are significantly weaker. This leads to a less stable crystal lattice with a much lower lattice energy. Less energy is required to break the crystal apart, facilitating the dissolution process.

The logical progression from molecular structure to solubility is visualized in the diagram below.

G cluster_start Core Structural Property cluster_properties Resulting Molecular Properties cluster_forces Dominant Intermolecular & Intramolecular Forces cluster_solid_state Solid-State Characteristics cluster_end Final Physicochemical Property Isomerism Geometric Isomerism Maleic Maleic Acid (cis) Isomerism->Maleic cis Fumaric Fumaric Acid (trans) Isomerism->Fumaric trans IntraHB Intramolecular H-Bonding (Reduced Intermolecular Forces) Maleic->IntraHB Polarity High Polarity (Net Dipole Moment) Maleic->Polarity InterHB Extensive Intermolecular H-Bonding Fumaric->InterHB NonPolarity Nonpolar (No Net Dipole Moment) Fumaric->NonPolarity LowLattice Low Crystal Lattice Energy (Weakly Packed Crystal) IntraHB->LowLattice HighLattice High Crystal Lattice Energy (Tightly Packed Crystal) InterHB->HighLattice HighSol High Solubility Polarity->HighSol LowLattice->HighSol LowSol Low Solubility HighLattice->LowSol

Figure 1. Logical flow from geometric isomerism to solubility.

Experimental Protocols for Solubility Determination

The definitive method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.

Principle

An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solid. The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved solute is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Test Compounds: Maleic Acid, Fumaric Acid (solid, high purity)

  • Solvents: Deionized Water, Ethanol, etc.

  • Temperature-controlled orbital shaker or rotator

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Detailed Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of the solid acid (e.g., 20-50 mg, ensuring solid is visible after equilibration) to a glass vial.

    • Pipette a precise volume of the desired solvent (e.g., 2-5 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. Time to equilibrium should be confirmed by measuring concentration at sequential time points (e.g., 24, 48, 72 hours) until the value plateaus.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow them to stand briefly for large particles to settle.

    • To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove all particulate matter.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the acid of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

    • Calculate the concentration of the diluted sample using the calibration curve.

    • Multiply the result by the dilution factor to determine the final solubility of the acid in the solvent. Report the result in units such as mg/mL or mol/L.

The following diagram illustrates the workflow for this experimental protocol.

G A 1. Preparation B Add excess solid acid to known volume of solvent A->B C 2. Equilibration B->C D Agitate in temperature-controlled shaker for 24-48 hours C->D E 3. Phase Separation D->E F Centrifuge sample to pellet excess solid E->F G Filter supernatant through 0.22 µm syringe filter F->G H 4. Quantification G->H I Prepare calibration curve with standard solutions H->I J Dilute filtered sample with known factor I->J K Analyze by HPLC and calculate concentration J->K L Report Solubility (e.g., mg/mL) K->L

Figure 2. Experimental workflow for the shake-flask method.

Conclusion

The dramatic difference in solubility between maleic and fumaric acid is a classic illustration of how stereochemistry dictates macroscopic physical properties. The cis geometry of maleic acid facilitates intramolecular hydrogen bonding, leading to weaker intermolecular forces, lower crystal lattice energy, and higher polarity, all of which favor dissolution in polar solvents like water. Conversely, the trans geometry of fumaric acid prevents intramolecular bonding, promoting the formation of a highly stable crystal lattice through extensive intermolecular hydrogen bonds, which significantly hinders its solubility. For professionals in drug development, understanding these fundamental principles is crucial for predicting and manipulating the solubility of active pharmaceutical ingredients, a key factor in formulation and bioavailability.

References

Thermodynamic stability of fumaric acid compared to maleic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermodynamic Stability of Fumaric Acid Compared to Maleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of fumaric acid versus its cis-isomer, maleic acid. Understanding the relative stabilities of these dicarboxylic acids is crucial in various fields, including pharmaceuticals, polymer science, and food chemistry, where they are used as excipients, monomers, and acidulants. This document presents quantitative thermodynamic data, detailed experimental protocols for their determination, and logical diagrams to illustrate the core concepts.

Core Concepts: Isomerism and Thermodynamic Stability

Fumaric acid and maleic acid are geometric isomers of butenedioic acid (C₄H₄O₄), differing in the spatial arrangement of their carboxyl groups around the carbon-carbon double bond. Fumaric acid is the trans isomer, with the carboxyl groups on opposite sides, while maleic acid is the cis isomer, with the carboxyl groups on the same side. This structural difference leads to significant variations in their physical and chemical properties, most notably their thermodynamic stability.

Thermodynamic stability refers to the energy state of a system. A more stable compound has a lower internal energy. The difference in stability between isomers can be quantified by comparing their standard enthalpies of formation, combustion, or hydrogenation.

Quantitative Thermodynamic Data

The greater thermodynamic stability of fumaric acid compared to maleic acid is well-established and can be quantified through several key parameters. The following tables summarize the critical thermodynamic data for these two isomers.

Table 1: Heats of Combustion (ΔH°c)

The heat of combustion is the enthalpy change when one mole of a substance is completely burned in excess oxygen. A more negative heat of combustion indicates a higher energy content and thus lower stability.

CompoundChemical FormulaIsomerHeat of Combustion (kJ/mol)Heat of Combustion (kcal/mol)
Maleic AcidC₄H₄O₄cis-1355 to -1359.2[1][2][3][4]~ -323.9 to -324.8
Fumaric AcidC₄H₄O₄trans-1336.0[2]~ -319.3
Difference ~19 to 23.2 ~4.5 to 5.5

Note: The difference in the heat of combustion directly reflects the difference in the stability of the two isomers.

Table 2: Heats of Hydrogenation (ΔH°hydrog)

The heat of hydrogenation is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound. Both maleic and fumaric acid hydrogenate to form succinic acid. A more exothermic (more negative) heat of hydrogenation indicates a less stable starting molecule.

ReactionHeat of Hydrogenation (kcal/mol)
Maleic Acid + H₂ → Succinic Acid-36.21 to -36.61
Fumaric Acid + H₂ → Succinic Acid-30.78 to -31.15
Difference ~5.43 to 5.46

Experimental Protocols

The quantitative data presented above are determined through precise calorimetric methods. Below are detailed methodologies for the key experiments.

Determination of the Heat of Combustion via Bomb Calorimetry

Bomb calorimetry is a standard technique for measuring the heat of combustion of solid and liquid samples.

Objective: To determine the standard enthalpy of combustion (ΔH°c) of maleic acid and fumaric acid.

Apparatus:

  • Oxygen bomb calorimeter

  • High-precision thermometer

  • Pellet press

  • Ignition wire of known heat of combustion

  • Oxygen cylinder with a pressure regulator

  • Standardized solution for titration (e.g., sodium carbonate)

Procedure:

  • Calibration: The heat capacity of the calorimeter (Ccal) is first determined by combusting a known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid.

  • Sample Preparation: A pellet of the sample (maleic or fumaric acid) of approximately 1 gram is prepared using a pellet press and its mass is accurately measured.

  • Bomb Assembly: The pellet is placed in the crucible inside the bomb. An ignition wire of a known length is attached to the electrodes, making contact with the pellet. A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state.

  • Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a precisely measured mass of water. The calorimeter is then assembled within its insulating jacket.

  • Combustion: The temperature of the water is monitored until it becomes constant. The sample is then ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Corrections and Calculations: The observed temperature rise is corrected for heat exchange with the surroundings, the heat of ignition from the wire, and the formation of nitric acid from any residual nitrogen in the bomb.

  • Titration: The contents of the bomb are washed out and titrated with a standard base to determine the amount of nitric acid formed.

  • Enthalpy Calculation: The heat of combustion of the sample is calculated using the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Determination of the Heat of Hydrogenation

The heat of hydrogenation is measured by carrying out the catalytic hydrogenation of the unsaturated compound in a calorimeter.

Objective: To determine the enthalpy of hydrogenation (ΔH°hydrog) of maleic and fumaric acid.

Apparatus:

  • Reaction calorimeter

  • Hydrogen gas source

  • Catalyst (e.g., Palladium on carbon)

  • Solvent (e.g., ethanol or acetic acid)

  • Stirring mechanism

Procedure:

  • Calorimeter Setup: The calorimeter is assembled, and a known amount of solvent and catalyst are added to the reaction vessel.

  • Sample Introduction: A precisely weighed sample of maleic acid or fumaric acid is introduced into the calorimeter.

  • Hydrogenation: The system is sealed, and hydrogen gas is introduced. The reaction is initiated by vigorous stirring to ensure good contact between the reactants and the catalyst.

  • Temperature Monitoring: The temperature change during the reaction is carefully monitored until the reaction is complete, as indicated by the cessation of hydrogen uptake.

  • Calculation: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the moles of the sample hydrogenated.

Visualizations

The following diagrams, created using the DOT language, illustrate the key relationships and experimental workflows.

Thermodynamic Stability and Hydrogenation Pathway

Stability_Hydrogenation cluster_product Common Product Maleic Maleic Acid (cis) Succinic Succinic Acid Maleic->Succinic ΔH = -36.6 kcal/mol Maleic_label Higher Energy (Less Stable) Fumaric Fumaric Acid (trans) Fumaric->Succinic ΔH = -31.2 kcal/mol Fumaric_label Lower Energy (More Stable)

Caption: Relative energy levels and hydrogenation enthalpies of maleic and fumaric acid.

Experimental Workflow for Bomb Calorimetry

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Sample & Press Pellet B Assemble Bomb (Sample, Fuse) A->B C Add O₂ (25-30 atm) B->C D Place Bomb in Calorimeter C->D E Ignite Sample D->E F Record Temperature Change (ΔT) E->F G Apply Corrections (Fuse, Acid) F->G H Calculate Heat of Combustion G->H

Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

Conclusion

The quantitative data from heats of combustion and hydrogenation unequivocally demonstrate that fumaric acid is thermodynamically more stable than maleic acid. The energy difference is approximately 23 kJ/mol (5.5 kcal/mol). This increased stability is attributed to the trans configuration of the carboxyl groups in fumaric acid, which minimizes steric hindrance and intramolecular repulsion that are present in the cis configuration of maleic acid. This fundamental difference in stability has profound implications for the physical properties and applications of these isomers in scientific and industrial contexts. For drug development professionals, the choice between maleate and fumarate salts can significantly impact the stability, solubility, and bioavailability of a pharmaceutical product.

References

Natural sources and occurrence of 2-Butenedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources and Occurrence of 2-Butenedioic Acid

Introduction

This compound (C₄H₄O₄) is a dicarboxylic acid that exists as two geometric isomers: the trans isomer, fumaric acid, and the cis isomer, maleic acid. Of the two, fumaric acid is the more stable and is widely distributed in nature, playing a crucial role in the metabolic pathways of most living organisms. Maleic acid occurs less frequently in nature. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and quantitative occurrence of these isomers, along with detailed experimental protocols for their extraction and analysis, intended for researchers, scientists, and drug development professionals.

Natural Occurrence and Sources

Fumaric acid is the predominant isomer found in the natural world, from microbial life to plants and animals. Maleic acid has been identified in a more limited number of plant species.

Fumaric Acid (trans-2-Butenedioic Acid)

Fumaric acid is a key metabolite in cellular respiration and is found in a variety of natural sources.

  • Metabolic Intermediate: Fumarate is an essential intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in all aerobic organisms.[1][2] It is generated through the oxidation of succinate by the enzyme succinate dehydrogenase and is subsequently converted to L-malate by the enzyme fumarase.[1][2] Fumarate is also a product of the urea cycle.[2]

  • Plants: The acid was first isolated from the wild herb fumitory (Fumaria officinalis), from which its name is derived. It is also found in significant quantities in various C3 plants, including Arabidopsis thaliana and soybean, where its concentration can sometimes exceed that of starch and soluble sugars. Other notable plant sources include bolete mushrooms (Boletus fomentarius var. pseudo-igniarius), lichens, and Iceland moss.

  • Fungi: Various species of fungi naturally produce fumaric acid. Filamentous fungi of the genus Rhizopus, particularly R. oryzae and R. arrhizus, are known for their ability to accumulate high levels of fumaric acid and are widely used for its commercial biotechnological production.

  • Animals and Humans: Beyond its role in the citric acid cycle, human skin naturally produces fumaric acid upon exposure to sunlight.

Maleic Acid (cis-2-Butenedioic Acid)

The occurrence of maleic acid in nature is less common compared to its trans isomer. However, it has been identified in several plant species, including ginseng (Panax ginseng), pineapple (Ananas comosus), cacao plant (Theobroma cacao), and corn (Zea mays).

Quantitative Data on Natural Occurrence

The concentration of this compound isomers varies significantly among different natural sources. The following table summarizes available quantitative data.

Natural SourceIsomerConcentration RangeNotes
Fumaria officinalis (Fumitory)Fumaric Acid0.26% w/wIn the intact plant.
Boletus edulis (Mushroom)Fumaric Acid11.64 - 75.16 mg/kg
Suillus collinitus (Mushroom)Fumaric Acid49.49 - 397.16 mg/kg
Lactarius deliciosus (Mushroom)Fumaric Acid13.18 - 237.56 mg/kg
Cetraria islandica (Iceland Moss)Fumarprotocetraric acid2.6 - 11.5%A related lichen acid, not fumaric acid itself.
Various LichensLichen Acids0.1 - 5.0% of dry weightRepresents total secondary metabolites, including fumaric acid derivatives.
Theobroma cacao (Cocoa)Fumaric AcidPresentDetected in HPLC profiles of organic acids; specific quantitative data not provided.
Panax ginseng (Ginseng)Maleic AcidPresentIdentified as a natural constituent; quantitative data is not widely available.
Ananas comosus (Pineapple)Maleic AcidPresentIdentified as a natural constituent; quantitative data is not widely available.

Biosynthesis of Fumaric Acid

Fumaric acid is synthesized in organisms through several key metabolic pathways.

Citric Acid (TCA) Cycle

In eukaryotes, fumarate is produced in the mitochondria as part of the TCA cycle. The enzyme succinate dehydrogenase (Complex II of the electron transport chain) catalyzes the oxidation of succinate to fumarate. Fumarate is then hydrated to form L-malate by the action of the enzyme fumarase.

TCACycle cluster_tca TCA Cycle Intermediate Steps Succinate Succinate Fumarate Fumarate (this compound) Succinate->Fumarate Succinate Dehydrogenase Malate L-Malate Fumarate->Malate Fumarase

Fumarate formation and conversion in the Citric Acid Cycle.
Fungal Overproduction via Reductive Carboxylation

Filamentous fungi like Rhizopus oryzae overproduce fumaric acid via a cytosolic reductive pathway. This process involves the fixation of CO₂, where pyruvate is first carboxylated to oxaloacetate by pyruvate carboxylase. Oxaloacetate is then reduced to malate by malate dehydrogenase. Finally, the cytosolic enzyme fumarase dehydrates malate to fumarate, which is then excreted from the cell. This pathway is particularly active under conditions of nitrogen limitation.

Fungal_FA_Production cluster_cytosol Cytosolic Reductive Pathway (Fungi) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Malate Malate Oxaloacetate->Malate Malate Dehydrogenase Fumarate Fumaric Acid (excreted) Malate->Fumarate Fumarase CO2 CO₂ CO2->Oxaloacetate

Biosynthesis of fumaric acid in Rhizopus oryzae.

Experimental Protocols

Accurate quantification of this compound in complex natural matrices requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.

Protocol 1: Extraction of Organic Acids from Plant Material

This protocol is suitable for tissues from plants such as Fumaria officinalis.

  • Sample Preparation:

    • Harvest fresh plant material and weigh it. For dry samples, record the dry weight.

    • Grind the material into a fine powder using a mortar and pestle, preferably with liquid nitrogen to prevent enzymatic degradation.

  • Extraction:

    • Weigh approximately 1.0 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of deionized water (or a suitable solvent like an ethanol/water mixture).

    • Incubate the mixture in a heated water bath at 50-60°C for 30-60 minutes with intermittent vortexing.

    • Centrifuge the extract at 10,000 rpm for 15 minutes to pellet solid debris.

  • Clarification:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial. The sample is now ready for analysis.

Protocol 2: Quantification by Reverse-Phase HPLC (RP-HPLC)

This method allows for the simultaneous quantification of fumaric acid and other organic acids.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 × 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mobile phase of an acidic aqueous solution. A common choice is 0.05 M sulfuric acid or a dilute solution of o-phosphoric acid in water, adjusted to a pH of approximately 2.5-3.0. Methanol can be used as an organic modifier if a gradient is needed to separate multiple acids.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 - 40°C.

    • Detection: UV detection at 210 nm or 215 nm, where carboxyl groups exhibit strong absorbance.

    • Injection Volume: 10 - 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of fumaric acid (and other organic acids of interest) of known concentrations (e.g., 10 to 200 µg/mL).

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extracts.

    • Determine the concentration of fumaric acid in the samples by interpolating their peak areas on the calibration curve. The results should be expressed as mg per g of fresh or dry weight of the source material.

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis HPLC Analysis Start Plant/Fungal Material Grind Grinding / Homogenization Start->Grind Extract Solvent Extraction (e.g., H₂O at 50°C) Grind->Extract Centrifuge Centrifugation (10,000 rpm) Extract->Centrifuge Filter Syringe Filtration (0.22 µm) Centrifuge->Filter HPLC RP-HPLC System (C18 Column, UV 210 nm) Filter->HPLC Inject Sample Data Data Acquisition (Peak Area) HPLC->Data Quant Quantification (vs. Calibration Curve) Data->Quant Result Final Concentration (mg/g) Quant->Result

Workflow for extraction and HPLC analysis of this compound.

Conclusion

This compound, primarily as its trans isomer fumaric acid, is a ubiquitous natural compound with significant roles in cellular metabolism. It is found across kingdoms, from fungi and lichens to higher plants and animals. While maleic acid is also found in nature, its distribution is far more limited. The concentration of fumaric acid can be substantial in certain species, such as Fumaria officinalis and various mushrooms, making them valuable natural sources. The established protocols for extraction and HPLC analysis provide a reliable framework for researchers to accurately quantify these important organic acids in diverse biological samples, aiding in fields ranging from natural product chemistry to drug discovery and development.

References

The Isomerization of Maleic Acid to Fumaric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanisms, kinetics, and experimental protocols for the isomerization of maleic acid to its trans-isomer, fumaric acid. This conversion is a fundamental process in organic chemistry with significant applications in the pharmaceutical and polymer industries. This document explores the three primary methods of isomerization: photochemical, thermal, and acid-catalyzed, presenting detailed mechanistic insights, quantitative data, and practical experimental procedures.

Introduction

Maleic acid ((2Z)-butenedioic acid) and fumaric acid ((2E)-butenedioic acid) are geometric isomers, differing in the spatial arrangement of their carboxyl groups around the carbon-carbon double bond. This structural difference imparts distinct physical and chemical properties, influencing their biological activities and industrial applications. Fumaric acid and its esters, for instance, are utilized in the treatment of psoriasis and multiple sclerosis, making the efficient and selective isomerization from the readily available maleic acid (often derived from maleic anhydride) a critical process. This guide delves into the core mechanisms governing this transformation.

Mechanisms of Isomerization

The conversion of maleic acid to the more thermodynamically stable fumaric acid can be induced through several pathways, each with unique characteristics and experimental considerations.

Photochemical Isomerization

Photochemical isomerization involves the use of light to overcome the rotational energy barrier of the C=C double bond. The process is initiated by the absorption of a photon by a maleic acid molecule, leading to its excitation to a higher electronic state where rotation around the central double bond becomes possible.

The mechanism proceeds through the following key steps:

  • Excitation: Maleic acid absorbs ultraviolet (UV) light, promoting an electron from a π bonding orbital to a π* antibonding orbital (π → π* transition) or from a non-bonding orbital on an oxygen atom to the π* antibonding orbital (n → π* transition). This creates an excited singlet state (S₁).[1]

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state (T₁). In this triplet state, the π bond is significantly weakened, allowing for rotation around the C-C single bond character.

  • Rotation: In the triplet state, the molecule can freely rotate around the central carbon-carbon bond.

  • Relaxation and Isomerization: The twisted triplet state can then relax back to the ground electronic state (S₀), yielding either the starting maleic acid or the isomerized fumaric acid. Over time, a photostationary state is reached, which represents an equilibrium mixture of the two isomers under specific irradiation conditions.[1]

Photochemical_Isomerization cluster_ground_state Ground State (S₀) cluster_excited_state Excited States Maleic_Acid_S0 Maleic Acid (cis) Maleic_Acid_S1 Excited Singlet State (S₁) Maleic_Acid_S0->Maleic_Acid_S1 hν (Photon Absorption) Fumaric_Acid_S0 Fumaric Acid (trans) Triplet_State Excited Triplet State (T₁) (Rotation occurs) Maleic_Acid_S1->Triplet_State Intersystem Crossing Triplet_State->Maleic_Acid_S0 Relaxation Triplet_State->Fumaric_Acid_S0 Relaxation

Thermal Isomerization (Non-Catalytic)

In the absence of a catalyst, maleic acid can be isomerized to fumaric acid by heating it in an aqueous solution at elevated temperatures and pressures.[2] This method relies on providing sufficient thermal energy to overcome the activation energy barrier for the cis-trans isomerization.

The reaction is typically carried out in a sealed vessel to maintain the aqueous solvent at temperatures above its normal boiling point. A kinetic study of this process reveals that the reaction follows a first-order rate law with respect to maleic acid.[2] The proposed mechanism involves the formation of a transient, high-energy transition state where the p-orbitals of the double bond are twisted, allowing for rotation. The high temperature provides the necessary energy to reach this state.

Thermal_Isomerization Maleic_Acid Maleic Acid Transition_State Twisted Transition State Maleic_Acid->Transition_State Δ (Heat) Fumaric_Acid Fumaric Acid Transition_State->Fumaric_Acid Rotation & Relaxation

Acid-Catalyzed Isomerization

The isomerization of maleic acid to fumaric acid can be effectively catalyzed by strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The acid catalyst provides a lower energy pathway for the isomerization to occur.

The mechanism for acid-catalyzed isomerization involves the following steps:

  • Protonation: The π-bond of the maleic acid double bond acts as a nucleophile and attacks a proton (H⁺) from the acid catalyst. This results in the formation of a carbocation intermediate.

  • Rotation: The newly formed C-C single bond in the carbocation intermediate allows for free rotation of the substituents.

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the adjacent carbon, reforming the double bond and regenerating the acid catalyst. Due to the greater thermodynamic stability of the trans-isomer, the formation of fumaric acid is favored.

Acid_Catalyzed_Isomerization Maleic_Acid Maleic Acid Carbocation Carbocation Intermediate Maleic_Acid->Carbocation + H⁺ Rotated_Carbocation Rotated Carbocation Carbocation->Rotated_Carbocation Rotation Fumaric_Acid Fumaric Acid Rotated_Carbocation->Fumaric_Acid - H⁺

Quantitative Data

The efficiency and rate of isomerization are dependent on the chosen method and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Photochemical Isomerization of Maleic Acid
pHQuantum Yield (Φ) of Maleic Acid IsomerizationReference
10.07
130.028

Note: Quantum yields were determined using 254 nm irradiation. A minor photoaddition reaction also occurs with a quantum yield of 10% of the isomerization at pH 13 and 3% at pH 1.

Table 2: Thermal (Non-Catalytic) Isomerization of Maleic Acid
Temperature (°C)Rate Constant (k) (h⁻¹)Activation Energy (Ea) (kJ/mol)Reference
1902.50125.4
2004.15125.4
2106.21125.4
2208.71125.4

Note: The reaction was found to be first-order.

Table 3: Catalyzed Isomerization of Maleic Acid
CatalystTemperature (°C)Activation Energy (Ea) (kJ/mol)Reaction OrderReference
Thiourea20 - 6043.11.41 (Maleic Acid), 0.99 (Thiourea)

Experimental Protocols

Protocol for Photochemical Isomerization

This protocol is adapted from an undergraduate organic chemistry experiment and can be scaled accordingly.

Materials:

  • Maleic acid

  • Deionized water

  • UV lamp (e.g., mercury lamp emitting at 254 nm)

  • Quartz reaction vessel

  • Stirring plate and stir bar

  • Analytical equipment for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare a solution of maleic acid in deionized water at the desired concentration and pH.

  • Transfer the solution to the quartz reaction vessel and add a stir bar.

  • Place the reaction vessel in a suitable apparatus that allows for irradiation with the UV lamp while maintaining a constant temperature.

  • Begin stirring and irradiating the solution.

  • At regular intervals, withdraw aliquots of the reaction mixture for analysis to monitor the concentrations of maleic and fumaric acid.

  • Continue the irradiation until the photostationary state is reached (i.e., the ratio of maleic acid to fumaric acid remains constant).

  • Isolate the fumaric acid product, which will precipitate out of the solution due to its lower solubility, by filtration.

Photochemical_Workflow Prepare_Solution Prepare Maleic Acid Solution Irradiate Irradiate with UV Lamp Prepare_Solution->Irradiate Monitor Monitor Reaction Progress (HPLC/UV-Vis) Irradiate->Monitor Monitor->Irradiate Continue until photostationary state Isolate Isolate Fumaric Acid (Filtration) Monitor->Isolate

Protocol for Thermal Isomerization

This protocol is based on a kinetic study of non-catalytic isomerization.

Materials:

  • Maleic acid

  • Deionized water

  • High-pressure reactor (autoclave) with temperature control

  • Stirring mechanism for the reactor

  • Analytical equipment for monitoring the reaction (e.g., HPLC)

Procedure:

  • Prepare a concentrated aqueous solution of maleic acid (e.g., 60% by mass).

  • Transfer the solution to the high-pressure reactor.

  • Seal the reactor and begin heating to the desired temperature (e.g., 190-220 °C) with stirring.

  • Once the target temperature is reached, start timing the reaction.

  • After the desired reaction time, cool the reactor to room temperature.

  • Open the reactor and collect the product mixture. Fumaric acid will have precipitated.

  • Isolate the solid fumaric acid by filtration and wash with cold deionized water.

  • Dry the fumaric acid product. The filtrate can be analyzed by HPLC to determine the final concentrations of maleic and fumaric acids.

Thermal_Workflow Prepare_Solution Prepare Concentrated Maleic Acid Solution Heat_in_Autoclave Heat in High-Pressure Reactor Prepare_Solution->Heat_in_Autoclave Cool_and_Collect Cool Reactor and Collect Product Heat_in_Autoclave->Cool_and_Collect Isolate_and_Dry Isolate and Dry Fumaric Acid Cool_and_Collect->Isolate_and_Dry

Protocol for Acid-Catalyzed Isomerization

This is a common laboratory-scale procedure.

Materials:

  • Maleic acid

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve maleic acid in deionized water.

  • Carefully add concentrated hydrochloric acid to the solution.

  • Add a stir bar and attach a reflux condenser to the flask.

  • Heat the mixture to reflux with constant stirring for a specified period (e.g., 30-60 minutes). The formation of a precipitate (fumaric acid) should be observed.

  • After the reflux period, cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.

  • Collect the crystalline fumaric acid by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water to remove any remaining maleic acid and HCl.

  • Dry the purified fumaric acid.

Acid_Catalyzed_Workflow Dissolve_Reactants Dissolve Maleic Acid in Water and HCl Reflux Heat Mixture to Reflux Dissolve_Reactants->Reflux Cool_and_Precipitate Cool to Induce Precipitation Reflux->Cool_and_Precipitate Filter_and_Dry Filter and Dry Fumaric Acid Cool_and_Precipitate->Filter_and_Dry

Conclusion

The isomerization of maleic acid to fumaric acid is a well-studied and versatile reaction that can be achieved through photochemical, thermal, and acid-catalyzed methods. The choice of method depends on the desired scale, efficiency, and available equipment. For researchers and professionals in drug development, a thorough understanding of these mechanisms and the ability to execute these protocols are essential for the synthesis of fumaric acid-based active pharmaceutical ingredients and their derivatives. The quantitative data provided in this guide allows for the informed selection of reaction conditions to optimize the yield and purity of the final product.

References

A Technical Guide to the Biological Role of Fumarate in the Krebs Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism. Its reversible hydration to L-malate, catalyzed by fumarate hydratase (FH), is a critical step in the generation of reducing equivalents for ATP synthesis. Beyond this canonical role, fumarate has emerged as a crucial signaling molecule and oncometabolite, linking cellular metabolism to oncogenesis, immune response, and cellular stress pathways. This guide provides an in-depth examination of fumarate's functions, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

Core Biological Role in the Tricarboxylic Acid (TCA) Cycle

The primary and most well-understood role of fumarate is as an intermediate in the TCA cycle, a series of enzyme-catalyzed chemical reactions central to aerobic respiration in cells.[1] This cycle occurs in the mitochondrial matrix of eukaryotes.[1]

1.1. Formation of Fumarate from Succinate

Fumarate is generated from succinate in a stereospecific oxidation reaction catalyzed by Succinate Dehydrogenase (SDH) , also known as Complex II of the electron transport chain.[2][3] This enzyme is unique as it is the only one that participates in both the TCA cycle and oxidative phosphorylation.[4] SDH is an enzyme complex embedded in the inner mitochondrial membrane. The reaction involves the removal of two hydrogen atoms from succinate, with the electrons being transferred to a covalently bound flavin adenine dinucleotide (FAD) cofactor, forming FADH₂. These electrons are then passed through a series of iron-sulfur clusters within SDH before reducing ubiquinone (Coenzyme Q) to ubiquinol.

Reaction: Succinate + FAD → Fumarate + FADH₂

1.2. Conversion of Fumarate to L-Malate

The subsequent step in the TCA cycle is the reversible hydration of fumarate to L-malate, catalyzed by the enzyme Fumarate Hydratase (FH) , also known as fumarase. This stereospecific reaction involves the addition of a water molecule across the double bond of fumarate. FH exists in both mitochondrial and cytosolic isoforms, which are encoded by the same gene but localized differently. The mitochondrial isoform is essential for the TCA cycle, while the cytosolic form is involved in amino acid metabolism and the urea cycle.

Reaction: Fumarate + H₂O ⇌ L-Malate

Fumarate Beyond the TCA Cycle

Fumarate serves as a critical metabolic link between the TCA cycle and other fundamental cellular pathways, including the urea cycle. Dysregulation of fumarate levels has profound implications, establishing its role as a signaling molecule and oncometabolite.

2.1. The Urea Cycle Connection

The urea cycle, primarily occurring in the liver, is responsible for converting toxic ammonia into urea for excretion. Fumarate provides a direct link between the urea and TCA cycles. In the cytosol, the enzyme argininosuccinate lyase cleaves argininosuccinate to produce arginine and fumarate. This newly synthesized fumarate can then enter the mitochondria to be converted to malate by FH, replenishing the pool of TCA cycle intermediates. This connection is vital for metabolic integration, allowing for the disposal of nitrogen while supporting energy production.

Urea_Cycle_TCA_Link

2.2. Fumarate as an Oncometabolite

In certain cancers, particularly hereditary leiomyomatosis and renal cell cancer (HLRCC), inactivating mutations in the FH gene lead to a massive accumulation of intracellular fumarate. This accumulation drives oncogenesis, classifying fumarate as an "oncometabolite." High levels of fumarate have several downstream effects:

  • Inhibition of α-Ketoglutarate-Dependent Dioxygenases: Fumarate acts as a competitive inhibitor of a superfamily of enzymes that require α-ketoglutarate (2-oxoglutarate) as a cofactor. This family includes prolyl hydroxylase domain enzymes (PHDs), which are responsible for targeting Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation under normal oxygen conditions.

  • Pseudohypoxia and HIF-1α Stabilization: By inhibiting PHDs, accumulated fumarate leads to the stabilization of HIF-1α even in the presence of oxygen, a state known as "pseudohypoxia." Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival, promoting tumor growth.

  • Covalent Protein Modification (Succination): Fumarate is an electrophile and can react non-enzymatically with the thiol groups of cysteine residues in proteins through a Michael addition reaction. This post-translational modification, termed "succination," can alter protein function. A key target is KEAP1, a negative regulator of the antioxidant transcription factor NRF2. Succination of KEAP1 leads to constitutive activation of NRF2, promoting tumor cell survival under oxidative stress.

Fumarate_Oncometabolite_Pathway

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the enzymes that produce and consume fumarate in the TCA cycle.

Table 1: Kinetic Properties of Fumarate Hydratase (FH)

ParameterValueOrganism/ConditionsReference
K_m_ (Fumarate)41 ± 1.1 µMHuman
Unit Definition1 µmole of L-Malate to Fumarate per minpH 7.6, 25 °C

Table 2: Intracellular Fumarate Concentrations

ConditionRelative Fumarate LevelCell TypeReference
Wild-Type (Parental)1x (Baseline)Human HAP1 cells
FH-diminished~13-fold increaseHuman HAP1 cells
Fh1-deficient~8-10 fmol/cellMouse Embryonic Fibroblasts

Key Experimental Protocols

Accurate measurement of fumarate levels and the activity of related enzymes is crucial for research and drug development.

4.1. Protocol: Fumarase Activity Assay (Colorimetric)

This protocol outlines a method to determine fumarase activity in biological samples by measuring the production of a product that absorbs light at 450 nm.

A. Principle: This assay relies on a coupled enzyme reaction. Fumarase converts fumarate to malate. The malate is then utilized by a developer enzyme mix to produce an intermediate that reduces a probe, resulting in a colorimetric signal proportional to the fumarase activity.

B. Materials:

  • 96-well clear, flat-bottom plate

  • Microplate reader (spectrophotometer)

  • Fumarase Assay Buffer

  • Fumarase Substrate

  • Fumarase Developer

  • Fumarase Enzyme Mix (for coupled reaction)

  • NADH Standard (for standard curve)

  • Sample (cell lysate or tissue homogenate)

C. Sample Preparation:

  • Cells (2 x 10⁶): Wash cells with cold PBS. Resuspend in 100 µL of ice-cold Fumarase Assay Buffer. Homogenize by pipetting.

  • Tissue (~10 mg): Wash tissue with cold PBS. Homogenize in 100 µL of ice-cold Fumarase Assay Buffer using a Dounce homogenizer.

  • Centrifugation: Centrifuge lysate at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for the assay. Keep on ice.

D. Assay Procedure:

  • Standard Curve: Prepare a standard curve using NADH (e.g., 0, 2, 4, 6, 8, 10 nmol/well). Adjust the volume in each well to 50 µL with Assay Buffer.

  • Sample Wells: Add 1-50 µL of sample supernatant to wells. Adjust the final volume to 50 µL with Assay Buffer. Include a sample background control well which will not receive the fumarase substrate.

  • Reaction Mix Preparation: Prepare a Reaction Mix for each well containing Assay Buffer, Fumarase Developer, and Fumarase Enzyme Mix. For background controls, prepare a mix without the Fumarate Substrate.

  • Initiation: Add 50 µL of the Reaction Mix to each standard and sample well. Add 50 µL of the Background Control Mix to the corresponding sample background wells. Mix gently.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

E. Calculation:

  • Subtract the 0 standard reading from all standard readings and plot the standard curve.

  • For each sample, subtract the background control reading from the sample reading.

  • Calculate the fumarase activity by choosing two time points in the linear range of the reaction (ΔOD = A₂ - A₁).

  • Apply the ΔOD to the standard curve to determine the amount of product generated. Activity is typically expressed as nmol/min/mg of protein.

Fumarase_Assay_Workflow

4.2. Protocol: Quantification of Intracellular Fumarate

This protocol describes a general method for measuring fumarate levels in biological samples, often performed using a commercial kit coupled with a colorimetric or fluorometric readout.

A. Principle: Fumarate concentration is determined by a coupled enzyme assay where fumarate is converted to an intermediate, which in turn leads to the production of a colored or fluorescent product. The signal intensity is directly proportional to the fumarate concentration in the sample.

B. Materials:

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Microplate reader

  • Fumarate Assay Buffer

  • Fumarate Standard (e.g., 1 mM solution)

  • Fumarate Enzyme Mix

  • Fumarate Developer

  • Sample (cell lysate or tissue homogenate)

C. Sample Preparation:

  • Follow the same sample preparation steps (homogenization and centrifugation) as described in the Fumarase Activity Assay protocol.

  • Deproteinize samples if necessary (e.g., using a 10 kDa spin filter) to remove enzymes that might interfere with the assay.

D. Assay Procedure:

  • Standard Curve: Prepare a fumarate standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the Fumarate Standard in Assay Buffer. Adjust the final volume to 50 µL.

  • Sample Wells: Add 1-50 µL of prepared sample to duplicate wells. Adjust the volume to 50 µL with Assay Buffer.

  • Master Reaction Mix: Prepare a Master Reaction Mix containing Assay Buffer, Developer, and Enzyme Mix according to the manufacturer's instructions.

  • Initiation: Add 100 µL of the Master Reaction Mix to each standard and sample well. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

E. Calculation:

  • Subtract the 0 standard reading from all readings.

  • Plot the standard curve.

  • Calculate the amount of fumarate (Sa) in each sample using the corrected sample reading and the standard curve.

  • Calculate the fumarate concentration in the original sample: Concentration = Sa / Sv (where Sv is the sample volume added to the well).

  • Normalize the concentration to cell number or tissue weight (e.g., nmol/10⁶ cells or nmol/mg tissue).

Conclusion

Fumarate is far more than a simple metabolic intermediate. Its central position in the TCA cycle, its direct link to the urea cycle, and its potent signaling capabilities as an oncometabolite highlight its importance in cellular physiology and pathology. The accumulation of fumarate due to FH deficiency represents a critical node in cancer metabolism, driving pseudohypoxia and oxidative stress resistance pathways that promote tumorigenesis. A thorough understanding of these roles, supported by robust quantitative and experimental methodologies, is essential for researchers and drug development professionals seeking to target metabolic vulnerabilities in cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyester Resins Using 2-Butenedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsaturated polyester resins (UPRs) utilizing 2-butenedioic acid, primarily in the forms of maleic anhydride and fumaric acid.

Unsaturated polyester resins are versatile thermosetting polymers widely used in fiber-reinforced plastics (FRP), coatings, and casting materials due to their cost-effectiveness, ease of manufacturing, and rapid curing properties.[1][2] The incorporation of this compound introduces carbon-carbon double bonds along the polyester backbone, which allows for subsequent cross-linking with a vinyl monomer, typically styrene, to form a rigid three-dimensional network.[3] The choice between maleic acid (or its anhydride) and fumaric acid as the source of unsaturation significantly influences the synthesis process and the final properties of the resin.[3]

Key Principles in Synthesis

The synthesis of unsaturated polyester resins is typically achieved through a polycondensation reaction between diols, and a combination of unsaturated and saturated dicarboxylic acids or their anhydrides.

  • Unsaturated Component : Maleic anhydride is the most common unsaturated component due to its cost-effectiveness and the fact that it only produces one mole of water during condensation, compared to two moles for fumaric acid.

  • Isomerization : During the synthesis at elevated temperatures (around 210°C), the cis-isomer, maleic acid, isomerizes to the trans-isomer, fumaric acid. Resins with a higher fumarate content exhibit superior mechanical properties and reactivity.

  • Saturated Component : Saturated acids or anhydrides, such as phthalic anhydride or isophthalic acid, are incorporated to modify the resin's properties, providing flexibility and toughness.

  • Glycols : The choice of glycol, such as propylene glycol or diethylene glycol, also plays a crucial role in determining the final characteristics of the polyester resin. For instance, diethylene glycol can enhance flexibility and impact strength.

  • Reaction Monitoring : The progress of the polycondensation reaction is monitored by measuring the acid value of the mixture, which is the number of milligrams of potassium hydroxide required to neutralize the free carboxyl groups in one gram of the resin. The reaction is typically considered complete when the acid value reaches a predetermined level, often in the range of 20-50 mgKOH/g.

Experimental Protocols

The following protocols outline the general procedures for synthesizing unsaturated polyester resins using this compound.

Protocol 1: General Two-Stage Synthesis of Orthophthalic-Based Unsaturated Polyester Resin

This protocol is based on the synthesis of a medium-reactive unsaturated polyester resin using maleic anhydride and phthalic anhydride.

Materials:

  • Propylene Glycol (PG)

  • Diethylene Glycol (DEG)

  • Maleic Anhydride (MA)

  • Phthalic Anhydride (PA)

  • Hydroquinone (inhibitor)

  • Styrene (reactive diluent)

  • Cobalt Naphthenate (accelerator)

  • Methyl Ethyl Ketone Peroxide (MEKP) (catalyst)

Procedure:

  • Reactant Charging: In a laboratory reactor equipped with a stirrer, condenser, and a heating mantle, charge the desired molar ratios of glycols (e.g., a blend of PG and DEG) and anhydrides (e.g., a blend of MA and PA). An excess of about 10% glycol is often added to compensate for losses during synthesis.

  • First Stage Reaction (Esterification of Maleic Anhydride): Heat the mixture under an inert atmosphere (e.g., CO2 or N2) to a temperature of approximately 210°C. It is crucial to maintain this temperature to facilitate the isomerization of maleic anhydride to fumaric acid. In some procedures, the maleic anhydride is reacted with the glycol first for a specific period before the addition of the saturated anhydride.

  • Second Stage Reaction (Esterification of Phthalic Anhydride): After the initial reaction of maleic anhydride, add the phthalic anhydride to the reactor. Continue the reaction at 210°C.

  • Monitoring the Reaction: Periodically take samples from the reactor to determine the acid value using the ASTM D 4662-87 method. The reaction is continued until the acid value reaches the target range (e.g., 20 mgKOH/g).

  • Cooling and Inhibition: Once the target acid value is achieved, cool the reactor to approximately 80°C. Add a small amount of inhibitor, such as hydroquinone (e.g., 0.02 wt%), to prevent premature polymerization.

  • Blending with Styrene: Dissolve the synthesized polyester in styrene monomer. The typical mass percentage of styrene in commercial UPRs ranges from 30% to 40%.

  • Curing: To cure the resin, add an accelerator like cobalt naphthenate (e.g., 0.25% of a 6% solution) followed by a catalyst such as MEKP (e.g., 1% for 100g of resin). The curing process typically occurs at room temperature.

Protocol 2: Accelerated Synthesis of Unsaturated Polyester Resin

This method aims to increase the rate of polyesterification by the incremental addition of maleic anhydride.

Materials:

  • Maleic Anhydride

  • Phthalic Anhydride

  • Propylene Glycol

  • Ethyleneglycol

  • Xylene (for azeotropic water removal)

  • Hydroquinone

  • Styrene

Procedure:

  • Initial Reaction Mixture: Charge the reactor with 88g of maleic anhydride, 148g of phthalic anhydride, 63g of ethyleneglycol, and 78g of 1,2-propanediol in the presence of 20g of xylene.

  • Initial Condensation: Heat the mixture to 150-175°C. The xylene will form an azeotrope with the water produced during the reaction, which is then distilled off, and the xylene is recycled back into the reactor.

  • Incremental Addition of Maleic Anhydride: Monitor the acid number of the reaction mixture. When the acid number reaches approximately 145-150, add an additional 10g of maleic anhydride.

  • Continued Polycondensation: Continue the reaction at 190°C until the acid number drops to about 50.

  • Solvent Removal and Inhibition: Stop the recycling of xylene and remove it completely under reduced pressure. Add 1g of hydroquinone to the polyester.

  • Final Formulation: Dissolve the resulting polyester in styrene monomer at a weight ratio of 60 parts polyester to 40 parts styrene.

Data Presentation

The properties of unsaturated polyester resins are highly dependent on the formulation and synthesis conditions. The following tables summarize some of the quantitative data reported in the literature.

Table 1: Physicochemical Properties of Synthesized Unsaturated Polyester Resins

PropertyValue RangeConditions/RemarksSource
Molecular Weight (Mn) 480 – 477,000 g/mol Synthesized from bio-derived diesters of fumaric, succinic, and itaconic acids with various diols.
Glass Transition Temp. (Tg) -30.1 to -16.6 °CDependent on the specific monomers used in the synthesis.
Target Acid Value 20 - 50 mgKOH/gIndicates the completion of the polycondensation reaction.

Table 2: Effect of Maleic Anhydride/Phthalic Anhydride Ratio on Mechanical Properties

MA/PA RatioTensile StrengthElongation-at-BreakTensile ModulusImpact Strength
60/40 Optimal--High
Higher PA conc. -Increased Resilience & Flexibility--

Note: This table is a qualitative summary based on findings that a 60% MA/PA combination yielded the best mechanical characteristics, while higher concentrations of PA led to increased resilience and flexibility.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of unsaturated polyester resins.

G cluster_prep Reactant Preparation cluster_synthesis Polyester Synthesis cluster_formulation Resin Formulation cluster_curing Curing Glycols Glycols (e.g., PG, DEG) Reactor Reactor Glycols->Reactor Unsaturated_Acid Unsaturated Acid/Anhydride (e.g., Maleic Anhydride) Unsaturated_Acid->Reactor Saturated_Acid Saturated Acid/Anhydride (e.g., Phthalic Anhydride) Saturated_Acid->Reactor Heating Heating (190-210°C) under Inert Atmosphere Reactor->Heating Monitoring Monitoring Acid Value Heating->Monitoring Cooling Cooling Monitoring->Cooling Target Acid Value Reached Inhibition Addition of Inhibitor (e.g., Hydroquinone) Cooling->Inhibition Blending Blending with Styrene Inhibition->Blending Final_Resin Unsaturated Polyester Resin Blending->Final_Resin Curing_Agents Addition of Accelerator & Catalyst (e.g., CoNap, MEKP) Final_Resin->Curing_Agents Cured_Product Cured Thermoset Product Curing_Agents->Cured_Product

Caption: Experimental workflow for UPR synthesis.

Logical Relationships

This diagram illustrates the relationship between the choice of this compound isomer and the resulting resin properties.

G cluster_isomer This compound Isomer cluster_process Synthesis Process cluster_properties Resulting Resin Properties Maleic Maleic Anhydride (cis) Isomerization Isomerization at ~210°C Maleic->Isomerization Fumaric Fumaric Acid (trans) High_Reactivity High Reactivity Fumaric->High_Reactivity Superior_Mechanical Superior Mechanical Properties Fumaric->Superior_Mechanical Improved_Heat_Resistance Improved Heat Resistance Fumaric->Improved_Heat_Resistance Enhanced_Chemical_Resistance Enhanced Chemical Resistance Fumaric->Enhanced_Chemical_Resistance Isomerization->Fumaric

Caption: Isomerization and property relationship.

Applications of Unsaturated Polyester Resins

Unsaturated polyester resins synthesized from this compound are utilized in a wide range of applications across various industries:

  • Composites: They are extensively used as the matrix material in fiber-reinforced plastics (FRPs) for applications such as boat hulls, automotive body panels, pipes, tanks, and wind turbine blades.

  • Construction: In the construction industry, these resins are used in the production of gratings, bathroom fixtures like bathtubs and shower stalls, and for strengthening existing structures.

  • Electrical and Electronics: UPRs are employed for encapsulating electrical components, providing insulation and protection against environmental factors.

  • Coatings: They are used in the formulation of gel coats and other protective coatings that offer durability and a high-quality finish.

  • Consumer Goods and Arts: These resins find applications in the manufacturing of countertops and in the creation of sculptures and molds.

References

Fumaric Acid: Application Notes for Food Preservation and Acidulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaric acid is a naturally occurring dicarboxylic acid that plays a crucial role in the food industry as a highly effective preservative and acidulant. Its unique chemical and physical properties, including high acidity, low hygroscopicity, and antimicrobial activity, make it a versatile additive in a wide range of food and beverage products.[1][2][3] This document provides detailed application notes, experimental protocols, and quantitative data on the use of fumaric acid in food preservation and as an acidulant.

Physicochemical Properties

Fumaric acid's utility in the food industry is underpinned by its distinct physicochemical characteristics. It is the trans-isomer of butenedioic acid and is noted for its high thermal stability and non-hygroscopic nature, which makes it particularly suitable for dry food formulations.[4][5]

PropertyValueReference
Chemical Formula C4H4O4
Molar Mass 116.07 g/mol
pKa1 3.03
pKa2 4.44
Solubility in Water (25°C) 0.63 g/100 mL
Appearance White, odorless crystalline powder

Applications in Food Preservation

Fumaric acid extends the shelf life of food products primarily by acting as an acidulant and an antimicrobial agent. By lowering the pH of food, it creates an environment that is unfavorable for the growth of many spoilage microorganisms, including bacteria, yeasts, and molds.

Antimicrobial Mechanism of Action

The primary antimicrobial action of fumaric acid is attributed to its ability to lower the intracellular pH of microorganisms. The undissociated form of the acid penetrates the microbial cell membrane. Once inside the cell, where the pH is near neutral, the acid dissociates, releasing protons (H+) and acid anions. This acidification of the cytoplasm disrupts essential metabolic functions and ultimately leads to microbial death or inhibition of growth.

Antimicrobial_Mechanism cluster_extracellular Extracellular Environment (Low pH) cluster_cell Microbial Cell cluster_intracellular Intracellular Environment Fumaric_Acid_Undissociated Fumaric Acid (Undissociated) Cell_Membrane Cell Membrane Fumaric_Acid_Undissociated->Cell_Membrane Passive Diffusion Fumaric_Acid_Dissociated Fumarate Anion + H+ Cell_Membrane->Fumaric_Acid_Dissociated Cytoplasm Cytoplasm (Neutral pH) Metabolic_Disruption Disruption of Metabolic Pathways Fumaric_Acid_Dissociated->Metabolic_Disruption Lowers intracellular pH Growth_Inhibition Inhibition of Growth / Cell Death Metabolic_Disruption->Growth_Inhibition

Caption: Antimicrobial mechanism of fumaric acid.

Quantitative Data on Antimicrobial Efficacy

The effectiveness of fumaric acid as a preservative is concentration-dependent. The following tables summarize its application and efficacy in various food products.

Table 1: Fumaric Acid Concentration and Shelf-Life Extension in Baked Goods

Food ProductFumaric Acid Concentration (% by flour weight)pH of Final ProductShelf-Life ExtensionReference
Wheat Flour Tortillas0.1 - 0.7%5.5 - 6.0Up to 60 days (with other antimicrobials)
Sourdough BreadNot specifiedLowered pHImparts sour taste and preservation

Table 2: Minimum Inhibitory Concentrations (MIC) of Fumaric Acid Against Common Foodborne Pathogens

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus75
Escherichia coli150
Klebsiella pneumoniae150
Pseudomonas aeruginosa150
Enterobacter aerogenes150

Applications as an Acidulant

Fumaric acid is a highly effective acidulant, providing a sharp and lingering tartness to food and beverage products. It is often used to enhance fruit flavors and balance sweetness. Its high acidifying power means that smaller quantities are needed compared to other acidulants like citric acid, offering a cost-effective solution for manufacturers.

Use in Beverages

In beverages such as fruit juices and soft drinks, fumaric acid helps to stabilize pH, which in turn preserves color and flavor. It can also prevent secondary fermentation in bottled wines.

Table 3: Fumaric Acid in Beverages

Beverage TypeTypical ConcentrationEffectReference
Fruit JuicesUp to 4000 mg/LpH stabilization, flavor enhancement
Wine300 - 600 mg/LInhibition of malolactic fermentation
Use in Jams, Jellies, and Preserves

In jams, jellies, and fruit preserves, fumaric acid is used to control pH, which is crucial for proper gel formation and flavor balance. The optimal pH range for jams and jellies is typically between 2.8 and 3.3.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of fumaric acid against a specific microorganism.

Materials:

  • Fumaric acid

  • Sterile broth medium (e.g., Tryptic Soy Broth)

  • Microbial culture

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Fumaric Acid Stock Solution: Dissolve a known weight of fumaric acid in a suitable solvent (e.g., sterile deionized water, may require gentle heating to dissolve) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the fumaric acid stock solution with the sterile broth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of fumaric acid at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

MIC_Protocol_Workflow Start Start Prepare_Stock Prepare Fumaric Acid Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate with Microorganism Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Determine MIC (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Protocol for Sensory Evaluation of Fumaric Acid as an Acidulant

This protocol describes a paired comparison test to evaluate the sourness intensity of fumaric acid compared to another acidulant (e.g., citric acid).

Materials:

  • Fumaric acid

  • Reference acidulant (e.g., citric acid)

  • Deionized water

  • Identical, odor-free sample cups

  • Trained sensory panel (10-15 panelists)

Procedure:

  • Sample Preparation: Prepare solutions of fumaric acid and the reference acidulant at equi-sour concentrations in deionized water. The concentrations should be determined in preliminary tests.

  • Panelist Training: Familiarize the panelists with the sensory attributes to be evaluated (sourness intensity) and the rating scale (e.g., a 9-point hedonic scale).

  • Test Execution: Present each panelist with a pair of coded samples (one with fumaric acid, one with the reference acidulant) in a randomized order.

  • Evaluation: Ask panelists to taste each sample and rate the intensity of sourness on the provided scale. Panelists should rinse their mouths with water between samples.

  • Data Analysis: Analyze the data statistically (e.g., using a t-test) to determine if there is a significant difference in the perceived sourness between the two acidulants.

Sensory_Evaluation_Logic Objective Compare Sourness of Fumaric Acid vs. Reference Acidulant Sample_Prep Prepare Equi-Sour Solutions Objective->Sample_Prep Panel_Selection Select and Train Sensory Panel Objective->Panel_Selection Paired_Test Conduct Paired Comparison Test (Randomized and Coded) Sample_Prep->Paired_Test Panel_Selection->Paired_Test Data_Collection Panelists Rate Sourness Intensity Paired_Test->Data_Collection Statistical_Analysis Analyze Data for Significant Differences Data_Collection->Statistical_Analysis Conclusion Draw Conclusion on Relative Sourness Statistical_Analysis->Conclusion

Caption: Logical flow for sensory evaluation.

Conclusion

Fumaric acid is a highly versatile and effective food additive for preservation and acidulation. Its non-hygroscopic nature and cost-effectiveness provide significant advantages in many food applications. The provided quantitative data and experimental protocols offer a foundation for researchers and food scientists to explore and optimize the use of fumaric acid in various food systems.

References

Application Notes and Protocols: Maleic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maleic acid (cis-butenedioic acid) and its anhydride are highly versatile precursors in organic synthesis, serving as foundational building blocks for a vast array of commercially significant chemicals.[1][2] Their reactivity, stemming from the presence of a carbon-carbon double bond and two carboxylic acid functionalities, allows for participation in numerous reactions, including cycloadditions, isomerizations, hydrogenations, and polymerizations. Industrially, maleic acid is primarily derived from the hydrolysis of maleic anhydride, which is produced through the catalytic oxidation of benzene or n-butane.[1][3] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of maleic acid and its anhydride in key synthetic transformations.

Diels-Alder Cycloaddition Reactions

Application Note: The electron-deficient double bond in maleic anhydride makes it an excellent dienophile in [4+2] Diels-Alder cycloaddition reactions. This reaction is a powerful tool for constructing six-membered rings and has been widely used in the synthesis of complex molecules.[4] The reaction typically proceeds rapidly, often at room temperature, to form cyclic anhydride adducts which can be further functionalized.

Logical Workflow for a Typical Diels-Alder Reaction

cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_analysis Analysis & Derivatization A Dissolve Maleic Anhydride in appropriate solvent (e.g., Ethyl Acetate) B Add Diene (e.g., Cyclopentadiene) A->B Mix reactants C Initiate Crystallization (Cooling/Scratching) B->C Allow to react D Collect Product Crystals (Suction Filtration) C->D Isolate solid E Record Yield & Melting Point D->E Characterize F Optional: Hydrolyze to Diacid E->F Further synthesis

Caption: General experimental workflow for a Diels-Alder reaction.

Experimental Protocols

Protocol 1.1: Synthesis of endo-Norbornene-5,6-dicarboxylic Anhydride This protocol describes the reaction between cyclopentadiene and maleic anhydride.

  • Materials: Maleic anhydride, ethyl acetate, hexane, cyclopentadiene (freshly cracked).

  • Procedure:

    • In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming on a hot plate.

    • Add 8 mL of hexane and cool the solution in an ice bath.

    • Add 2.0 mL of freshly cracked cyclopentadiene to the cooled solution and swirl to mix.

    • Allow the product to crystallize. It may be necessary to scratch the inside of the flask to initiate crystallization.

    • Collect the crystalline product by suction filtration.

    • The crude product can be recrystallized by redissolving it in hot ethyl acetate and allowing it to cool slowly.

    • Dry the final product and record the weight, percentage yield, and melting point.

Protocol 1.2: Synthesis of a Furan-Maleic Anhydride Adduct This protocol outlines the Diels-Alder reaction between furan and maleic anhydride.

  • Materials: Maleic anhydride, furan, ethyl acetate.

  • Procedure:

    • Dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate in a vial.

    • Add 0.4 mL of furan to the solution.

    • Seal the vial and allow it to stand. The reaction can be run for a short period to favor the endo product or for a longer period (several days) to allow equilibration to the more stable exo product.

    • After crystallization occurs, pipette out the excess liquid from the crystals.

    • Wash the crystals with a small amount of cold solvent (e.g., hexane) and dry them.

    • Analyze the product using NMR spectroscopy to determine the endo/exo product ratio.

Quantitative Data for Diels-Alder Reactions

DieneDienophileSolvent(s)Key ConditionsProductRef.
CyclopentadieneMaleic AnhydrideEthyl Acetate, HexaneCool in ice bathendo-Norbornene-5,6-dicarboxylic Anhydride
FuranMaleic AnhydrideEthyl AcetateRoom Temp.endo/exo Furan-Maleic Anhydride Adduct
AnthraceneMaleic AnhydrideXyleneReflux (~185-200°C)9,10-Dihydroanthracene-9,10-α,β-succinic Anhydride
Butadiene (in situ)Maleic AnhydrideXyleneReflux4-Cyclohexene-1,2-dicarboxylic Anhydride

Isomerization to Fumaric Acid

Application Note: The cis-isomer, maleic acid, can be converted to its more thermodynamically stable trans-isomer, fumaric acid. This isomerization is a crucial industrial process as fumaric acid has distinct applications, particularly in the food industry as an acidulant and in the production of polymers and pharmaceuticals. The conversion is typically catalyzed by mineral acids, such as hydrochloric acid, at elevated temperatures. Non-catalytic methods using high-temperature water have also been developed.

Reaction Diagram: Cis-Trans Isomerization

Caption: Acid-catalyzed isomerization of maleic acid to fumaric acid.

Experimental Protocol

Protocol 2.1: Acid-Catalyzed Isomerization of Maleic Acid This protocol details the conversion of maleic acid to fumaric acid using concentrated hydrochloric acid.

  • Materials: Maleic acid, deionized water, concentrated hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 2.0 g of maleic acid, 3.0 mL of deionized water, and 2.5 mL of concentrated HCl.

    • Heat the mixture to reflux with stirring for 20-30 minutes.

    • A white precipitate of fumaric acid will form. Fumaric acid is significantly less soluble in water than maleic acid.

    • Allow the reaction mixture to cool to room temperature to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Hirsch funnel.

    • The crude fumaric acid can be recrystallized from hot water.

    • Dry the purified product, weigh it, and calculate the percentage yield (expected yield is ~85%).

Quantitative Data for Isomerization Reactions

CatalystSolventTemperatureTimeYieldRef.
Concentrated HClWaterReflux20 min~85%
Thiourea (2%)WaterBoiling2 hoursVaries (up to 90%+)
None (Hydrothermal)Water140-200°C1-2 hours>90%
MetalloporphyrinToluene50-150°C1-12 hoursHigh

Synthesis of Value-Added Chemicals via Hydrogenation

Application Note: The catalytic hydrogenation of maleic acid or its anhydride is a significant industrial route to produce γ-butyrolactone (GBL), 1,4-butanediol (BDO), and tetrahydrofuran (THF). These compounds are valuable solvents and monomers for polymers like polybutylene terephthalate (PBT). The process often involves a multi-step approach: esterification of maleic anhydride to a dialkyl maleate, followed by hydrogenation of the ester. Direct hydrogenation is also possible but can be more challenging.

Process Flow for BDO Synthesis from Maleic Anhydride

cluster_ester Esterification cluster_hydro Hydrogenation MA Maleic Anhydride (MA) Ester Dialkyl Maleate MA->Ester + Alcohol (e.g., MeOH) - H₂O GBL γ-Butyrolactone (GBL) Ester->GBL + H₂ / Catalyst (e.g., Cu-based) BDO 1,4-Butanediol (BDO) GBL->BDO + H₂ / Catalyst THF Tetrahydrofuran (THF) BDO->THF Dehydration (Acid Catalyst)

Caption: Multi-step synthesis of 1,4-butanediol from maleic anhydride.

Experimental Protocols

Protocol 3.1: Vapor Phase Hydrogenation of Maleic Anhydride to GBL This protocol provides a general outline for the direct hydrogenation of maleic anhydride.

  • Materials: Maleic anhydride, hydrogen gas, copper-based catalyst (e.g., copper oxide/zinc oxide).

  • Procedure:

    • A fixed-bed reactor is packed with a suitable hydrogenation catalyst.

    • Maleic anhydride is vaporized, mixed with a large excess of hydrogen gas (e.g., mole ratio of H₂:anhydride from 40:1 to 200:1).

    • The vaporous mixture is passed over the catalyst bed at an elevated temperature (e.g., 150-325°C) and pressure.

    • Water vapor is often co-fed to suppress the formation of coke and tar, extending catalyst life.

    • The product stream is cooled to condense the liquid products (GBL, succinic anhydride, etc.).

    • The crude product is purified by distillation to isolate high-purity GBL. A yield of 90% GBL is achievable.

Quantitative Data for Hydrogenation Products

Starting MaterialCatalystTemp. (°C)Pressure (bar)Major Product(s)YieldRef.
Maleic Anhydride (vapor)Copper Oxide/Zinc Oxide150-325-γ-Butyrolactone90%
Maleic Anhydride (liquid)Pd-Mo-Ni / Silica220-24550-60γ-Butyrolactone92-96%
Maleic AnhydrideCu-0.03Mo/SiO₂--1,4-Butanediol88.3%
Oligoester from MA + BDONi powder (step 1), Cu/ZnO/Al₂O₃ (step 2)60-130 (1), 190-230 (2)100-4001,4-ButanediolHigh

Synthesis of Malic Acid

Application Note: Racemic malic acid is produced industrially by the hydration of maleic acid or its anhydride at high temperatures and pressures. This process involves the initial isomerization of maleic acid to fumaric acid, followed by the hydration of fumaric acid to yield malic acid. Malic acid is widely used as a flavoring agent and acidulant in food and beverage products.

Experimental Protocol

Protocol 4.1: Industrial Synthesis of Malic Acid This protocol describes the general conditions for the high-pressure hydration of maleic acid.

  • Materials: Maleic acid (or maleic anhydride), water.

  • Procedure:

    • An aqueous solution of maleic acid is prepared.

    • The solution is heated in a closed reactor to a temperature of approximately 160-200°C.

    • The reaction is carried out under superatmospheric pressure, typically around 1 MPa (10 bar) or higher (up to ~17 bar).

    • The reaction is held under these conditions for a period of 3 to 5 hours.

    • The resulting mixture contains malic acid along with unreacted maleic acid and fumaric acid byproducts.

    • The mixture is cooled, and the less soluble fumaric acid can be separated by filtration.

    • The remaining filtrate is concentrated and purified through washing and recrystallization to yield high-purity malic acid.

Synthesis of Unsaturated Polyester Resins

Application Note: Maleic anhydride is a critical monomer in the production of unsaturated polyester resins (UPRs). It provides the carbon-carbon double bonds necessary for cross-linking. The synthesis involves a polycondensation reaction between a diol (like propylene glycol), an unsaturated diacid (maleic anhydride), and often a saturated diacid (like phthalic anhydride) to modify the resin's properties. The resulting unsaturated polyester is then dissolved in a reactive monomer, such as styrene, which co-polymerizes during the curing process to form a rigid, cross-linked thermoset plastic.

Experimental Protocol

Protocol 5.1: General Synthesis of an Unsaturated Polyester Resin This protocol outlines a two-stage method for preparing a UPR.

  • Materials: Maleic anhydride, phthalic anhydride, diethylene glycol, hydroquinone (inhibitor), styrene.

  • Procedure:

    • Charge the reactor with 148 g of phthalic anhydride, 118 g of succinic acid, and 430 g of diethylene glycol.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate esterification.

    • Monitor the reaction progress by measuring the acid number of the mixture.

    • When the acid number reaches a specific value (e.g., 120-130), add 176 g of maleic anhydride. This staged addition can increase the reaction rate.

    • Continue the polyesterification at around 195°C until the desired low acid number (e.g., ~20) is achieved.

    • Cool the polyester and add a small amount of an inhibitor like hydroquinone (2 g) to prevent premature gelling.

    • Dissolve the hot resin in styrene monomer (e.g., 65:35 resin to styrene weight ratio) to obtain the final liquid UPR.

Quantitative Data for UPR Synthesis

Unsaturated AnhydrideSaturated AnhydrideGlycol(s)Key FeatureResulting PropertyRef.
Maleic Anhydride (MA)Phthalic Anhydride (PA)Propylene Glycol (PG)Varying MA/PA ratioMechanical properties are maximal at 60-70% MA
Maleic AnhydridePhthalic AnhydridePG, Diethylene Glycol (DEG)20% DEG contentResilient, flexible, and impact-resistant resin
Maleic Anhydride--Staged addition of MAIncreased rate of polyesterification

Applications in Drug Development

Application Note: In the pharmaceutical industry, maleic acid is used to form stable, crystalline acid addition salts with basic active pharmaceutical ingredients (APIs). Salt formation is a common strategy to improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability. Maleic acid has pKa values of approximately 1.9 and 6.1, which makes it effective for forming salts with a wide range of basic APIs. It is listed as Generally Regarded as Safe (GRAS) and is a popular choice for creating maleate salts of drugs like gabapentin derivatives and indacaterol.

Logical Diagram: API Salt Formation

cluster_inputs Components cluster_process Process cluster_output Product API Basic API (Poor solubility, low stability) Process Salt Formation (e.g., Crystallization, Mechanochemistry) API->Process MA Maleic Acid (GRAS Co-former) MA->Process Salt API Maleate Salt (Improved solubility, enhanced stability) Process->Salt Proton Transfer

Caption: Use of maleic acid to improve API properties via salt formation.

References

The Enduring Utility of Maleic Anhydride in Diels-Alder Reactions: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Maleic anhydride continues to be a cornerstone dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the synthesis of complex cyclic molecules. Its high reactivity, driven by the two electron-withdrawing carbonyl groups, and its rigid dienophilic structure, make it an ideal partner for a wide array of conjugated dienes. This versatility has led to its extensive use in academic research, industrial synthesis, and drug discovery, facilitating the construction of novel molecular scaffolds with significant biological and material properties.

These application notes provide an overview of the use of maleic anhydride in Diels-Alder reactions, complete with detailed experimental protocols and quantitative data for a range of dienes. The information is tailored for researchers, scientists, and drug development professionals, offering a practical guide to leveraging this classic reaction in modern chemical synthesis.

Theoretical Background

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state, forming a six-membered ring. The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. Maleic anhydride, as a dienophile, readily reacts with conjugated dienes. The reaction's rate and yield are influenced by several factors including the nature of the diene, the solvent, temperature, and the presence of catalysts.

A key stereochemical consideration in Diels-Alder reactions involving cyclic dienophiles like maleic anhydride is the preference for the endo or exo product. The endo product, where the substituents on the dienophile are oriented towards the newly formed double bond of the diene, is often the kinetically favored product due to secondary orbital interactions in the transition state. However, the exo product is typically the thermodynamically more stable isomer. Reaction conditions can therefore be tuned to favor one isomer over the other.

Applications in Research and Drug Development

The Diels-Alder reaction with maleic anhydride is a foundational tool for constructing six-membered rings, which are prevalent in a vast number of natural products and synthetic bioactive molecules.[1] The resulting adducts can serve as versatile intermediates for further chemical transformations.

In drug discovery, the Diels-Alder reaction provides a robust method for generating molecular diversity and accessing novel chemical space. The resulting cyclic scaffolds can be functionalized to create libraries of compounds for high-throughput screening. For instance, the synthesis of N-phenylmaleimide derivatives from maleic anhydride and their subsequent Diels-Alder reaction with substituted furans produces a class of compounds with significant biological properties.[2][3] Furthermore, Diels-Alder adducts of maleic anhydride have been explored for their potential in targeted drug delivery and as components of self-healing materials.[4]

The development of quantitative structure-activity relationship (QSAR) models for Diels-Alder adducts allows for the prediction of the biological activity of new compounds based on their physicochemical and structural properties, aiding in the rational design of more potent therapeutic agents.[5]

Quantitative Data Summary

The following tables summarize quantitative data for selected Diels-Alder reactions of maleic anhydride with various dienes, providing a comparative overview of reaction conditions and outcomes.

Table 1: Reaction of Maleic Anhydride with Anthracene

SolventTemperature (°C)Reaction TimeYield (%)Reference
XyleneReflux (~140)30 min~90
TolueneReflux (~111)1-2 hHigh

Table 2: Reaction of Maleic Anhydride with Cyclopentadiene

SolventTemperature (°C)Reaction TimeYield (%)Stereoselectivity (endo:exo)Reference
TolueneRoom Temp15 minHighKinetically controlled (endo favored)
Diethyl EtherNot specifiedNot specifiedNot specifiedNot specified

Table 3: Reaction of Maleic Anhydride with Furan and Derivatives

DieneSolventTemperature (°C)Reaction TimeYield (%)StereoselectivityReference
FuranAcetonitrile4048 hNot specifiedExo favored (thermodynamic)
FuranSupercritical CO235Faster than in organic solventsNot specifiedNot specified
2,5-DimethylfuranNot specifiedNot specifiedNot specifiedHighNot specified

Table 4: Reaction of Maleic Anhydride with Substituted Butadienes

DieneSolventTemperature (°C)Reaction TimeYield (%)Reference
2,3-Dimethyl-1,3-butadieneHexanesHand warmth then ~100ShortHigh
trans,trans-1,4-Diphenylbutadienem-XyleneNot specifiedNot specifiedNot specified

Experimental Protocols

The following are detailed methodologies for key Diels-Alder reactions involving maleic anhydride.

Protocol 1: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

Reaction: Cyclopentadiene + Maleic Anhydride → cis-Norbornene-5,6-endo-dicarboxylic Anhydride

Materials:

  • Maleic anhydride

  • Dicyclopentadiene

  • Ethyl acetate

  • Hexane

  • Apparatus for fractional distillation

  • Reaction vessel (e.g., round-bottom flask or Erlenmeyer flask)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to induce cracking and distill the resulting cyclopentadiene monomer. Caution: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, so it should be used immediately after preparation.

  • Reaction Setup: In a reaction vessel, dissolve maleic anhydride in ethyl acetate.

  • Addition of Dienophile: To the stirred solution of maleic anhydride, add hexane followed by the freshly prepared cyclopentadiene.

  • Reaction and Crystallization: The reaction is typically exothermic and proceeds rapidly at room temperature. Stir the mixture for a designated time (e.g., 15-30 minutes). The product will begin to crystallize.

  • Isolation of Product: Cool the reaction mixture in an ice bath to complete the crystallization. Collect the crystalline product by vacuum filtration, wash with cold hexane, and air dry.

  • Characterization: Determine the yield and melting point of the product. The expected product is the endo isomer.

Protocol 2: Synthesis of 9,10-Dihydroanthracene-9,10-α,β-succinic Anhydride

Reaction: Anthracene + Maleic Anhydride → 9,10-Dihydroanthracene-9,10-α,β-succinic Anhydride

Materials:

  • Anthracene

  • Maleic anhydride

  • Xylene (or Toluene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: To a round-bottom flask, add anthracene, maleic anhydride, and xylene.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. Continue refluxing for the specified time (e.g., 30 minutes). The disappearance of the yellow color of the reactants can indicate reaction completion.

  • Crystallization: Allow the reaction mixture to cool to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Isolation of Product: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold xylene or another suitable solvent.

  • Drying and Characterization: Dry the product and determine its yield and melting point.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of maleic anhydride in Diels-Alder reactions.

Diels_Alder_Mechanism Diene Diene (e.g., Furan) TransitionState Cyclic Transition State Diene->TransitionState Dienophile Dienophile (Maleic Anhydride) Dienophile->TransitionState Product Diels-Alder Adduct (Cyclohexene derivative) TransitionState->Product

General Mechanism of the Diels-Alder Reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactant_Prep Reactant Preparation (e.g., cracking of dicyclopentadiene) Mixing Mixing of Diene and Dienophile Reactant_Prep->Mixing Solvent_Prep Solvent Preparation Solvent_Prep->Mixing Reaction_Conditions Controlled Temperature and Time Mixing->Reaction_Conditions Crystallization Crystallization Reaction_Conditions->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Drying of Product Filtration->Drying Yield_Calc Yield Calculation Drying->Yield_Calc MP_Analysis Melting Point Analysis Drying->MP_Analysis Spectroscopy Spectroscopic Characterization (NMR, IR) Drying->Spectroscopy

A typical experimental workflow for a Diels-Alder reaction.

QSAR_Logic cluster_input Input Data cluster_model QSAR Model Development cluster_output Output & Application Molecular_Descriptors Molecular Descriptors (e.g., steric, electronic properties) Statistical_Analysis Statistical Analysis (e.g., regression) Molecular_Descriptors->Statistical_Analysis Biological_Activity Biological Activity Data (e.g., IC50 values) Biological_Activity->Statistical_Analysis Model_Generation Generate Predictive Model Statistical_Analysis->Model_Generation Model_Validation Model Validation Model_Generation->Model_Validation Predictive_Equation Predictive QSAR Equation Model_Validation->Predictive_Equation New_Compound_Design Design of New Bioactive Compounds Predictive_Equation->New_Compound_Design

Logical relationship in a QSAR study of Diels-Alder adducts.

References

Application Notes and Protocols for the Esterification of Fumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaric acid esters, particularly dimethyl fumarate (DMF) and diethyl fumarate (DEF), are significant compounds in the pharmaceutical and chemical industries. DMF is a key therapeutic agent for treating multiple sclerosis and psoriasis. These esters are typically synthesized through the esterification of fumaric acid or its precursors. This document provides detailed protocols for various esterification methods of fumaric acid, offering a comparative overview of different synthetic strategies. The protocols are intended to guide researchers in the selection and implementation of the most suitable method for their specific needs, considering factors such as yield, reaction time, and catalyst selection.

Comparative Data of Esterification Protocols

The following tables summarize quantitative data from various published protocols for the synthesis of fumaric acid esters, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Synthesis of Dimethyl Fumarate (DMF)
Starting MaterialCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Fumaric AcidSulfuric Acid (H₂SO₄)Methanol55->99 (conversion)[1][2]
Fumaric AcidSulfuric Acid (H₂SO₄)Methanol50-55--[1]
Monomethyl FumarateThionyl Chloride (SOCl₂)Methanol60-6510-1280[3][4]
Maleic AnhydrideThiourea / H₂SO₄Methanol40 then 550.5 then 298.6
Table 2: Synthesis of Diethyl Fumarate (DEF)
Starting MaterialCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Maleic AnhydrideAluminum Chloride (AlCl₃) & Sodium Bisulfate (NaHSO₄)EthanolMicrowave Irradiation-90.1
Maleic AnhydrideThiourea / Sodium BisulfateEthanolReflux1080.4
Maleic AnhydrideSolid SuperacidEthanolReflux886.1
Fumaric Acid & Ethanol-----

Experimental Protocols

This section provides detailed, step-by-step methodologies for key esterification experiments.

Protocol 1: Sulfuric Acid-Catalyzed Esterification of Fumaric Acid to Dimethyl Fumarate

This protocol details the direct esterification of fumaric acid using a strong acid catalyst.

Materials:

  • Fumaric acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a suitable reaction vessel, prepare a solution of fumaric acid in methanol (e.g., 0.81 M).

  • Separately, prepare a solution of sulfuric acid in methanol (e.g., 0.46 M).

  • Pump both solutions through a T-junction to mix them before they enter a heated tubular reactor.

  • Maintain the reactor temperature between 55-120 °C. The reaction can be optimized at 55 °C.

  • The residence time in the reactor can be varied between 12 and 30 minutes to achieve optimal conversion.

  • Upon completion, cool the reaction mixture to induce crystallization of dimethyl fumarate.

  • Filter the crystalline product and wash with cold methanol.

  • Further, purify the product by recrystallization from a methanol/water mixture.

Protocol 2: Two-Step Synthesis of Dimethyl Fumarate from Maleic Anhydride via Monomethyl Fumarate

This method involves the initial formation of monomethyl fumarate from maleic anhydride, followed by esterification.

Step 1: Synthesis of Monomethyl Fumarate

Materials:

  • Maleic anhydride

  • Methanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

Procedure:

  • Dissolve 100 g of maleic anhydride in 40 mL of methanol in a reaction flask.

  • Stir the reaction mixture for 3-4 hours at 45-50 °C.

  • Add 10.0 g of anhydrous aluminum chloride to the reaction mass over 10-20 minutes at 45-50 °C.

  • Add 150 mL of toluene and maintain the reaction at 70-75 °C for 4-5 hours.

  • After the reaction is complete, cool the mixture to 5-10 °C and maintain for 60-80 minutes to allow for precipitation.

  • Filter the solid product, wash with chilled toluene, and dry. This yields approximately 80% of monomethyl fumarate.

Step 2: Esterification of Monomethyl Fumarate to Dimethyl Fumarate

Materials:

  • Monomethyl fumarate

  • Methanol

  • Thionyl Chloride (SOCl₂)

Procedure:

  • Dissolve 100 g of monomethyl fumarate in 500 mL of methanol and cool the solution to 10 °C.

  • Slowly add 15 mL of thionyl chloride to the reaction mixture over 40-60 minutes.

  • Heat the reaction mass to 60-65 °C and maintain for 10-12 hours.

  • After the reaction is complete, isolate the product.

  • Purify the dimethyl fumarate by recrystallization from methanol and water to yield approximately 80 g of the final product.

Protocol 3: "One-Pot" Microwave-Assisted Synthesis of Diethyl Fumarate from Maleic Anhydride

This protocol describes a rapid and efficient synthesis of diethyl fumarate using a composite catalyst system under microwave irradiation.

Materials:

  • Maleic anhydride

  • Ethanol

  • Sodium bisulfate (NaHSO₄)

  • Aluminum chloride (AlCl₃)

  • 10% Sodium carbonate solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a single-neck flask equipped with a reflux condenser, add maleic anhydride and ethanol in a 1:3 molar ratio.

  • Add 4.5% (by weight of maleic anhydride) of sodium bisulfate and 3.5% (by weight of maleic anhydride) of aluminum chloride to the mixture.

  • Subject the mixture to microwave irradiation for a specified period to complete the reaction.

  • After irradiation, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Neutralize the filtrate to pH 7 with a 10% sodium carbonate solution.

  • Wash the neutralized solution with water.

  • Dry the organic layer with anhydrous magnesium sulfate and then filter.

  • The resulting liquid is diethyl fumarate.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described esterification protocols.

G Workflow for Sulfuric Acid-Catalyzed Synthesis of Dimethyl Fumarate cluster_prep Reagent Preparation prep_fa Prepare Fumaric Acid in Methanol (0.81 M) mix Mix Solutions (T-junction) prep_fa->mix prep_sa Prepare Sulfuric Acid in Methanol (0.46 M) prep_sa->mix react Heated Tubular Reactor (55-120 °C, 12-30 min) mix->react cool Cooling & Crystallization react->cool filter Filtration cool->filter purify Recrystallization (Methanol/Water) filter->purify product Dimethyl Fumarate purify->product

Caption: Workflow for Dimethyl Fumarate Synthesis.

G Workflow for Two-Step Synthesis of Dimethyl Fumarate cluster_step1 Step 1: Monomethyl Fumarate Synthesis cluster_step2 Step 2: Dimethyl Fumarate Synthesis ma Maleic Anhydride + Methanol react1 Stir at 45-50 °C (3-4 h) ma->react1 add_alcl3 Add AlCl3 (45-50 °C) react1->add_alcl3 add_toluene Add Toluene & Heat (70-75 °C, 4-5 h) add_alcl3->add_toluene cool1 Cool to 5-10 °C add_toluene->cool1 filter1 Filter & Dry cool1->filter1 mmf Monomethyl Fumarate filter1->mmf mmf_sol Dissolve MMF in Methanol mmf->mmf_sol cool2 Cool to 10 °C mmf_sol->cool2 add_socl2 Add SOCl2 cool2->add_socl2 react2 Heat at 60-65 °C (10-12 h) add_socl2->react2 isolate Isolate Product react2->isolate purify Recrystallize isolate->purify dmf Dimethyl Fumarate purify->dmf

Caption: Two-Step Dimethyl Fumarate Synthesis Workflow.

G Workflow for Microwave-Assisted Synthesis of Diethyl Fumarate mix Mix Maleic Anhydride, Ethanol, NaHSO4, AlCl3 microwave Microwave Irradiation mix->microwave cool Cool to Room Temp microwave->cool filter Filter Catalyst cool->filter neutralize Neutralize with Na2CO3 filter->neutralize wash Wash with Water neutralize->wash dry Dry with MgSO4 wash->dry product Diethyl Fumarate dry->product

Caption: Diethyl Fumarate Synthesis via Microwaves.

References

Application Notes and Protocols for Polymerization Techniques Involving Maleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key polymerization techniques involving maleic anhydride, with a focus on their application in the development of novel drug delivery systems. Detailed experimental protocols and comparative data are presented to guide researchers in selecting the most suitable synthesis strategy for their specific application.

Maleic anhydride is a versatile monomer that, due to its reactive anhydride group, allows for the synthesis of functional polymers with tunable properties.[1] These polymers are of significant interest in the biomedical field, particularly for drug delivery, due to their biocompatibility, water solubility, and the ease with which they can be conjugated to therapeutic molecules.[2][3] The choice of polymerization technique is critical as it dictates the polymer's architecture, molecular weight, and functionality, which in turn influence its performance as a drug carrier.[4]

Comparative Data of Polymerization Techniques

The selection of a polymerization method for maleic anhydride-containing polymers significantly impacts their physicochemical properties and, consequently, their suitability for various applications. The following table summarizes key quantitative data for different polymerization techniques, offering a comparative perspective for researchers.

Polymerization TechniqueComonomer(s)Initiator/CatalystSolventTemperature (°C)Molecular Weight (Mn)Polydispersity Index (PDI)Key Features & Applications
Free Radical Polymerization Methyl MethacrylateAzobisisobutyronitrile (AIBN)Ethyl Acetate7018,000 - 200,000[5]BroadSimple, versatile; used for biocompatible copolymers with antitumor effects.
Styrene---< 6 kDa-Synthesis of SMANCS, a clinically used polymer-drug conjugate for liver cancer.
Vinyl AcetateBenzoyl Peroxide (BPO)Methyl Ethyl Ketone8099 kDa-Used as antiscale agents, soil conditioners, and in drug delivery systems.
Controlled Radical Polymerization (RAFT) StyreneAIBN / Benzyl dithiobenzoate (RAFT Agent)Toluene or 1,4-Dioxane-PredeterminedLow (typically < 1.5)Well-defined block copolymers, useful as blend compatibilizers and adhesion promoters.
Divinyl EtherBenzyl dithiobenzoate or Dibenzyl trithiocarbonate (RAFT Agents)-60-80Controlled with conversionNarrowSynthesis of narrowly dispersed cyclocopolymers with potential for drug delivery.
Ring-Opening Copolymerization (ROCOP) EpoxidesChromium(III) Salen Complex--Low to HighNarrowAccess to unsaturated polyesters like poly(propylene fumarate) for biomaterials.
Functional Epoxides-----Post-polymerization modification for attaching bioactive species.

Experimental Protocols

Detailed methodologies for key polymerization techniques are provided below. These protocols are representative examples and may require optimization based on specific monomers and desired polymer characteristics.

Protocol 1: Free Radical Solution Copolymerization of Maleic Anhydride and Methyl Methacrylate

This protocol describes a standard free radical polymerization in solution to synthesize a random copolymer of maleic anhydride and methyl methacrylate.

Materials:

  • Maleic anhydride (MAN)

  • Methyl methacrylate (MMA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dry ethyl acetate (solvent)

  • Methanol or hexane (non-solvent for precipitation)

  • Pyrex glass ampoule

  • Magnetic stirrer

  • Thermostatically controlled oil bath

  • Vacuum line with freeze-pump-thaw capabilities

Procedure:

  • In a Pyrex glass ampoule, dissolve 1.96 g (20 mmol) of maleic anhydride and 0.065 g (0.4 mmol) of AIBN in 15 ml of dry ethyl acetate.

  • Add 2.00 g (20 mmol) of methyl methacrylate to the solution.

  • Subject the contents to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the ampoule under vacuum.

  • Place the sealed ampoule in a thermostatically controlled oil bath at 70°C for a predetermined time.

  • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a suitable non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Protocol 2: Controlled Radical Polymerization of Styrene and Maleic Anhydride via RAFT

This protocol outlines a Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize well-defined copolymers of styrene and maleic anhydride.

Materials:

  • Styrene (St)

  • Maleic anhydride (MAh)

  • Benzyl dithiobenzoate (BDTB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask

  • Magnetic stirrer

  • Vacuum line with freeze-pump-thaw capabilities

Procedure:

  • In a Schlenk flask equipped with a magnetic stirrer, dissolve styrene, maleic anhydride, BDTB, and AIBN in the anhydrous solvent. The molar ratio of [Monomers]:[RAFT agent]:[Initiator] is crucial for controlling the molecular weight.

  • Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After degassing, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80°C) to initiate polymerization.

  • Allow the reaction to proceed for the desired time to achieve the target monomer conversion.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Isolate the polymer by precipitation into a suitable non-solvent (e.g., methanol or hexane).

  • Filter the precipitate, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Protocol 3: Ring-Opening Copolymerization of Maleic Anhydride and an Epoxide

This protocol describes the synthesis of unsaturated polyesters through the ring-opening copolymerization of maleic anhydride with an epoxide, catalyzed by a metal complex.

Materials:

  • Maleic anhydride

  • Epoxide monomer (e.g., propylene oxide, cyclohexene oxide)

  • Chromium(III) salen complex (catalyst)

  • Anhydrous toluene (solvent)

  • Glovebox or Schlenk line techniques

  • Stirred glass reactor

Procedure:

  • All manipulations should be performed under an inert atmosphere (e.g., nitrogen) using a glovebox or Schlenk line.

  • In a stirred glass reactor, dissolve the chromium(III) salen catalyst in anhydrous toluene.

  • Add the desired amount of maleic anhydride to the reactor.

  • Introduce the epoxide monomer to the reaction mixture.

  • Maintain the reaction at the desired temperature (e.g., room temperature to 80°C) with continuous stirring.

  • Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy to determine monomer conversion.

  • Once the desired conversion is reached, quench the reaction by adding a small amount of an acidic solution (e.g., HCl in methanol).

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and application of maleic anhydride-based polymers.

experimental_workflow_free_radical cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers Monomers (MA, Comonomer) Mixing Mixing & Dissolving Monomers->Mixing Initiator Initiator (e.g., AIBN) Initiator->Mixing Solvent Solvent Solvent->Mixing Degassing Freeze-Pump-Thaw Mixing->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Precipitation Precipitation (in Non-solvent) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Final Polymer Drying->Product

Caption: Workflow for Free Radical Polymerization.

logical_relationship_drug_delivery cluster_properties Polymer Properties cluster_applications Drug Delivery Applications Polymer Maleic Anhydride Copolymer Biocompatibility Biocompatibility Polymer->Biocompatibility enables Functionality Reactive Anhydride Groups Polymer->Functionality provides Solubility pH-Dependent Solubility Polymer->Solubility exhibits Conjugation Drug Conjugation Functionality->Conjugation allows for Nanoparticles Nanoparticle/Micelle Formation Solubility->Nanoparticles facilitates self-assembly Stimuli Stimuli-Responsive Release (pH-sensitive) Solubility->Stimuli enables ControlledRelease Controlled Drug Release Conjugation->ControlledRelease leads to TargetedDelivery Targeted Drug Delivery Nanoparticles->TargetedDelivery enables Stimuli->TargetedDelivery improves

Caption: Polymer Properties to Drug Delivery Applications.

Applications in Drug Development

Copolymers of maleic anhydride are extensively investigated for various pharmaceutical applications due to their bioactivity and ability to be derivatized. They can be used as:

  • Drug-Polymer Conjugates: The reactive anhydride ring allows for the covalent attachment of drugs, often through amide or ester linkages, creating prodrugs with improved pharmacokinetic profiles. A notable example is SMANCS, a conjugate of neocarzinostatin with a styrene-maleic anhydride copolymer, which has been used clinically.

  • pH-Responsive Drug Delivery Systems: The hydrolysis of the anhydride ring to carboxylic acid groups imparts pH-sensitivity to the polymer. This property is exploited for targeted drug release in the acidic microenvironment of tumors or within specific cellular compartments like endosomes.

  • Nanoparticle and Micelle Formulations: Amphiphilic block copolymers containing maleic anhydride can self-assemble into nanoparticles or micelles in aqueous solutions, encapsulating hydrophobic drugs and enhancing their solubility and bioavailability.

  • Biomaterials and Tissue Engineering: Maleic anhydride-based polymers are used in coatings for medical devices and as scaffolds for tissue engineering due to their biocompatibility and the ability to immobilize bioactive molecules.

The versatility of polymerization techniques allows for the precise tailoring of maleic anhydride copolymers to meet the specific demands of advanced drug delivery systems, making them a valuable platform for pharmaceutical research and development.

References

Application Notes and Protocols for the Analytical Separation of Maleic and Fumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleic acid and fumaric acid are geometric isomers of butenedioic acid, with maleic acid being the cis isomer and fumaric acid the trans isomer. Despite their similar chemical formula, their different spatial arrangements result in distinct physical and chemical properties. This difference is of significant importance in the pharmaceutical industry, where maleic acid is often used in the salt form of various drugs, and fumaric acid is used as a food and drug additive.[1] The presence of one isomer as an impurity in the other can impact the efficacy, stability, and safety of the final product. Therefore, robust analytical methods for their separation and quantification are crucial for quality control in drug development and manufacturing.

These application notes provide detailed protocols for the separation and analysis of maleic and fumaric acid using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE).

Analytical Methods Overview

A summary of the performance of different analytical techniques for the separation of maleic and fumaric acid is presented below. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly well-suited for the quantification of these isomers, offering high resolution and sensitivity.

TechniqueStationary Phase/ColumnMobile Phase/ElectrolyteDetectionKey Performance Metrics
HPLC InertSustainSwift C18 (5 µm, 150 x 4.6 mm I.D.)5% Methanol, 95% 0.1% H₃PO₄ in H₂OUV at 210 nmBaseline separation of maleic and fumaric acid.[2]
LC-MS Cogent Diamond Hydride™ (4µm, 100Å, 2.1 x 150mm)Gradient of A: DI Water / 0.1% Ammonium Formate and B: 90% Acetonitrile / 10% DI Water / 0.1% Ammonium FormateESI-neg TOF Mass SpectrometerSeparation of isobaric compounds with m/z 115.0031 (M-H)⁻.[3][4]
TLC Silica gel GF 254Ethanol – ammonia – water (6:1:1 v/v/v)UV at 254 nm after derivatizationRբ values: Maleic acid ~0.37, Fumaric acid ~0.67.[5]
CE Poly(diallyldimethylammonium chloride) coated capillary20 mmol/L sulphate neutralized with ethylenediamine to pH 6.0UV at 214 nmLOD: 5.34×10⁻⁸ mol/L (fumaric acid), 1.92×10⁻⁷ mol/L (maleic acid).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of maleic and fumaric acid due to its high resolution and sensitivity.

Experimental Workflow for HPLC Separation

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Sample (e.g., 0.66 mg/mL Maleic Acid, 0.33 mg/mL Fumaric Acid) Injection Inject Sample (0.5 µL) SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase (5% MeOH, 95% 0.1% H3PO4 in H2O) Separation Chromatographic Separation (InertSustainSwift C18, 40°C) MobilePhasePrep->Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC workflow for the separation of maleic and fumaric acid.

Protocol for HPLC Separation

1. Materials and Reagents:

  • Maleic acid standard

  • Fumaric acid standard

  • Methanol (HPLC grade)

  • Phosphoric acid (H₃PO₄)

  • Deionized water (18.2 MΩ·cm)

  • HPLC system with UV detector

  • InertSustainSwift C18 column (5 µm, 150 x 4.6 mm I.D.) or equivalent

2. Standard Solution Preparation:

  • Prepare a stock solution of maleic acid (e.g., 0.66 mg/mL) and fumaric acid (e.g., 0.33 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing methanol and 0.1% phosphoric acid in water at a ratio of 5:95 (v/v).

  • Degas the mobile phase before use.

4. HPLC Conditions:

  • Column: InertSustainSwift C18 (5 µm, 150 x 4.6 mm I.D.)

  • Mobile Phase: 5% Methanol / 95% 0.1% H₃PO₄ in H₂O

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 0.5 µL

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution.

  • Record the chromatograms and determine the retention times for maleic and fumaric acid.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of maleic and fumaric acid in the sample using the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high selectivity and sensitivity, making it suitable for the analysis of maleic and fumaric acid in complex matrices.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis SamplePrep Prepare Sample in 50:50 DI Water/Acetonitrile Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phases A: 0.1% Ammonium Formate in H2O B: 90% ACN, 10% H2O, 0.1% NH4HCO2 Separation Chromatographic Separation (Cogent Diamond Hydride™) MobilePhasePrep->Separation Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection TOF Mass Spectrometry Ionization->Detection Extraction Extract Ion Chromatograms (m/z 115.0031) Detection->Extraction Quantification Peak Area Integration and Quantification Extraction->Quantification

Caption: LC-MS workflow for the analysis of maleic and fumaric acid.

Protocol for LC-MS Analysis

1. Materials and Reagents:

  • Maleic acid and fumaric acid standards

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Deionized water

  • LC-MS system with ESI source and TOF mass analyzer

  • Cogent Diamond Hydride™ column (4µm, 100Å, 2.1 x 150mm)

2. Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of deionized water and acetonitrile.

3. LC-MS Conditions:

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm

  • Mobile Phase A: DI Water with 0.1% Ammonium Formate

  • Mobile Phase B: 90% Acetonitrile / 10% DI Water with 0.1% Ammonium Formate

  • Gradient:

    • 0-3 min: 90% B

    • 3-6 min: 90% to 70% B

    • 6-7 min: 70% B

    • 7-7.1 min: 70% to 30% B

    • 7.1-8 min: 30% B

    • 8-8.1 min: 30% to 90% B

    • 8.1-10 min: 90% B

  • Flow Rate: 0.4 mL/min

  • Detection: ESI in negative mode (ESI-), monitoring for m/z 115.0031 (M-H)⁻

4. Analysis:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample.

  • Acquire data in full scan or selected ion monitoring (SIM) mode for the deprotonated molecule [M-H]⁻ of maleic and fumaric acid (m/z 115.0031).

  • Process the data to obtain extracted ion chromatograms and integrate the peak areas for quantification.

Thin-Layer Chromatography (TLC)

TLC is a simple and cost-effective method for the qualitative separation of maleic and fumaric acid.

Experimental Workflow for TLC Separation

TLC_Workflow cluster_prep Preparation cluster_dev Development and Visualization cluster_analysis Analysis PlatePrep Activate TLC Plate (Silica gel GF 254) SampleSpot Spot Samples and Standards PlatePrep->SampleSpot Development Develop Plate in Chamber (Ethanol:Ammonia:Water 6:1:1) SampleSpot->Development Drying Dry the Plate Development->Drying Visualization Visualize under UV light (254 nm) Drying->Visualization RfCalc Calculate Rf Values Visualization->RfCalc

Caption: TLC workflow for the separation of maleic and fumaric acid.

Protocol for TLC Separation

1. Materials and Reagents:

  • Maleic acid and fumaric acid standards

  • Acetone

  • Ethanol

  • Ammonia solution

  • Deionized water

  • TLC plates (Silica gel GF 254)

  • Developing tank

  • UV lamp (254 nm)

2. Solution Preparation:

  • Test Solution (a): Dissolve 0.5 g of the substance to be examined in acetone and dilute to 5 ml with the same solvent.

  • Test Solution (b): Dilute 1 ml of test solution (a) to 50 ml with acetone.

  • Reference Solution (a): Dissolve 20 mg of maleic acid in acetone and dilute to 10 ml.

  • Reference Solution (b): Dissolve 15 mg of fumaric acid in acetone and dilute to 10 ml.

  • Reference Solution (c): Mix 5 ml of reference solution (a) and 5 ml of reference solution (b).

3. TLC Procedure:

  • Stationary Phase: Silica gel GF 254

  • Mobile Phase: A mixture of 12 volumes of anhydrous formic acid, 16 volumes of chloroform, 32 volumes of Butanol and 44 volumes of heptane. An alternative is ethanol – ammonia – water in a volume ratio of 6:1:1.

  • Apply spots of the test and reference solutions to the TLC plate.

  • Develop the plate in a saturated tank over a path of 10 cm.

  • Dry the plate at 100°C for 15 minutes.

  • Examine the plate under ultraviolet light at 254 nm.

4. Analysis:

  • The test is valid if the chromatogram of reference solution (c) shows two clearly separated spots.

  • Compare the position of the spots in the test solution to those of the reference solutions to identify maleic and fumaric acid.

  • The Rբ value for fumaric acid is expected to be higher than that for maleic acid (e.g., 0.67 vs 0.37).

Capillary Electrophoresis (CE)

CE offers rapid and highly efficient separations of charged species, making it an excellent technique for analyzing organic acids like maleic and fumaric acid.

Experimental Workflow for CE Separation

CE_Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Analysis CapillaryPrep Condition Capillary (Poly(diallyldimethylammonium chloride)) Injection Hydrodynamic Injection CapillaryPrep->Injection ElectrolytePrep Prepare Running Electrolyte (20 mM Sulphate, pH 6.0) Separation Electrophoretic Separation (25 kV) ElectrolytePrep->Separation Injection->Separation Detection UV Detection (214 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: CE workflow for the separation of maleic and fumaric acid.

Protocol for CE Separation

1. Materials and Reagents:

  • Maleic acid and fumaric acid standards

  • Sulphuric acid

  • Ethylenediamine

  • Poly(diallyldimethylammonium chloride) (PDDAC)

  • Deionized water

  • CE instrument with UV detector

  • Fused-silica capillary

2. Electrolyte and Capillary Preparation:

  • Prepare a 20 mmol/L sulphate running electrolyte and adjust the pH to 6.0 with ethylenediamine.

  • Coat the capillary with poly(diallyldimethylammonium chloride) to reverse the electroosmotic flow.

3. CE Conditions:

  • Capillary: Poly(diallyldimethylammonium chloride) coated fused-silica

  • Electrolyte: 20 mmol/L sulphate neutralized with ethylenediamine to pH 6.0

  • Voltage: 25 kV

  • Detection: Direct UV at 214 nm

4. On-line Preconcentration (Optional):

  • For enhanced sensitivity, an on-line transient moving chemical reaction boundary (MCRB) method can be used.

  • The optimized preconcentration can be carried out in 50 mmol/L borax (pH 9.0).

5. Analysis:

  • Rinse the capillary with the running electrolyte.

  • Inject the sample hydrodynamically.

  • Apply the separation voltage.

  • Record the electropherogram. The detection limits can reach 5.34×10⁻⁸ mol/L for fumaric acid and 1.92×10⁻⁷ mol/L for maleic acid.

  • Quantify the analytes using a calibration curve.

Conclusion

The choice of analytical method for the separation of maleic and fumaric acid depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control, HPLC with UV detection offers a robust and reliable solution. For challenging matrices or when higher sensitivity is needed, LC-MS is the preferred method. CE provides a fast and efficient alternative, particularly for samples with low concentrations. TLC remains a valuable tool for rapid qualitative screening. The detailed protocols provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately separate and quantify these critical geometric isomers.

References

Application Notes and Protocols for the Quantification of 2-Butenedioic Acid Isomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-butenedioic acid isomers, maleic acid (cis-isomer) and fumaric acid (trans-isomer), using High-Performance Liquid Chromatography (HPLC). The following sections offer a selection of established methods, a comparison of their quantitative performance, and step-by-step protocols for their implementation in a laboratory setting.

Introduction to this compound Isomer Analysis

Maleic acid and fumaric acid are geometric isomers with distinct physical, chemical, and biological properties. Fumaric acid is a key intermediate in the citric acid cycle, a food additive, and is used in the treatment of psoriasis. Maleic acid is a common raw material in the chemical industry for the production of resins and other compounds. Due to their different toxicological profiles and applications, the accurate quantification of each isomer is crucial in various fields, including pharmaceutical analysis, food science, and chemical manufacturing. HPLC is a powerful and widely used technique for the separation and quantification of these isomers.

Comparative Quantitative Data

The following table summarizes the quantitative data from various HPLC methods for the analysis of maleic and fumaric acid, allowing for an easy comparison of their performance characteristics.

MethodAnalyteRetention Time (min)Linearity (R²)LOD (Limit of Detection)LOQ (Limit of Quantification)Recovery (%)
RP-HPLC with UV Detection Maleic Acid~4.5>0.9991 µg/g (soil)10 ppm81-120
Fumaric Acid~6.0>0.99910 ng/mL (groundwater)-90-110
LC-MS/MS Maleic Acid--1.0 - 10.0 mg/kg-74.6 - 129
Fumaric Acid--1.0 - 10.0 mg/kg-74.6 - 129

Note: The values presented are compiled from various sources and may vary depending on the specific instrumentation and experimental conditions. "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for three distinct HPLC-based approaches for the quantification of this compound isomers.

Method 1: Reversed-Phase HPLC with UV Detection

This is a widely used and robust method for the simultaneous determination of maleic and fumaric acid.

Principle

The separation is achieved on a nonpolar C18 stationary phase with a polar mobile phase. The acidic nature of the analytes is controlled by the pH of the mobile phase to ensure good peak shape and retention. Detection is performed using a UV detector at a wavelength where both isomers exhibit strong absorbance.

Materials and Reagents
  • Columns: InertSustainSwift C18 (5 µm, 150 x 4.6 mm I.D.) or equivalent.[1]

  • Mobile Phase:

    • A) Methanol (HPLC Grade)

    • B) 0.1% Phosphoric acid in Water (HPLC Grade)

  • Standards: Maleic acid and Fumaric acid reference standards.

  • Sample Diluent: Mobile phase B.

Instrumentation
  • HPLC system with a gradient pump.

  • UV-Vis or Photodiode Array (PDA) detector.

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterValue
Column InertSustainSwift C18 (5 µm, 150 x 4.6 mm I.D.)
Mobile Phase A) Methanol, B) 0.1% H₃PO₄ in H₂O. A/B = 5/95 (v/v)
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection UV at 210 nm
Injection Vol. 0.5 µL
Procedure
  • Standard Preparation: Prepare individual stock solutions of maleic acid and fumaric acid (e.g., 1 mg/mL) in the sample diluent. From the stock solutions, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the sample diluent. The final concentration should fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standards and samples and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration for each isomer. Determine the concentration of maleic and fumaric acid in the samples from the calibration curve.

Method 2: Ion-Suppression Reversed-Phase HPLC

This method is particularly useful for enhancing the retention and separation of acidic compounds on a reversed-phase column.

Principle

By lowering the pH of the mobile phase well below the pKa of the carboxylic acid groups of maleic and fumaric acids, their ionization is suppressed. The non-ionized forms are more hydrophobic and are therefore better retained on the C18 column, leading to improved separation.

Materials and Reagents
  • Column: Nova-Pak C18 column or equivalent.[2]

  • Mobile Phase: Water adjusted to pH 2.10-2.15 with perchloric acid.[2]

  • Standards: Maleic acid and Fumaric acid reference standards.

  • Sample Diluent: Mobile phase.

Instrumentation
  • HPLC system with an isocratic pump.

  • UV-Vis or PDA detector.

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterValue
Column Nova-Pak C18
Mobile Phase Water adjusted to pH 2.10-2.15 with perchloric acid
Flow Rate Isocratic elution, flow rate not specified
Detection UV at 210 nm
Injection Vol. -
Procedure
  • Standard and Sample Preparation: Follow the same procedure as in Method 1, using the ion-suppression mobile phase as the diluent.

  • Analysis: Equilibrate the column with the mobile phase. Inject standards and samples.

  • Quantification: Use the same calibration curve method as described in Method 1.

Method 3: Anion-Exclusion Chromatography

This method is suitable for the analysis of organic acids in complex matrices like groundwater and soil.

Principle

Anion-exclusion chromatography utilizes a stationary phase with fixed negative charges. The negatively charged analytes (maleate and fumarate anions) are repelled from the stationary phase and elute early, while neutral and cationic species are retained.

Materials and Reagents
  • Column: Anion-exclusion HPLC column.[3]

  • Mobile Phase: 0.02 N H₂SO₄.[3]

  • Standards: Maleic acid and Fumaric acid reference standards.

  • Sample Preparation Reagents: 1 N H₂SO₄, deionized water, quaternary amine anion-exchange cartridges for sample concentration if needed.

Instrumentation
  • HPLC system with an isocratic pump.

  • UV-Vis detector.

  • Column oven.

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterValue
Column Anion-exclusion HPLC column
Mobile Phase 0.02 N H₂SO₄
Flow Rate 0.6 mL/min
Column Temp. 60 °C
Detection UV at 200 nm
Injection Vol. 25 µL
Procedure
  • Standard Preparation: Prepare standards in deionized water.

  • Sample Preparation (Groundwater): For concentrations < 1 µg/mL, acidify the sample, filter, and concentrate using a quaternary amine anion-exchange cartridge. Elute the acids with 1 N H₂SO₄ and deionized water.

  • Sample Preparation (Soil): Extract the acids from a 10 g sample with 20 mL of 1 N H₂SO₄ and two 15-mL water washes. Filter the extract.

  • Analysis: Equilibrate the column. Inject standards and prepared samples.

  • Quantification: Use the external standard calibration method as described in Method 1. For soil and groundwater, the estimated detection limit is 1 µg/g and 10 ng/mL, respectively, with a 100-µL injection volume.

Visualizations

The following diagrams illustrate the general workflow and the logical relationship of the key steps in the HPLC analysis of this compound isomers.

HPLC_Workflow cluster_hplc HPLC Instrumentation A Sample/Standard Preparation E Injector A->E Inject B HPLC System C Mobile Phase Reservoir D Pump C->D D->E F HPLC Column E->F Separation G Detector (UV/MS) F->G Detection H Data Acquisition System G->H Signal I Data Analysis & Quantification H->I J Final Report I->J

Caption: General workflow of an HPLC experiment.

Quantification_Logic A Prepare Calibration Standards B Inject Standards & Acquire Data A->B C Generate Calibration Curve (Peak Area vs. Conc.) B->C F Calculate Concentration from Calibration Curve C->F D Prepare and Inject Unknown Sample E Measure Peak Area of Analytes D->E E->F

Caption: Logic for quantitative analysis in HPLC.

References

Application Notes and Protocols: Fumaric Acid Esters in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaric acid esters (FAEs), particularly dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), have garnered significant attention in pharmacology for their potent immunomodulatory and neuroprotective effects.[1][2][3][4][5] Clinically, DMF is an established oral therapeutic for relapsing forms of multiple sclerosis (MS) and psoriasis. The therapeutic efficacy of FAEs is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, which plays a pivotal role in cellular defense against oxidative stress.

However, the therapeutic application of FAEs is often associated with gastrointestinal side effects and flushing. To mitigate these adverse effects and enhance therapeutic efficacy, targeted drug delivery systems are being actively explored. These systems aim to improve the bioavailability, control the release, and enable site-specific delivery of FAEs. This document provides a comprehensive overview of the application of FAEs in various drug delivery platforms, including detailed experimental protocols and compiled data for researchers in the field.

Mechanism of Action: The Nrf2 Signaling Pathway

The primary mechanism through which Fumaric Acid Esters (FAEs) exert their therapeutic effects is by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. FAEs, being electrophiles, react with specific cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This cascade of gene expression helps to protect cells from oxidative stress, a key pathological feature in diseases like multiple sclerosis and psoriasis.

Nrf2_Pathway Nrf2 Signaling Pathway Activation by Fumaric Acid Esters FAE Fumaric Acid Esters (FAEs) (e.g., DMF, MMF) Keap1_Nrf2 Keap1-Nrf2 Complex FAE->Keap1_Nrf2 Reacts with Keap1 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Conformational Change Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Gene Transcription ARE->Genes Initiates Response Cellular Protection & Anti-inflammatory Effects Genes->Response Experimental_Workflow Experimental Workflow for FAE Drug Delivery Systems Formulation Formulation & Optimization (e.g., Nanoparticles, Hydrogels) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization InVitro_Release In Vitro Drug Release Studies (Kinetics & Mechanism) Characterization->InVitro_Release InVitro_Cellular In Vitro Cellular Assays (Viability, Uptake, Efficacy) Characterization->InVitro_Cellular InVivo In Vivo Studies (Animal Models) (Pharmacokinetics, Efficacy, Toxicity) InVitro_Release->InVivo InVitro_Cellular->InVivo Data_Analysis Data Analysis & Interpretation InVivo->Data_Analysis Data_Analysis->Formulation Refinement

References

Troubleshooting & Optimization

Optimizing reaction conditions for maleic acid isomerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isomerization of maleic acid to fumaric acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the isomerization of maleic acid to fumaric acid?

Maleic acid (the cis-isomer) is converted to its more thermodynamically stable trans-isomer, fumaric acid. This conversion is possible because the carbon-carbon double bond, which is typically rigid, can undergo rotation under certain conditions, such as in the presence of a strong acid catalyst and heat. The acid protonates the double bond, which allows for free rotation around the resulting single bond. Subsequent deprotonation yields the trans configuration.[1][2]

Q2: What are the common methods to catalyze this isomerization?

Several methods can be employed:

  • Acid Catalysis: Strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used to facilitate the reaction by heating in an aqueous solution.[1][3][4]

  • Thiourea-based Catalysts: Compounds containing a thiourea structural unit are effective in accelerating the conversion.

  • Other Catalysts: A wide range of other catalysts have been reported, including bromine, iodine, potassium thiocyanate, and various metal salts.

  • Non-Catalytic Isomerization: The reaction can also be achieved without a catalyst by using high temperatures (e.g., 190-220°C) and high concentrations of maleic acid in a hydrothermal reaction.

Q3: Why is fumaric acid the major product?

Fumaric acid is the thermodynamically more stable isomer compared to maleic acid. Under equilibrium conditions, the reaction favors the formation of the most stable product. Additionally, fumaric acid is significantly less soluble in water than maleic acid, causing it to precipitate out of the solution as it forms, which drives the reaction equilibrium towards the product side.

Q4: Can this reaction be performed without a catalyst?

Yes, a highly selective conversion to fumaric acid (with yields up to 92%) can be achieved without a catalyst through a one-step hydrothermal reaction at elevated temperatures (around 190°C).

Troubleshooting Guide

Issue 1: No precipitate (fumaric acid) is formed after cooling the reaction mixture.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have proceeded for a sufficient amount of time or at a high enough temperature. For acid-catalyzed reactions, a common procedure involves refluxing for at least 20-30 minutes.

  • Troubleshooting Step 1: Ensure the reaction was heated for the recommended duration. If you are using an open vessel without a condenser, the acid catalyst (e.g., HCl) may have evaporated, rendering it ineffective. Repeating the experiment with a proper reflux setup is advised.

  • Possible Cause 2: Supersaturated Solution. It is possible for fumaric acid to form a supersaturated solution and fail to crystallize upon cooling.

  • Troubleshooting Step 2: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of fumaric acid from a successful batch.

  • Possible Cause 3: Incorrect Reagents. Verify that all reagents, especially the maleic acid and the acid catalyst, were added correctly.

Issue 2: The yield of fumaric acid is very low.

  • Possible Cause 1: Suboptimal Reaction Conditions. The yield is highly dependent on factors like maleic acid concentration, reaction temperature, and time. For non-catalytic methods, higher initial concentrations of maleic acid generally lead to increased fumaric acid yield.

  • Troubleshooting Step 1: Refer to the data tables below to optimize your starting concentration and temperature. For instance, in non-catalytic systems, a maleic acid concentration of 80% at 190°C for 1 hour yielded 86% fumaric acid. For thiourea-catalyzed reactions, a 40-60% maleic acid concentration is often preferable.

  • Possible Cause 2: Formation of Side Products. At higher temperatures, a competing hydration reaction can occur, converting maleic acid to malic acid, which remains in the solution.

  • Troubleshooting Step 2: Analyze the filtrate using a technique like HPLC to check for the presence of malic acid. Adjusting the reaction temperature and time may help minimize this side reaction. For example, in non-catalytic reactions, fumaric acid yield can decrease with increasing temperature if the reaction time is extended beyond one hour.

  • Possible Cause 3: Loss During Workup. Fumaric acid, while having low water solubility, can be lost if excessive washing is performed or if the filtration is not done efficiently.

  • Troubleshooting Step 3: Ensure the reaction mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration. Wash the collected crystals with a minimal amount of cold water.

Data Presentation

Table 1: Optimal Conditions for Non-Catalytic Isomerization

ParameterOptimal ValueReported YieldReference
Maleic Acid Concentration80% (mass fraction)86%
Reaction Temperature190°C86%
Reaction Time1 hour86%
StirringNo significant effect-

Table 2: Effect of Temperature on Fumaric Acid Yield (Non-Catalytic, 60% Maleic Acid)

Reaction Time190°C200°C210°C220°C
0.75 h ~85%~88%~90%~92%
2 h ~88%~87%~85%~82%
4 h ~86%~84%~81%~78%
Data extrapolated from graphs presented in. Yields are approximate.

Table 3: Solubility of Maleic and Fumaric Acid in Water

AcidSolubility (g / 100g water) at 25°CReference
Maleic Acid 78.8
Fumaric Acid 0.70

Experimental Protocols

Protocol 1: Acid-Catalyzed Isomerization (Miniscale)

This protocol is adapted from established laboratory procedures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2.0 g of maleic acid, 3.0 mL of deionized water, and 2.5 mL of concentrated hydrochloric acid.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux with continuous stirring.

  • Reaction Time: Maintain the reflux for 20 minutes. A precipitate of fumaric acid should begin to form.

  • Cooling & Crystallization: After 20 minutes, remove the heat source and allow the mixture to cool to room temperature. To maximize precipitation, place the flask in an ice-water bath.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected crystals with a small amount of cold deionized water to remove any residual acid and unreacted maleic acid.

  • Drying: Dry the purified fumaric acid, weigh it, and calculate the yield. Characterize the product by determining its melting point.

Protocol 2: Non-Catalytic Hydrothermal Isomerization

This protocol is based on studies of catalyst-free isomerization.

  • Reaction Setup: In a suitable high-pressure reactor, prepare an aqueous solution of maleic acid with a mass fraction of 60-80%.

  • Heating: Seal the reactor and heat the solution to the target temperature (e.g., 190-210°C).

  • Reaction Time: Hold the reaction at the target temperature for the desired time (e.g., 1-2 hours).

  • Cooling: After the reaction is complete, cool the reactor to room temperature. Fumaric acid will precipitate.

  • Isolation: Open the reactor, add a specific amount of distilled water to the mixture, and stir for 1 hour to wash the product.

  • Filtration & Drying: Separate the solid fumaric acid by suction filtration and dry the filter cake in an oven at 100°C for 2 hours to obtain the final product.

Visualizations

Caption: The mechanism for acid-catalyzed isomerization of maleic acid.

Experimental_Workflow General Experimental Workflow Start 1. Prepare Reaction Mixture (Maleic Acid, Water, Catalyst) Heat 2. Heat to Reaction Temp (e.g., Reflux or Hydrothermal) Start->Heat Cool 3. Cool Mixture (Room Temp then Ice Bath) Heat->Cool Filter 4. Isolate Product (Vacuum Filtration) Cool->Filter Wash 5. Wash Product (Cold Water) Filter->Wash Dry 6. Dry Product (Oven or Air) Wash->Dry End 7. Characterize (Yield, Melting Point) Dry->End

Caption: A typical experimental workflow for maleic acid isomerization.

Troubleshooting_Tree Troubleshooting: Low or No Product Yield Start Start: Low/No Fumaric Acid Precipitate CheckPrecipitate Was any precipitate formed at all? Start->CheckPrecipitate CheckConditions Check Reaction Conditions: - Temperature sufficient? - Time sufficient? - Catalyst present/active? CheckPrecipitate->CheckConditions No CheckFiltrate Analyze Filtrate (e.g., HPLC) for Malic Acid CheckPrecipitate->CheckFiltrate Yes, but yield is low InduceCrystallization Attempt to Induce Crystallization: - Scratch flask interior - Add seed crystal CheckConditions->InduceCrystallization If conditions seem correct RerunExperiment Rerun Experiment: - Ensure proper reflux - Verify reagents CheckConditions->RerunExperiment InduceCrystallization->RerunExperiment If still no precipitate OptimizeConditions Optimize Conditions: - Adjust Temp/Time - Increase Maleic Acid Conc. CheckFiltrate->OptimizeConditions

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Preventing Unwanted Polymerization of Maleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential information, troubleshooting guidance, and answers to frequently asked questions (FAQs) to help you prevent the unwanted polymerization of maleic anhydride during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What causes the unwanted polymerization of maleic anhydride?

A1: Unwanted polymerization of maleic anhydride is typically initiated by exposure to high temperatures, contaminants, or certain forms of radiation. Key triggers include:

  • Heat: Elevated temperatures, particularly above 150°C (302°F), can lead to thermal decomposition and polymerization.[1] When heated above 300°F (149°C) in the presence of various materials, it can generate heat and carbon dioxide, potentially leading to an explosion if confined.[1]

  • Contaminants: Strong bases (e.g., sodium hydroxide, potassium hydroxide), alkali metals (e.g., sodium, potassium), amines, and oxidizing agents can catalyze violent exothermic decomposition and polymerization.[1][2][3] Even trace amounts of alkali metal ions (as low as 10 ppm) can drastically lower the decomposition temperature to below 150°C.

  • Water/Moisture: While maleic anhydride primarily hydrolyzes to form maleic acid in the presence of water, this reaction is exothermic and the resulting acid can contribute to unforeseen reactions. It is crucial to store it in a dry environment.

Q2: What are the ideal storage conditions for maleic anhydride?

A2: To ensure stability and prevent polymerization, maleic anhydride should be stored in a cool, dry, and well-ventilated warehouse. Key storage recommendations include:

  • Keep containers tightly closed and protected from moisture.

  • Store away from heat sources, open flames, and ignition sources.

  • It should be stored separately from incompatible materials such as oxidizing agents, reducing agents, acids, strong bases, and alkali metals.

  • The recommended shelf life is typically around 3 months from the date of manufacture.

Q3: Can I use inhibitors to prevent polymerization?

A3: Yes, certain additives can inhibit the homopolymerization (self-polymerization) of maleic anhydride. These are typically compounds that do not scavenge free radicals in other common polymerizations (like that of methyl methacrylate) but are effective for maleic anhydride. Effective additives include specific nitrogen-, phosphorous-, and sulfur-containing compounds. These work by interfering with the specific mechanism of maleic anhydride's self-addition, preventing unwanted polymer chain growth without halting desired copolymerization reactions.

Q4: What are the visible signs of unwanted polymerization?

A4: Signs of polymerization can include an unexpected increase in the viscosity of molten maleic anhydride, discoloration (often turning yellow or brown), or solidification at temperatures where it should be liquid. In a reaction, this can manifest as poor stirring and difficulty in handling the polymer solution.

Q5: What happens if maleic anhydride is exposed to moisture?

A5: Maleic anhydride readily reacts with water in an exothermic hydrolysis reaction to form maleic acid. This is not a polymerization reaction, but it is an undesirable degradation of the starting material. The presence of maleic acid can alter the pH and introduce a different chemical species into your experiment, potentially leading to side reactions or affecting the desired outcome.

Troubleshooting Guide

This guide addresses specific issues you may encounter.

Problem Potential Cause(s) Recommended Solution(s)
Increased Viscosity or Solidification in Storage 1. Contamination: The container may be contaminated with bases, amines, or alkali metals. 2. Elevated Temperature: Storage area temperature is too high. 3. Moisture Ingress: Container seal is broken, allowing moisture to enter and cause hydrolysis/exothermic reaction.1. Isolate and Dispose: Safely isolate the container. Do not attempt to open if it appears pressurized. Dispose of the material according to hazardous waste guidelines. 2. Review Storage: Check storage temperature logs and relocate new stock to a cooler environment. 3. Inspect Packaging: Always inspect new containers for damage before accepting them. Ensure containers are tightly sealed after each use.
Unexpectedly High Viscosity During Polymerization Reaction 1. High Monomer Concentration: Leads to faster polymerization rates and higher molecular weight. 2. Low Initiator Concentration: Fewer polymer chains are initiated, resulting in longer chains and higher viscosity. 3. Incorrect Reaction Temperature: Temperature can significantly affect polymerization kinetics.1. Reduce Monomer Concentration: Lower the initial total monomer concentration in your reaction. 2. Increase Initiator Concentration: Incrementally increase the amount of initiator to generate more polymer chains, thus lowering the average molecular weight. 3. Optimize Temperature: Adjust the reaction temperature. Higher temperatures often decrease the average degree of polymerization, leading to lower viscosity.
Reaction Fails to Proceed or Proceeds Slowly 1. Presence of Impurities: Certain impurities in the monomers or solvent can act as inhibitors. 2. Hydrolysis: Maleic anhydride may have hydrolyzed to maleic acid due to moisture contamination, which has different reactivity.1. Purify Reagents: Ensure the purity of maleic anhydride and all other reactants and solvents. 2. Use Fresh Anhydride: Use a fresh, unopened container of maleic anhydride. Handle under inert, dry conditions (e.g., in a glovebox or under nitrogen/argon).

Data Presentation

Table 1: Thermal Stability of Maleic Anhydride

ConditionOnset Decomposition TemperatureNotes
High Purity Maleic Anhydride ~200-204°C (390-400°F)Decomposition is unlikely as this is near the boiling point.
With 10 ppm Alkali Metal Ions (e.g., Na+, K+) Drops significantly, can be <150°C (<300°F)Alkali metals and amines act as powerful catalysts for exothermic decomposition.
With Tertiary Amines (e.g., 0.1% Pyridine) ~185°CCan cause exothermic decomposition with rapid gas evolution.

Table 2: Recommended Handling and Storage Parameters

ParameterRecommendationRationale
Storage Temperature Cool, ambient temperatureTo prevent thermal degradation and polymerization.
Molten Storage Temperature 65–75 °C (149–167 °F)For transport, keeps it liquid while minimizing thermal stress.
Atmosphere Dry, inert gas (e.g., Nitrogen) if possiblePrevents hydrolysis to maleic acid and contact with atmospheric contaminants.
Incompatible Materials Strong bases, alkali metals, amines, oxidizing agents, reducing agents, acids, water.These can catalyze violent, exothermic polymerization or decomposition.

Experimental Protocols

Protocol 1: General Handling Procedure to Minimize Polymerization Risk

This protocol outlines best practices for handling maleic anhydride in a laboratory setting.

1. Preparation and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably within a fume hood.
  • Wear appropriate PPE: chemical safety goggles, rubber or nitrile gloves resistant to acids, and a lab coat.

2. Handling Solid Maleic Anhydride:

  • Before opening, ensure the container is at room temperature to prevent condensation of atmospheric moisture on the cold solid.
  • Use clean, dry spatulas and glassware. Avoid any cross-contamination, especially from basic residues.
  • Weigh the required amount quickly and reseal the container tightly immediately after use.

3. Use in Reactions:

  • Ensure the reaction vessel is scrupulously clean and dry.
  • If the reaction is sensitive to water, consider drying the glassware in an oven and cooling it under a stream of inert gas (e.g., nitrogen or argon).
  • When dissolving maleic anhydride, use dry solvents.
  • Add reagents in a controlled manner, paying close attention to the reaction temperature, especially if exothermic reactions are possible.

4. Waste Disposal:

  • Dispose of residual maleic anhydride and contaminated materials as hazardous waste in sealed containers, following institutional and local regulations. Do not wash into the sewer.

Mandatory Visualizations

Diagrams of Pathways and Workflows

G cluster_triggers Initiating Triggers cluster_process Degradation Process Heat Excessive Heat (>150°C) Initiation Catalytic Initiation / Radical Formation Heat->Initiation Contaminants Contaminants (Bases, Alkali Metals, Amines) Contaminants->Initiation Water Water / Moisture Hydrolysis Hydrolysis Water->Hydrolysis Polymerization Uncontrolled Polymerization (Chain Growth) Initiation->Polymerization MaleicAcid Maleic Acid Formation Hydrolysis->MaleicAcid

Caption: Causes of Maleic Anhydride Degradation.

G Start Unwanted Polymerization Observed CheckStorage Were storage conditions correct (cool, dry)? Start->CheckStorage CheckHandling Was handling protocol followed (dry equipment)? CheckStorage->CheckHandling Yes Result1 Root Cause: Improper Storage CheckStorage->Result1 No CheckContamination Any potential for cross-contamination? CheckHandling->CheckContamination Yes Result2 Root Cause: Moisture Exposure during handling CheckHandling->Result2 No Result3 Root Cause: Chemical Contamination CheckContamination->Result3 Yes Action Action: Dispose of affected material. Review and enforce protocols. CheckContamination->Action No Result1->Action Result2->Action Result3->Action

Caption: Troubleshooting Workflow for Polymerization.

G MA_Radical Maleic Anhydride Radical MA_Monomer Maleic Anhydride Monomer MA_Radical->MA_Monomer Propagation Growing_Chain Growing Polymer Chain MA_Monomer->Growing_Chain Growing_Chain->MA_Monomer Adds Monomer Inhibitor Inhibitor Molecule Growing_Chain->Inhibitor Interruption Inactive_Species Inactive Species (Terminated Chain) Inhibitor->Inactive_Species Termination

Caption: Mechanism of Polymerization Inhibition.

References

Troubleshooting low yield in fumaric acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Fumarate-YieldX Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in fumaric acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing fumaric acid?

A1: The three main industrial and laboratory methods for synthesizing fumaric acid are:

  • Isomerization of Maleic Acid: This is a common chemical route where the cis-isomer (maleic acid) is converted to the more stable trans-isomer (fumaric acid), often with the aid of a catalyst.

  • Fermentation: This biotechnological approach utilizes microorganisms, most notably Rhizopus oryzae, to produce fumaric acid from carbohydrates like glucose.

  • Oxidation of Furfural: This method involves the oxidation of furfural, a bio-based compound derived from lignocellulosic biomass, to produce fumaric acid and maleic acid.

Q2: I'm experiencing a significantly lower yield than expected in my maleic acid isomerization. What are the likely causes?

A2: Low yields in this process are often attributed to incomplete reaction, side reactions, or issues with product precipitation and recovery. Key factors to investigate include reaction temperature, catalyst concentration, and reaction time. Ensure your starting maleic acid is of high purity as impurities can interfere with the isomerization.

Q3: My Rhizopus oryzae fermentation is producing ethanol as a major byproduct, reducing my fumaric acid yield. How can I mitigate this?

A3: Ethanol formation is a common issue in Rhizopus oryzae fermentations, particularly at high glucose concentrations. This is often referred to as the Crabtree effect. To favor fumaric acid production, it is crucial to carefully control the glucose feed rate to avoid excess sugar in the medium.[1] Additionally, maintaining optimal pH and aeration is critical for directing the metabolic pathway towards fumaric acid.

Q4: During the oxidation of furfural, I'm getting a mixture of maleic and fumaric acid with a low overall yield of the desired fumaric acid. How can I improve the selectivity?

A4: The selectivity towards fumaric acid in furfural oxidation is highly dependent on the reaction conditions. Higher temperatures generally favor the formation of the more stable fumaric acid over maleic acid. The choice of oxidant and catalyst also plays a crucial role. For instance, using a vanadium pentoxide catalyst, an increase in temperature can significantly increase the yield of fumaric acid while decreasing the maleic acid yield.[2]

Q5: How critical is pH control in the fermentation process for fumaric acid production?

A5: pH is one of the most critical parameters in the fermentative production of fumaric acid. Continuous neutralization is often necessary to achieve optimal yields.[3] For Rhizopus oryzae, a pH of around 4 has been shown to be optimal for high selectivity towards fumaric acid, achieving yields as high as 0.93 g/g of glucose consumed.[4] Deviations from the optimal pH can lead to the production of unwanted byproducts and inhibit fungal growth.

Troubleshooting Guides

Isomerization of Maleic Acid

This guide addresses common issues encountered during the synthesis of fumaric acid via the isomerization of maleic acid.

IssuePotential CauseRecommended SolutionExpected Outcome
Low Fumaric Acid Yield Incomplete IsomerizationIncrease reaction time or temperature. A non-catalytic hydrothermal process at 190°C for 1 hour can achieve a yield of around 86%.[5]Increased conversion of maleic acid to fumaric acid.
Suboptimal Catalyst ConcentrationIf using a catalyst like thiourea, optimize its concentration. A concentration of 10 mol% at 60°C can lead to approximately 90% conversion in 60 minutes.Enhanced reaction rate and higher yield.
Formation of Malic AcidExcessive water or high temperatures can promote the hydration of maleic or fumaric acid to malic acid.Minimize water content if possible and optimize the temperature to favor isomerization over hydration. A study showed that at 220°C, the formation of malic acid increases significantly.
Product is Contaminated Incomplete Separation from Starting MaterialFumaric acid has low water solubility compared to maleic acid. Ensure the reaction mixture is sufficiently cooled to allow for maximum precipitation of fumaric acid.Improved purity of the isolated fumaric acid.
Co-precipitation of ImpuritiesPurify the crude fumaric acid by recrystallization from 1 N hydrochloric acid.Higher purity final product.

This protocol is a miniscale procedure for the acid-catalyzed isomerization of maleic acid to fumaric acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2.0 g of maleic acid, 3.0 mL of deionized water, and 2.5 mL of concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux with continuous stirring for 20 minutes. A white precipitate of fumaric acid should begin to form.

  • Cooling and Filtration: After the reflux period, allow the reaction mixture to cool to room temperature. The amount of precipitate will increase as the solution cools. Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude fumaric acid from hot water to obtain the purified product.

  • Drying and Yield Calculation: Dry the purified crystals, weigh them, and calculate the final yield. An estimated yield of around 85% can be expected with this method.

G start Low Fumaric Acid Yield check_completion Check for unreacted maleic acid (e.g., TLC, HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete side_reactions Check for side products (e.g., malic acid) check_completion->side_reactions incomplete->side_reactions No increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp Yes optimize_catalyst Optimize catalyst concentration incomplete->optimize_catalyst Yes byproducts Significant Byproducts side_reactions->byproducts adjust_conditions Adjust reaction conditions (e.g., lower temperature) byproducts->adjust_conditions Yes purification_issue Investigate purification step byproducts->purification_issue No end Improved Yield increase_time_temp->end optimize_catalyst->end adjust_conditions->end check_solubility Ensure complete precipitation (cool sufficiently) purification_issue->check_solubility recrystallize Recrystallize product check_solubility->recrystallize recrystallize->end G cluster_glycolysis Glycolysis cluster_tca TCA Cycle (Oxidative) cluster_reductive Reductive Pathway cluster_ethanol Ethanol Pathway glucose Glucose pyruvate Pyruvate glucose->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa pyruvate_carbox Pyruvate Carboxylase pyruvate->pyruvate_carbox ethanol Ethanol pyruvate->ethanol High Glucose tca_cycle Citrate, etc. acetyl_coa->tca_cycle oxaloacetate Oxaloacetate malate_dehydro Malate Dehydrogenase oxaloacetate->malate_dehydro malate Malate fumarase Fumarase malate->fumarase fumarate Fumarate pyruvate_carbox->oxaloacetate malate_dehydro->malate fumarase->fumarate G furfural Furfural oxidation Oxidation (e.g., NaClO₃, V₂O₅) furfural->oxidation maleic_acid Maleic Acid (cis-isomer) oxidation->maleic_acid isomerization Isomerization (Heat) maleic_acid->isomerization over_oxidation Over-oxidation maleic_acid->over_oxidation fumaric_acid Fumaric Acid (trans-isomer) isomerization->fumaric_acid fumaric_acid->over_oxidation co2 CO₂ over_oxidation->co2

References

Fumaric Acid Solubility Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This resource provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of fumaric acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is fumaric acid's solubility in water so low?

A1: Fumaric acid has low aqueous solubility primarily due to its crystalline structure and strong intermolecular hydrogen bonding. At 25°C, its solubility in water is only about 0.63 to 0.7 grams per 100 mL.[1] The trans-isomer configuration of fumaric acid allows for the formation of long, stable hydrogen-bonded chains, which are less soluble compared to its cis-isomer, maleic acid, which tends to form soluble dimers.

Q2: What is the most straightforward method to increase the solubility of fumaric acid?

A2: Increasing the temperature of the aqueous solution is one of the simplest methods. Heating the water to between 40–60°C significantly enhances the dissolution rate by increasing molecular motion.[1] Additionally, adjusting the pH of the solution is a highly effective strategy.

Q3: How does pH affect the solubility of fumaric acid?

A3: Fumaric acid is a dicarboxylic acid, and its solubility is highly dependent on pH. As the pH of the solution increases, the carboxylic acid groups deprotonate to form fumarate salts (sodium hydrogen fumarate and sodium fumarate), which are significantly more polar and, therefore, more soluble in water.[2][3] The concentration of the undissociated, less soluble form of fumaric acid is higher at a lower pH.[4]

Q4: Can co-solvents be used to improve fumaric acid solubility?

A4: Yes, co-solvents can enhance the solubility of fumaric acid. Hydro-alcoholic solutions, for instance, have been shown to increase its solubility. In a 16% hydro-alcoholic solution, the solubility of fumaric acid can reach 7.1 g/L, compared to 5.3 g/L in pure water. Ethanol is another organic solvent in which fumaric acid is readily soluble.

Q5: Is salt formation a viable strategy for enhancing the solubility of fumaric acid?

A5: While fumaric acid itself has low solubility, forming salts of a drug candidate with fumaric acid (creating a fumarate salt) can be an effective strategy to improve the drug's overall physicochemical properties, including solubility and stability. This is a common practice in drug development. For fumaric acid itself, increasing the pH effectively converts it into its more soluble salt forms.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution & Action Steps
Fumaric acid powder is clumping and not dispersing in the solution. Adding the powder too quickly or insufficient agitation.Add the fumaric acid powder slowly to the solvent while continuously stirring. Ensure the agitation is vigorous enough to create a vortex, which will help disperse the particles effectively.
Precipitate forms unexpectedly when cooling a previously clear solution. The solution was supersaturated at a higher temperature, and the solubility limit was exceeded upon cooling.Reheat the solution to redissolve the precipitate and then cool it at a slower, controlled rate. Consider if the final concentration is too high for the target temperature and dilute if necessary.
Inconsistent solubility results between experimental batches. Variations in pH, temperature, or purity of reagents.Standardize and precisely control all experimental parameters. Calibrate your pH meter before each use, use a temperature-controlled water bath, and ensure the purity of the fumaric acid and solvents.
A scum forms on the surface of the solution, especially in instant beverage mixes. Incomplete dissolution of very fine fumaric acid particles.The use of an alkali, such as anhydrous disodium phosphate, can help neutralize the finest particles, forming a more soluble alkali fumarate. Additionally, incorporating a wetting agent can be beneficial.
The pH of the final solution is lower than anticipated, affecting other components. Fumaric acid is an acidulant and will lower the pH of the solution.Pre-buffer the aqueous solution to the desired final pH before adding the fumaric acid. Alternatively, titrate the solution with a suitable base (e.g., NaOH) after the addition of fumaric acid to adjust the pH to the target level.

Data Presentation

Table 1: Solubility of Fumaric Acid in Various Solvents at 25°C

SolventSolubility ( g/100 mL)
Water0.70
Acetone1.72
Diethyl Ether1.01
Benzene0.003
Chloroform0.02
Carbon Tetrachloride0.027

Table 2: Effect of Temperature on Fumaric Acid Solubility in Water

Temperature (°C)Solubility ( g/100 cc)
10 - 200.2 - 0.5
25~0.63
501.6
805.25

Table 3: Impact of Hydro-alcoholic Solutions on Fumaric Acid Solubility

SolutionSolubility (g/L)
Pure Water5.3
12% Hydro-alcoholic Solution6.4
16% Hydro-alcoholic Solution7.1

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Fumaric Acid Slurry: Prepare a slurry of fumaric acid in deionized water at a concentration slightly above the expected solubility limit at the target pH.

  • pH Titration: While continuously monitoring with a calibrated pH meter and stirring vigorously, slowly add a 1N sodium hydroxide (NaOH) solution dropwise.

  • Observation: Observe the dissolution of the fumaric acid as the pH increases. The solid will begin to dissolve as it converts to its more soluble fumarate salt forms.

  • Equilibration: Continue adding NaOH until all the solid has dissolved and the target pH is reached and stable.

  • Quantification (Optional): To determine the exact solubility at a specific pH, prepare saturated solutions at that pH, allow them to equilibrate, filter out any undissolved solid, and analyze the filtrate concentration using a suitable analytical method like HPLC.

Protocol 2: Co-solvency Method Using Ethanol-Water Mixtures
  • Solvent Preparation: Prepare a series of ethanol-water mixtures at different volume/volume percentages (e.g., 10%, 20%, 30% ethanol in water).

  • Equilibrium Solubility Determination: Add an excess amount of fumaric acid to a known volume of each co-solvent mixture in separate sealed flasks.

  • Agitation and Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, allow the flasks to stand for any undissolved solids to settle. Carefully withdraw a sample from the supernatant, filter it through a 0.45 µm filter to remove any particulate matter, and dilute as necessary.

  • Concentration Measurement: Analyze the concentration of fumaric acid in the diluted filtrate using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

Visualizations

G start Start: Low Fumaric Acid Solubility check_temp Is increasing temperature an option? start->check_temp increase_temp Increase Temperature (40-60°C) check_temp->increase_temp Yes check_ph Can the formulation's pH be modified? check_temp->check_ph No end_soluble Achieved Required Solubility increase_temp->end_soluble adjust_ph Increase pH with a base (e.g., NaOH) to form soluble fumarate salts check_ph->adjust_ph Yes check_cosolvent Are co-solvents permissible? check_ph->check_cosolvent No adjust_ph->end_soluble use_cosolvent Use co-solvents like ethanol/water mixtures check_cosolvent->use_cosolvent Yes end_insoluble Re-evaluate formulation/ consider advanced methods (e.g., salt formation) check_cosolvent->end_insoluble No use_cosolvent->end_soluble

Caption: Workflow for selecting a solubility enhancement method.

G H2Fum H2Fum (Solid) Insoluble Fumaric Acid H2Fum_aq H2Fum (Aqueous) Slightly Soluble H2Fum->H2Fum_aq Dissolution HFum HFum- (Aqueous) Monofumarate (Soluble) H2Fum_aq->HFum + OH- (pH increases) Fum2 Fum2- (Aqueous) Difumarate (Very Soluble) HFum->Fum2 + OH- (pH increases further) pKa1_label pKa1 ≈ 3.03 pKa2_label pKa2 ≈ 4.44

Caption: Effect of increasing pH on fumaric acid species and solubility.

G start Observation: Unexpected Precipitation check_cooling Did precipitation occur during cooling? start->check_cooling supersaturation Cause: Supersaturation Solution: Reheat to dissolve, then cool slowly. check_cooling->supersaturation Yes check_ph_change Was there a recent change in solution pH? check_cooling->check_ph_change No end_resolved Issue Resolved supersaturation->end_resolved ph_drop Cause: pH dropped below pKa, forming insoluble H2Fum. Solution: Check buffer capacity, re-adjust pH upwards. check_ph_change->ph_drop Yes check_solvent_add Was an anti-solvent (e.g., non-polar liquid) added? check_ph_change->check_solvent_add No ph_drop->end_resolved anti_solvent Cause: Reduced solvent polarity. Solution: Reformulate with a compatible solvent system. check_solvent_add->anti_solvent Yes anti_solvent->end_resolved

Caption: Troubleshooting decision tree for unexpected precipitation.

References

Managing viscosity issues in maleic anhydride polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering viscosity-related challenges during the polymerization of maleic anhydride and its copolymers.

Troubleshooting Guide: Viscosity Issues

This guide addresses the most common viscosity-related problems, their underlying causes, and recommended solutions to ensure optimal reaction control and polymer characteristics.

Frequently Asked Questions (FAQs)

Q1: My polymer solution's viscosity is unexpectedly high, causing poor stirring and handling issues. What are the likely causes and solutions?

A: Unexpectedly high viscosity is typically a result of the polymer having a high molecular weight.[1] Several reaction parameters can lead to the formation of longer-than-intended polymer chains. The primary factors to investigate are monomer concentration, initiator concentration, and reaction temperature.

Potential Causes and Solutions for High Viscosity:

  • High Monomer Concentration: An increased concentration of monomers can accelerate polymerization rates, leading to higher molecular weight polymers and, consequently, higher viscosity.[1]

    • Solution: Reduce the initial total monomer concentration. If employing a feed-drip method, decrease the monomer feed rate to maintain a lower instantaneous concentration.[1]

  • Low Initiator Concentration: An insufficient amount of initiator generates fewer initial radical sites.[1] This results in a smaller number of polymer chains growing to a much larger size, which increases the average molecular weight and viscosity.[1]

    • Solution: Incrementally increase the initiator concentration. Ensure the initiator is fully dissolved and homogeneously mixed into the reaction medium before polymerization begins.

  • Incorrect Reaction Temperature: Temperature significantly influences polymerization kinetics. A temperature that is too low can slow the initiator decomposition rate, leading to fewer, longer polymer chains, similar to the effect of low initiator concentration.

    • Solution: Increase the reaction temperature in controlled increments. Higher temperatures generally decrease the average degree of polymerization, leading to a lower product viscosity. For example, one study noted that raising the temperature from 85°C to 90°C resulted in lower viscosity. However, be aware that excessively high temperatures can promote side reactions.

Q2: My final polymer has a much lower viscosity than expected. What could be causing this?

A: Low viscosity is generally indicative of a low average molecular weight. This suggests that the polymer chains were terminated prematurely or that an excessive number of chains were initiated.

Potential Causes and Solutions for Low Viscosity:

  • High Initiator Concentration: Too much initiator creates a large number of radicals, leading to the formation of many short polymer chains. This results in a low average molecular weight and, therefore, low viscosity.

    • Solution: Systematically decrease the initiator concentration to find the optimal level for your target molecular weight.

  • High Concentration of Chain Transfer Agent (CTA): CTAs are added to control and limit polymer chain length. An excessive concentration will result in very low molecular weight polymers.

    • Solution: Reduce the concentration of the CTA. If a higher molecular weight is desired, you may consider removing it entirely.

  • Presence of Impurities: Impurities within the monomers or solvent can sometimes act as unintended inhibitors or chain transfer agents, causing premature chain termination.

    • Solution: Ensure high purity of all reagents and solvents. Purification of monomers prior to use is recommended.

Data Summary: Parameter Effects on Viscosity

The following tables summarize the general effects of key reaction parameters on polymer molecular weight and final solution viscosity.

Table 1: Effect of Reagent Concentration

ParameterChangeEffect on Molecular WeightResulting Effect on Viscosity
Monomer Conc. IncreaseIncreaseIncrease
DecreaseDecreaseDecrease
Initiator Conc. IncreaseDecreaseDecrease
DecreaseIncreaseIncrease
Chain Transfer Agent IncreaseDecreaseDecrease
DecreaseIncreaseIncrease

Table 2: Effect of Reaction Conditions

ParameterChangeEffect on Molecular WeightResulting Effect on Viscosity
Temperature IncreaseDecreaseDecrease
DecreaseIncreaseIncrease

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the logical troubleshooting process for viscosity anomalies and a standard experimental workflow.

G cluster_troubleshooting Troubleshooting Flowchart for Viscosity Issues start Viscosity Anomaly Detected high_visc Viscosity Too High? start->high_visc Evaluate check_mw_high Indicates High MW high_visc->check_mw_high Yes low_visc Viscosity Too Low? high_visc->low_visc No cause1_high Check Monomer Concentration check_mw_high->cause1_high cause2_high Check Initiator Concentration check_mw_high->cause2_high cause3_high Check Reaction Temperature check_mw_high->cause3_high sol1_high Reduce Monomer Concentration / Feed Rate cause1_high->sol1_high sol2_high Increase Initiator Concentration cause2_high->sol2_high sol3_high Increase Temperature (in increments) cause3_high->sol3_high check_mw_low Indicates Low MW low_visc->check_mw_low Yes cause1_low Check Initiator Concentration check_mw_low->cause1_low cause2_low Check for Impurities check_mw_low->cause2_low cause3_low Check CTA Concentration check_mw_low->cause3_low sol1_low Decrease Initiator Concentration cause1_low->sol1_low sol2_low Purify Monomers & Solvents cause2_low->sol2_low sol3_low Reduce or Remove CTA cause3_low->sol3_low G cluster_workflow General Experimental Workflow prep 1. Reagent Preparation (Monomers, Solvent, Initiator) setup 2. Reactor Setup (Inert Atmosphere, Temp. Control) prep->setup charge 3. Charge Reactor (Solvent, Monomers) setup->charge initiate 4. Initiate Polymerization (Add Initiator, Start Heating) charge->initiate monitor 5. Monitor Reaction (Sampling for Viscosity/Conversion) initiate->monitor terminate 6. Terminate & Cool (e.g., Rapid Cooling) monitor->terminate isolate 7. Isolate Polymer (Precipitation, Filtration) terminate->isolate analyze 8. Characterization (Viscometry, GPC, NMR) isolate->analyze

References

Technical Support Center: Esterification of 2-Butenedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-butenedioic acid (maleic acid or fumaric acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the esterification of this compound?

A1: The primary side reactions encountered during the esterification of this compound are:

  • Incomplete Esterification: The reaction stops at the monoester stage, resulting in a mixture of monoester and diester. This is often due to equilibrium limitations.

  • Isomerization: When starting with maleic acid or maleic anhydride, the cis-isomer (maleate) can isomerize to the more thermodynamically stable trans-isomer (fumarate), especially at higher temperatures and in the presence of acid catalysts.[1]

  • Ether Formation: The alcohol reactant can undergo acid-catalyzed self-condensation (dehydration) to form an ether, particularly at elevated temperatures and with strong protic acid catalysts like sulfuric acid.[2]

  • Michael Addition: In the context of polyester synthesis, the double bond in the butenedioate unit can undergo Michael addition, leading to branching and cross-linking.

Q2: How does the choice of starting material (maleic acid, fumaric acid, or maleic anhydride) affect the reaction and potential side products?

A2: The choice of starting material influences the initial stages of the reaction and the propensity for certain side reactions:

  • Maleic Anhydride: This is a common starting material. The first esterification step to the monoester is typically fast and can occur even without a catalyst.[3][4] The second esterification to the diester is slower and requires a catalyst.[5] Using maleic anhydride introduces the possibility of isomerization to the fumarate diester as a side reaction.

  • Maleic Acid: Similar to maleic anhydride, using maleic acid can lead to the formation of fumarate esters through isomerization.

  • Fumaric Acid: Starting with fumaric acid will yield only the fumarate ester, avoiding the issue of cis-trans isomerization during the reaction. However, fumaric acid is generally less soluble than maleic acid, which can sometimes affect reaction rates.

Q3: Which type of catalyst is best to minimize side reactions?

A3: While strong mineral acids like sulfuric acid are effective catalysts, they can also promote side reactions such as ether formation and isomerization. Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), are often preferred as they can reduce the incidence of side reactions like ether formation and are more easily separated from the reaction mixture.

Q4: My reaction has a low yield of the desired diester. What are the likely causes?

A4: A low yield of the diester is a common problem and can be attributed to several factors:

  • Equilibrium: The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid and alcohol, shifting the equilibrium towards the reactants.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low. The second esterification step is often slower than the first.

  • Suboptimal Stoichiometry: An insufficient amount of the alcohol will limit the conversion of the monoester to the diester.

  • Catalyst Deactivation: The catalyst may be old, hydrated, or used in an insufficient quantity.

Troubleshooting Guides

Issue 1: Low Yield of the Diester Product
Potential Cause Recommended Solutions
Equilibrium Limitation - Use a large excess of the alcohol; it can often serve as the solvent to drive the reaction forward. - Actively remove water as it forms using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene). - Add a drying agent like molecular sieves to the reaction mixture.
Insufficient Reaction Time or Temperature - Increase the reaction temperature, typically to the reflux temperature of the alcohol or solvent. - Extend the reaction time and monitor the progress using techniques like TLC, GC, or NMR.
Inadequate Catalyst Activity - Use a fresh batch of catalyst. - For homogeneous catalysts (e.g., H₂SO₄, p-TsOH), ensure a loading of 1-5 mol%. - For heterogeneous catalysts (e.g., Amberlyst-15), ensure they are properly activated (e.g., dried) according to the manufacturer's protocol.
Improper Stoichiometry - Ensure at least a 2:1 molar ratio of alcohol to this compound for the formation of the diester. A larger excess of the alcohol is often beneficial.
Issue 2: Presence of Ether Byproduct in the Product Mixture
Potential Cause Recommended Solutions
High Reaction Temperature - Lower the reaction temperature if possible and compensate by extending the reaction time.
Use of Strong Acid Catalyst (e.g., H₂SO₄) - Replace sulfuric acid with a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15).
Excess Alcohol with Long Reaction Times - While an excess of alcohol is needed to drive the esterification, a very large excess combined with high temperatures and a strong acid catalyst can favor ether formation. Optimize the molar ratio of the alcohol. Reducing the alcohol-to-acid molar ratio can decrease ether formation.
Issue 3: Isomerization of Maleate Ester to Fumarate Ester
Potential Cause Recommended Solutions
High Reaction Temperature - Carefully control the reaction temperature. Finding an optimal temperature that provides a good reaction rate without causing significant isomerization is key.
Prolonged Reaction Time at High Temperature - Monitor the reaction closely and stop it once the desired conversion is achieved to minimize the product's exposure to heat.
Presence of Strong Acid Catalyst - The use of milder catalysts or non-acidic conditions where possible can help reduce the rate of isomerization.

Data on Side Product Formation

Table 1: Influence of Catalyst on Impurity Formation in the Esterification of Malic Acid with n-Butanol *

CatalystPurity of Dibutyl Malate (%)Total Impurities (Dibutyl Fumarate & Dibutyl Maleate) (%)
Sulfuric Acid93.36.7
p-Toluenesulfonic Acid96.53.5
Amberlyst 36 Dry96.83.2
Orthophosphoric Acid95.84.2

*Data adapted from a study on the esterification of malic acid, where maleic and fumaric esters are dehydration byproducts. This provides a qualitative comparison of catalyst performance in generating unsaturated ester impurities.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Maleate from Maleic Anhydride with Minimized Side Reactions

This protocol focuses on the synthesis of diethyl maleate using a solid acid catalyst to minimize ether formation and controlled temperature to reduce isomerization.

Materials:

  • Maleic anhydride

  • Absolute ethanol

  • Toluene (or another suitable water-entraining agent)

  • Amberlyst-15 (or similar acidic ion-exchange resin), dried

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add maleic anhydride, a 3 to 5-fold molar excess of absolute ethanol, and the acidic ion-exchange resin (approximately 10-15% by weight of the maleic anhydride). Add toluene in a volume sufficient to fill the arm of the Dean-Stark trap.

  • Esterification: Heat the mixture to a gentle reflux. The azeotrope of toluene and water will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove the solid catalyst.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent and excess ethanol under reduced pressure using a rotary evaporator.

    • The crude diethyl maleate can be further purified by vacuum distillation.

Visualizing Workflows and Relationships

Troubleshooting Low Diester Yield

LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Diester Yield cause1 Equilibrium Limitation start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Catalyst Issue start->cause3 cause4 Stoichiometry start->cause4 sol1 Remove Water (Dean-Stark) &/or Use Excess Alcohol cause1->sol1 sol2 Increase Temperature &/or Extend Reaction Time cause2->sol2 sol3 Use Fresh/More Catalyst cause3->sol3 sol4 Ensure >2:1 Alcohol:Acid Ratio cause4->sol4

A logical workflow for troubleshooting low diester yield.
Side Reaction Pathways

SideReactions cluster_main Main Esterification Pathway cluster_side Side Reactions This compound + Alcohol This compound + Alcohol Monoester Monoester This compound + Alcohol->Monoester Step 1 (fast) Alcohol Alcohol Diester (Product) Diester (Product) Monoester->Diester (Product) Step 2 (slow) + H2O Maleate Ester Maleate Ester Ether + H2O Ether + H2O Alcohol->Ether + H2O Dehydration (High Temp, Strong Acid) Fumarate Ester Fumarate Ester Maleate Ester->Fumarate Ester Isomerization (Heat, Acid)

Pathways for the main reaction and common side reactions.

References

Optimizing Catalyst Selection for Fumaric Acid Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic production of fumaric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for producing fumaric acid?

A1: Fumaric acid is predominantly produced through three main routes:

  • Isomerization of Maleic Acid: This is the most common chemical method, where maleic acid is converted to its trans-isomer, fumaric acid. The reaction can be performed thermally or with a catalyst in an aqueous solution.[1][2] Common catalysts include mineral acids (hydrochloric acid), peroxy compounds, thiourea, and phosphoric acid.[1][3]

  • Biotechnological Fermentation: This route uses microorganisms, primarily fungi of the Rhizopus genus (like Rhizopus oryzae), to produce fumaric acid from sugars.[2] This process is considered a more sustainable alternative to petrochemical methods.

  • Dehydration of Malic Acid: Fumaric acid can also be synthesized by the catalytic dehydration of malic acid, which can be derived from biomass. This method avoids the use of high-polluting catalysts often seen in other routes.

Q2: How do I select the appropriate catalyst for my specific application?

A2: Catalyst selection depends on several factors, including the feedstock, desired purity of the final product, economic viability, and environmental impact.

  • For high-purity applications like food and pharmaceuticals, enzymatic or biocatalytic routes are often preferred as they operate at milder conditions and can reduce by-product formation.

  • For industrial-scale chemical synthesis starting from maleic anhydride, catalysts like phosphoric acid are used for the isomerization of maleic acid.

  • If starting from biomass-derived malic acid, solid acid catalysts such as zirconia or heteropoly acids are effective.

The workflow below outlines a general process for catalyst selection.

cluster_input 1. Define Requirements cluster_selection 2. Catalyst Screening cluster_optimization 3. Process Optimization cluster_output 4. Final Selection Feedstock Identify Feedstock (e.g., Maleic Acid, Glucose, Malic Acid) Purity Define Product Purity Requirements Feedstock->Purity Scale Determine Production Scale Purity->Scale CatalystType Select Catalyst Type (Chemical, Bio-catalyst) Scale->CatalystType LitReview Literature Review & Initial Selection CatalystType->LitReview LabTest Laboratory Scale Performance Testing LitReview->LabTest Conditions Optimize Reaction Conditions (Temp, Pressure, Time) LabTest->Conditions Deactivation Analyze Catalyst Stability & Deactivation Conditions->Deactivation Recycle Evaluate Catalyst Recyclability Deactivation->Recycle FinalCatalyst Select Optimal Catalyst Recycle->FinalCatalyst

Caption: General workflow for catalyst selection and optimization.

Q3: What are the key differences between chemical and fermentative production of fumaric acid?

A3: Chemical synthesis, typically via maleic acid isomerization, can achieve high yields (over 80%) and is a well-established industrial process. However, it often requires relatively high temperatures and may use catalysts that pose environmental concerns or require extensive product purification. Fermentative routes are based on renewable feedstocks like glucose, operate under mild conditions, but can face challenges such as lower productivity and complex downstream processing.

Catalyst Performance Data

The following table summarizes performance data for various catalytic systems used in fumaric acid production.

Catalyst/MethodFeedstockTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Key Remarks
No Catalyst (Hydrothermal)Maleic Acid190 - 2200 - 4-HighUp to 92A simple one-step reaction without a catalyst.
Phosphoric Acid Maleic Acid100 - 1821 - 5---An alternative to catalysts with adverse environmental effects.
Zirconia (ZrO₂) Malic Acid150235.498.0~34.7Catalytic dehydration in an n-octane medium.
H-Beta Zeolite Malic Acid200599.398.4~97.7High conversion and selectivity at elevated temperature.
Rhizopus oryzae Glucose~35120+---A common fungus for fermentative production; final concentration can reach over 30 g/L.
Maleate Isomerase Maleic Acid~456---Enzymatic conversion can reach rates of ~7 g·L⁻¹·h⁻¹.

Troubleshooting Guides

Problem: Low Fumaric Acid Yield or Conversion Rate

Q4: My experiment is resulting in a low yield of fumaric acid. What are the common causes and how can I address them?

A4: Low yield can stem from several factors related to reaction conditions, catalyst activity, or by-product formation.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. For the non-catalytic isomerization of maleic acid, increasing the temperature can accelerate the reaction rate. However, excessively high temperatures may promote the formation of malic acid, reducing selectivity. Conduct a systematic study to find the optimal balance of temperature and time for your specific system.

  • Catalyst Deactivation: The catalyst may be losing its activity during the reaction. (See Q5 for more details on deactivation).

  • By-product Formation: In aqueous solutions, maleic or fumaric acid can hydrate to form malic acid, especially at higher temperatures. Performing the reaction under anhydrous conditions, for instance by dissolving maleic acid in molten maleic anhydride, can suppress malic acid formation. In enzymatic processes, the enzyme fumarase can convert fumaric acid to L-malic acid; thermal inactivation of this enzyme has been explored to increase fumaric acid yield.

  • Insufficient Mixing: In heterogeneous catalysis, poor mixing can lead to mass transfer limitations, preventing reactants from reaching the catalyst's active sites. Ensure adequate agitation for your reactor setup.

The diagram below provides a logical approach to troubleshooting low yield.

Start Low Fumaric Acid Yield CheckConditions Verify Reaction Conditions (Temp, Time, Pressure) Start->CheckConditions CheckCatalyst Assess Catalyst Activity Start->CheckCatalyst CheckPurity Analyze for By-products (e.g., Malic Acid) Start->CheckPurity Optimize Optimize Conditions: - Adjust Temp/Time - Screen Solvents CheckConditions->Optimize Incorrect? RegenCatalyst Address Deactivation: - Regenerate or Replace Catalyst - Check for Poisons CheckCatalyst->RegenCatalyst Low Activity? ModifyProcess Improve Selectivity: - Use Anhydrous Conditions - Inactivate Competing Enzymes CheckPurity->ModifyProcess High By-products? A 1. Prepare Reactor & Reagents B 2. Charge Reactor (Maleic Acid + Catalyst) A->B C 3. Run Reaction (Heat & Stir) B->C D 4. Cool & Quench Reaction C->D E 5. Separate Products (Filter) D->E F 6. Analyze Samples (HPLC) E->F G 7. Calculate Performance Metrics F->G

References

Technical Support Center: Purification of 2-Butenedioic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-butenedioic acid isomers, maleic acid (cis-isomer) and fumaric acid (trans-isomer).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating maleic and fumaric acid?

A1: The main challenges stem from their isomeric nature and differing physical properties. Key difficulties include:

  • Significant Solubility Differences: Fumaric acid is poorly soluble in water, while maleic acid is very soluble.[1] This property is often exploited for separation but can also lead to premature crystallization or co-precipitation if not carefully controlled.

  • Isomerization: Maleic acid, the cis-isomer, is thermodynamically less stable and can isomerize to the more stable trans-isomer, fumaric acid. This conversion can be catalyzed by heat and acidic conditions.

  • Similar Polarity: As isomers, they can have similar polarities, which can make chromatographic separation challenging without optimized methods.

  • Crystal Morphology: Controlling crystal size and purity, particularly for fumaric acid, requires careful control of crystallization conditions to avoid the formation of fine particles that can trap impurities.

Q2: Why is my fumaric acid product discolored (e.g., brown)?

A2: A brown discoloration in fumaric acid, especially when synthesized from maleic acid, often indicates the presence of organic impurities that may not be readily detectable by standard analytical methods like HPLC. These impurities can arise from side reactions during the isomerization process. Purification methods like recrystallization with activated charcoal can help remove these color bodies.

Q3: Can I convert maleic acid to fumaric acid during my purification process?

A3: Yes, the isomerization of maleic acid to fumaric acid is a common industrial process and can occur unintentionally during purification. Heating a solution of maleic acid, particularly in the presence of an acid catalyst like hydrochloric acid, will promote its conversion to the less soluble and more stable fumaric acid.

Q4: What are the key safety precautions when working with this compound isomers?

A4: Both maleic and fumaric acid are irritants. It is important to handle them in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Troubleshooting Guides

Low Yield After Recrystallization of Fumaric Acid
Symptom Possible Cause Troubleshooting Steps
Very little or no crystal formation upon cooling.The solution is not sufficiently saturated; too much solvent was used.- Concentrate the solution by carefully evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure fumaric acid.
Crystals redissolve during washing.The wash solvent is not cold enough, or the product has some solubility in the chosen wash solvent.- Ensure the wash solvent is ice-cold. - Use a minimal amount of wash solvent. - Consider a different wash solvent in which fumaric acid is less soluble.
Presence of Fumaric Acid Impurity in Maleic Acid Product
Symptom Possible Cause Troubleshooting Steps
HPLC analysis shows a peak corresponding to fumaric acid.Isomerization of maleic acid occurred during purification.- Avoid excessive heating during dissolution and other purification steps. - Ensure the purification process is carried out under neutral or non-acidic conditions if possible.
Fumaric acid co-precipitates with maleic acid.The solubility limit of fumaric acid was exceeded in the solvent system.- Choose a solvent system where fumaric acid has higher solubility, or maleic acid has lower solubility to enhance the separation factor.

Data Presentation

Table 1: Solubility of Fumaric Acid in Various Solvents

SolventTemperature (°C)Solubility (g / 100 g Solvent)
Water25~0.63
Water100~2.38
95% Ethanol30~5.76
Acetone30~1.72
Diethyl Ether25~0.72

Table 2: Solubility of Maleic Acid in Various Solvents

SolventTemperature (°C)Solubility (g / 100 mL Solvent)
Water2047.88[1]
Water97.5392.6[1]
n-Butanol30.15High
Ethyl Methyl Ketone30.15High
Methyl Isobutyl Ketone30.15Moderate
Ethyl Acetate30.15Moderate
Toluene30.15Low

Experimental Protocols

Protocol 1: Purification of Fumaric Acid by Recrystallization from Water

Objective: To purify crude fumaric acid by leveraging its low solubility in cold water and higher solubility in hot water.

Materials:

  • Crude fumaric acid

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional, for colored impurities)

Procedure:

  • Place the crude fumaric acid in an Erlenmeyer flask.

  • Add a minimal amount of deionized water, just enough to create a slurry.

  • Heat the slurry to boiling with constant stirring.

  • Gradually add more hot deionized water until the fumaric acid just dissolves. Avoid adding excess solvent to ensure a good yield.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling process.

  • Once the solution has reached room temperature, cool it further in an ice bath for about 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified fumaric acid crystals in a drying oven at a moderate temperature (e.g., 100 °C) or under vacuum.

Protocol 2: Analysis of this compound Isomers by HPLC

Objective: To separate and quantify maleic acid and fumaric acid in a sample.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A C18 reversed-phase column (e.g., Kromasil C18, 5 µm, 250 mm x 4.6 mm) is commonly used.[2]

Mobile Phase and Conditions:

  • Mobile Phase: An acidic aqueous solution is typically used. For example, an HCl solution in ultrapure water with a pH of 2.[2] Alternatively, a dilute solution of acetic acid (e.g., 0.5%) in water can be employed.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 42 °C.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of pure maleic acid and fumaric acid of known concentrations in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the standard solutions to determine their retention times and to generate a calibration curve.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Fumaric acid, being less polar, will typically have a longer retention time than maleic acid in reversed-phase HPLC.

  • Quantify the amount of each isomer in the sample using the calibration curve.

Visualizations

Purification_Workflow crude_sample Crude 2-Butenedioic Acid Isomer Mixture dissolution Dissolution in Hot Solvent crude_sample->dissolution hot_filtration Hot Gravity Filtration (optional, for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling If no insoluble impurities hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals analysis Purity Analysis (e.g., HPLC, Melting Point) pure_crystals->analysis

Caption: A general workflow for the purification of this compound isomers by recrystallization.

Isomerization_Troubleshooting start HPLC analysis shows fumaric acid impurity in maleic acid product check_heat Was the purification process conducted at elevated temperatures? start->check_heat check_acid Were acidic conditions (e.g., acid catalyst, low pH) present during purification? check_heat->check_acid Yes check_heat->check_acid No isomerization_likely Isomerization of maleic acid to fumaric acid is the likely cause. check_acid->isomerization_likely Yes solution_heat Reduce temperature during dissolution and other steps. isomerization_likely->solution_heat solution_acid Maintain neutral pH; avoid acidic catalysts. isomerization_likely->solution_acid

Caption: Troubleshooting logic for the presence of fumaric acid impurity in a maleic acid product.

References

Technical Support Center: Enhancing Diels-Alder Reaction Efficiency with Maleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Diels-Alder reactions involving maleic anhydride.

Troubleshooting Guides

This section addresses common issues encountered during the Diels-Alder reaction with maleic anhydride, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge in Diels-Alder reactions. The following table outlines potential causes and recommended actions to improve the yield.

Potential CauseRecommended Troubleshooting ActionExpected Outcome
Inactive Diene For cyclic dienes like cyclopentadiene, use freshly cracked dicyclopentadiene, as cyclopentadiene readily dimerizes at room temperature.[1][2] For acyclic dienes, ensure they can adopt the required s-cis conformation.Increased concentration of the reactive diene, leading to a higher reaction rate and yield.
Hydrolysis of Maleic Anhydride Use anhydrous solvents and dry glassware to prevent the hydrolysis of maleic anhydride to maleic acid.[3] Maleic acid is less reactive as a dienophile.Preservation of the highly reactive dienophile, leading to a more efficient reaction.
Inappropriate Reaction Temperature Optimize the reaction temperature. Some Diels-Alder reactions proceed readily at room temperature, while others require heating to overcome the activation energy barrier.[4][5] However, excessive heat can lead to the retro-Diels-Alder reaction, especially with dienes like furan.Finding the optimal temperature will maximize the forward reaction rate while minimizing the reverse reaction, thus increasing the net yield.
Suboptimal Solvent Choice The choice of solvent can influence reaction rates. While Diels-Alder reactions can be performed in a variety of solvents, polar solvents or even water can sometimes accelerate the reaction. Solvent-free ("neat") conditions can also be effective and may simplify purification.An appropriate solvent can improve the solubility of reactants and may stabilize the transition state, leading to a faster reaction and higher yield.
Insufficient Reaction Time Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.Allowing the reaction to reach completion will maximize the product yield.

Issue 2: Formation of the Undesired Stereoisomer (Endo vs. Exo)

The Diels-Alder reaction can often lead to the formation of two diastereomeric products: the endo and exo adducts. The ratio of these products is influenced by kinetic and thermodynamic factors.

FactorEffect on Product RatioExplanation
Kinetic Control (Low Temperature) Favors the formation of the endo product. The endo product is formed faster due to favorable secondary orbital interactions between the diene and the dienophile in the transition state.At lower temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of formation.
Thermodynamic Control (High Temperature) Favors the formation of the more stable exo product. The exo product is sterically less hindered and therefore thermodynamically more stable.At higher temperatures, the Diels-Alder reaction becomes reversible (retro-Diels-Alder). This allows for the equilibration of the initially formed endo product to the more stable exo product. The reaction between furan and maleic anhydride is a classic example where the thermodynamically favored exo product is obtained at higher temperatures or longer reaction times.

Data Presentation

Table 1: Effect of Temperature on Endo/Exo Selectivity in the Diels-Alder Reaction of Furan and Maleic Anhydride

Temperature (°C)Reaction TimePredominant ProductReference
25Shortendo (kinetic product)
4048 hoursexo (thermodynamic product)
>60Equilibriumexo (thermodynamic product)

Table 2: Influence of Catalysts on Diels-Alder Reactions

Lewis acids are known to catalyze the Diels-Alder reaction by coordinating to the dienophile, making it more electrophilic and thus more reactive.

CatalystDieneDienophileSolventTemperature (°C)Yield (%)Reference
NoneCyclopentadiene1,4-NaphthoquinoneDichloromethane-20Not Detected
Ca(OTf)₂/Bu₄NPF₆ (10 mol%)Cyclopentadiene1,4-NaphthoquinoneDichloromethane-2096
NoneAnthraceneMaleic AnhydrideDichloromethane-20Not Detected
Ca(OTf)₂/Bu₄NPF₆ (10 mol%)AnthraceneMaleic AnhydrideDichloromethane-20Modest Yield
Cu(NO₃)₂CyclopentadieneVariousWater32~40 times faster than acid catalysis

Experimental Protocols

Protocol 1: Synthesis of the Diels-Alder Adduct from Cyclopentadiene and Maleic Anhydride

This protocol describes a rapid and efficient synthesis at room temperature.

Materials:

  • Maleic anhydride (175 mg)

  • Ethyl acetate (0.8 mL)

  • Hexane (0.8 mL)

  • Freshly cracked cyclopentadiene (140 mg)

  • Craig tube

  • Spin vane

  • Ice bath

  • Centrifuge

Procedure:

  • To a Craig tube, add 175 mg of maleic anhydride and 0.8 mL of ethyl acetate.

  • Stir the mixture with a spin vane until the maleic anhydride is completely dissolved.

  • Add 0.8 mL of hexane and mix thoroughly.

  • Add 140 mg of freshly cracked cyclopentadiene to the solution.

  • Allow the reaction to proceed for approximately 5 minutes.

  • Initiate crystallization by scratching the inside walls of the Craig tube with a glass rod.

  • Cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystalline product by centrifugation.

Protocol 2: Solvent-Free Synthesis of the Diels-Alder Adduct from Anthracene and Maleic Anhydride

This "neat" protocol offers a greener alternative by eliminating the need for a solvent.

Materials:

  • Anthracene (0.240 g)

  • Maleic anhydride (0.120 g)

  • Conical vial (4 or 5 mL)

  • Water-cooled condenser

  • Drying tube (containing CaCl₂)

  • Hotplate with aluminum block

  • Thermometer

Procedure:

  • Thoroughly mix 0.240 g of anthracene and 0.120 g of maleic anhydride on a weighing paper and transfer the mixture to a conical vial.

  • Assemble an apparatus with the conical vial attached to a water-cooled condenser, topped with a drying tube.

  • Heat the vial using a hotplate with an aluminum block, gradually increasing the temperature to 210-260 °C.

  • Maintain this temperature for approximately 15 minutes, during which the product will crystallize on the vial walls.

  • Allow the apparatus to cool to room temperature.

  • The crude product can be recrystallized from ethyl acetate for further purification.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Diels-Alder Reactions A Reactant Selection & Stoichiometry (Diene and Maleic Anhydride) B Solvent & Catalyst Screening (e.g., Toluene, DCM, Neat, Lewis Acid) A->B C Temperature Optimization (e.g., Room Temp, Reflux) B->C D Reaction Monitoring (e.g., TLC, NMR) C->D E Work-up & Product Isolation (e.g., Crystallization, Filtration) D->E F Product Characterization (e.g., Melting Point, NMR, IR) E->F G Yield & Purity Analysis F->G H Optimization Complete? G->H I Final Protocol H->I Yes J Iterate & Refine Conditions H->J No J->B

Caption: Workflow for optimizing Diels-Alder reactions.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Diels-Alder Reactions Start Low or No Product Yield A Check Diene Activity (Freshly cracked? s-cis possible?) Start->A B Check Maleic Anhydride Integrity (Hydrolysis to maleic acid?) A->B Diene OK F Use Fresh/Active Diene A->F Issue Found C Evaluate Reaction Conditions (Temperature, Time, Solvent) B->C Anhydride OK G Use Anhydrous Conditions B->G Issue Found D Consider Catalysis (Use of Lewis Acid?) C->D Conditions OK H Optimize Temp/Time/Solvent C->H Suboptimal E Successful Reaction D->E Catalyst Added/Effective I Introduce Lewis Acid Catalyst D->I No Catalyst Used

Caption: Logical steps for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: Why is my Diels-Alder reaction with cyclopentadiene and maleic anhydride giving a low yield even though it's supposed to be a fast reaction?

A1: A common reason for low yield in this specific reaction is the purity of the cyclopentadiene. Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene at room temperature. This dimer is not reactive as a diene. It is crucial to "crack" the dicyclopentadiene by heating it to induce a retro-Diels-Alder reaction, and then use the freshly distilled cyclopentadiene monomer immediately.

Q2: I am getting a mixture of endo and exo products. How can I favor the formation of one over the other?

A2: The ratio of endo to exo products is primarily controlled by the reaction temperature. To favor the kinetically preferred endo product, conduct the reaction at a lower temperature. To obtain the thermodynamically more stable exo product, a higher reaction temperature or a longer reaction time is necessary to allow the reaction to reach equilibrium, which favors the exo isomer. This is particularly relevant for the reaction between furan and maleic anhydride, where the exo product is often the isolated product under thermodynamic control.

Q3: Can I use water as a solvent for my Diels-Alder reaction with maleic anhydride?

A3: While it may seem counterintuitive due to the risk of hydrolyzing the anhydride, some Diels-Alder reactions are accelerated in water. However, for reactions involving maleic anhydride, the competing hydrolysis to the less reactive maleic acid is a significant concern. It is generally recommended to use anhydrous organic solvents. If aqueous conditions are explored, the pH and temperature must be carefully controlled.

Q4: What is the role of a Lewis acid in enhancing the Diels-Alder reaction?

A4: A Lewis acid, such as aluminum chloride (AlCl₃) or calcium triflate (Ca(OTf)₂), acts as a catalyst by coordinating to one of the carbonyl oxygens of the maleic anhydride. This coordination makes the dienophile more electron-deficient and therefore more electrophilic. This increased electrophilicity lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO energy gap between the diene and dienophile, which accelerates the reaction.

Q5: My reaction mixture turned dark, and I have a complex mixture of products. What could be the cause?

A5: Darkening of the reaction mixture and the formation of multiple products can indicate side reactions or decomposition. Overheating is a common cause, which can lead to polymerization or the formation of oxidized byproducts, especially when reacting with anthracene at temperatures above 260°C. The presence of impurities in the starting materials can also lead to undesired side reactions. Ensure your reactants are pure and that the reaction temperature is carefully controlled.

References

Validation & Comparative

A Comparative Toxicological Study: Maleic Acid vs. Fumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of maleic acid and its geometric isomer, fumaric acid. The information presented herein is a synthesis of available experimental data, intended to assist researchers and professionals in making informed decisions regarding the use of these dicarboxylic acids in their work.

Executive Summary

Maleic acid and fumaric acid, while isomers, exhibit distinct toxicological profiles. Generally, fumaric acid is considered to have low toxicity.[1][2][3][4] In contrast, maleic acid demonstrates moderate acute oral toxicity and is a known skin and eye irritant.[5] The primary target organ for maleic acid toxicity upon repeated exposure is the kidney. Neither acid is generally considered to be genotoxic or carcinogenic.

Quantitative Toxicological Data

The following table summarizes the key quantitative toxicity data for maleic acid and fumaric acid.

Toxicological EndpointMaleic AcidFumaric Acid
Acute Oral Toxicity (LD50) 708 mg/kg (rat)9300 - 10700 mg/kg (rat)
Acute Dermal Toxicity (LD50) 1560 mg/kg (rabbit)20000 mg/kg (rabbit)
Skin Irritation IrritatingMild Irritant / No skin irritation
Eye Irritation Severe Irritant / Causes serious eye irritationModerate Irritant / Causes serious eye irritation
Skin Sensitization SensitizerNot a sensitizer

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is utilized to determine the median lethal dose (LD50).

  • Test Animals: Healthy, young adult rodents (typically females) are used.

  • Procedure: The test substance is administered orally in a stepwise procedure to groups of three animals at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. The number of dead or moribund animals determines the next dose level.

  • Endpoint: The LD50 is determined based on the dose at which mortality is observed.

Skin Irritation (OECD 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small area of the animal's skin is shaved. 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to the skin under a gauze patch for a 4-hour exposure period.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The severity of the skin reactions is scored and used to classify the substance's irritation potential.

Eye Irritation (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

  • Test Animals: A single albino rabbit is used in the initial test.

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

  • Endpoint: The severity of ocular lesions is scored to determine the irritation potential.

Genotoxicity: Ames Test (OECD 471)

The Ames test is a bacterial reverse mutation assay to detect gene mutations.

  • Test System: Strains of Salmonella typhimurium that are auxotrophic for histidine are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Observation: The plates are incubated, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.

  • Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Genotoxicity: In Vitro Micronucleus Assay (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus.

  • Test System: Mammalian cells (e.g., human lymphocytes, CHO cells) are used.

  • Procedure: The cells are exposed to the test substance with and without metabolic activation. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

  • Observation: After staining, the cells are analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Signaling Pathways in Toxicity

Maleic Acid Nephrotoxicity

The primary toxic effect of maleic acid is on the kidneys, specifically the proximal tubular cells, and can lead to a condition resembling Fanconi syndrome. The proposed mechanism involves the disruption of cellular energy metabolism and calcium homeostasis.

Maleic_Acid_Nephrotoxicity MA Maleic Acid Mitochondria Mitochondrial Dysfunction MA->Mitochondria Inhibition of respiratory chain Ca_Homeostasis Disrupted Ca2+ Homeostasis MA->Ca_Homeostasis Increased intracellular Ca2+ ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Cell_Death Proximal Tubule Cell Death ATP_Depletion->Cell_Death Calpains Activation of Calpains Ca_Homeostasis->Calpains Calpains->Cell_Death AKI Acute Kidney Injury (Fanconi-like Syndrome) Cell_Death->AKI

Caption: Proposed signaling pathway for maleic acid-induced nephrotoxicity.

Fumaric Acid Esters and Nrf2 Activation

Fumaric acid esters, such as dimethyl fumarate (DMF) and monomethyl fumarate (MMF), are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Fumaric_Acid_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAE Fumaric Acid Esters (e.g., DMF, MMF) Keap1 Keap1 FAE->Keap1 S-alkylation Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Gene_Expression Expression of Cytoprotective Genes (e.g., NQO1, GSTs) ARE->Gene_Expression Binding

Caption: Activation of the Nrf2 signaling pathway by fumaric acid esters.

Experimental Workflow: In Vitro Micronucleus Assay

The following diagram illustrates the general workflow for conducting an in vitro micronucleus assay to assess genotoxicity.

In_Vitro_Micronucleus_Workflow start Start: Mammalian Cell Culture exposure Exposure to Test Substance (with and without S9) start->exposure cytoB Addition of Cytochalasin B exposure->cytoB incubation Incubation cytoB->incubation harvest Cell Harvesting and Staining incubation->harvest analysis Microscopic Analysis for Micronuclei in Binucleated Cells harvest->analysis end End: Data Interpretation analysis->end

Caption: General workflow for the in vitro micronucleus assay.

Conclusion

The available data clearly indicate that fumaric acid possesses a more favorable toxicological profile than maleic acid. Maleic acid's potential for moderate acute toxicity, skin and eye irritation, and particularly its nephrotoxicity, necessitates careful handling and consideration in any application. Fumaric acid, with its low toxicity, is a safer alternative in many contexts. Researchers and drug development professionals should consider these differences when selecting between these two isomers.

References

Comparative Guide to Validated Analytical Methods for 2-Butenedioic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for the quantification of 2-Butenedioic acid (fumaric acid and maleic acid), tailored for researchers, scientists, and drug development professionals. It offers an objective look at the performance of various techniques, supported by experimental data and detailed protocols to ensure reliable and accurate measurements in research, quality control, and pharmaceutical applications.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix, available instrumentation, and the specific isomer of interest. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique due to its accuracy and reliability.[1] For higher sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.[2][3] Spectrophotometric and titration methods offer simpler, more accessible alternatives for certain applications.

The table below summarizes the performance characteristics of the most common validated methods.

ParameterHPLC with UV DetectionLC-MS/MSSpectrophotometryTitration
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.[4]Chromatographic separation followed by mass-based detection and quantification of specific ion transitions.[3]Measurement of UV absorbance of the double bond or a colored complex formed after a chemical/enzymatic reaction.Neutralization of the acidic carboxyl groups with a standard basic solution.
Linearity (R²) ≥ 0.999> 0.999Follows Beer's Law in the tested range (0.5 to 12 µmoles).Not applicable (direct measurement).
Limit of Detection (LOD) Fumaric acid: 5.34x10⁻⁸ mol/L; Maleic acid: 1.92x10⁻⁷ mol/L.Maleic acid: 0.2 µg/L.Dependent on molar absorptivity; can be in the µmole range.Dependent on titrant concentration and sample purity.
Limit of Quantitation (LOQ) Maleic acid: 0.5 µg/L.Not explicitly found, but typically higher than LOD.Not explicitly found, but typically higher than LOD.Not applicable.
Accuracy (Recovery) 90% to 110% for fortified groundwater samples; 95-105% for fumaric acid in apple juice.Intra-day: 94.0% to 104.4%; Inter-day: similar range reported.Dependent on sample matrix and potential interferences.Typically high for pure substances (>99.0%).
Precision (RSD) Repeatability (r) = 0.5 mg/L; Reproducibility (R) = 2.0 mg/L for fumaric acid in juice.Intra-day: 3.0% to 8.4%; Inter-day: 4.0% to 11.7%.Dependent on instrumentation and reaction conditions.High precision, typically RSD < 1%.
Specificity Good; can resolve isomers (maleic/fumaric acid) with appropriate column and mobile phase.Very high; distinguishes compounds by both retention time and mass-to-charge ratio.Low; subject to interference from other UV-absorbing substances unless a specific enzymatic reaction is used.Very low; titrates any acid present in the sample.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a common reversed-phase HPLC method for the separation and quantification of fumaric and maleic acid.

a. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent like a water/methanol mixture.

  • For complex matrices like wine or juice, dilute the sample with deionized water.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove particulate matter.

b. Chromatographic Conditions:

  • HPLC System: A standard liquid chromatograph equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6-mm × 22-cm).

  • Mobile Phase: An isocratic mobile phase is often sufficient. A common composition is 0.1% formic acid or phosphoric acid in water, or 0.5% acetic acid in water. For separating isomers, a mobile phase of 0.005 N sulfuric acid can be effective.

  • Flow Rate: Typically 0.3 mL/min to 0.75 mL/min.

  • Column Temperature: Ambient or controlled, e.g., 60°C.

  • Detection: UV detector set at a wavelength between 210 nm and 240 nm.

  • Injection Volume: 10 µL to 25 µL.

c. Calibration and Quantification:

  • Prepare a series of standard solutions of fumaric acid and/or maleic acid of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards. Linearity is established when R² ≥ 0.999.

  • Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Spectrophotometric Method

This protocol is based on a color-forming reaction for fumaric acid estimation.

a. Sample Preparation:

  • Dissolve the sample in a suitable solvent.

  • If proteins are present, deproteinize the sample using an agent like trichloroacetic acid, followed by centrifugation.

b. Color Development:

  • In a test tube, mix 1 mL of the sample solution with 1.3 mL of pyridine and 5.7 mL of acetic anhydride.

  • Incubate the mixture at 32°C for 30 minutes to allow for color development.

c. Measurement:

  • Measure the absorbance of the resulting colored complex using a spectrophotometer.

  • The maximum absorption peak is observed at 385 nm.

  • Prepare a blank using the same procedure but omitting the analyte.

d. Calibration and Quantification:

  • Prepare a standard curve using known concentrations of fumaric acid (e.g., ranging from 0.5 to 12 µmoles).

  • Plot absorbance at 385 nm versus concentration. The curve should follow Beer's law.

  • Determine the concentration of the sample from the standard curve.

Titration Method

This method is suitable for determining the total purity of a fumaric acid sample, as described in pharmacopeial monographs.

a. Sample Preparation:

  • Accurately weigh about 1 g of the fumaric acid sample.

  • Transfer it to a conical flask and add 50 mL of methanol.

  • Gently warm the mixture on a steam bath to completely dissolve the sample.

b. Titration Procedure:

  • Cool the solution to room temperature.

  • Add a few drops of phenolphthalein indicator solution.

  • Titrate with a standardized 0.5 N sodium hydroxide (NaOH) solution until the first appearance of a pink color that persists for at least 30 seconds.

c. Calculation:

  • Perform a blank determination with 50 mL of methanol and subtract the blank volume from the sample titration volume.

  • Calculate the purity of fumaric acid using the following formula:

    • Purity (%) = (V × N × 29.02) / W × 100

    • Where:

      • V is the volume of NaOH used (in mL).

      • N is the normality of the NaOH solution (0.5 N).

      • 29.02 is the equivalent weight of fumaric acid (mg/meq).

      • W is the weight of the sample (in mg).

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for method validation and analysis.

cluster_dev Development & Suitability cluster_quant Quantitative Validation cluster_final Finalization Dev Method Development Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Valid Validated Method Rob->Valid cluster_prep Sample & System Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dilution, Filtration) Injector Autosampler/Injector SamplePrep->Injector StdPrep Standard Preparation StdPrep->Injector MobilePhase Mobile Phase Preparation Pump HPLC Pump MobilePhase->Pump Column C18 Column Injector->Column Pump->Injector Detector UV Detector Column->Detector Acquisition Data Acquisition (Chromatogram) Detector->Acquisition Analysis Peak Integration & Quantification Acquisition->Analysis Result Final Concentration Analysis->Result

References

Fumaric Acid vs. Citric Acid: A Comparative Guide for Food Acidulant Selection

Author: BenchChem Technical Support Team. Date: November 2025

Fumaric acid and citric acid are two of the most common organic acids utilized in the food and beverage industry as acidulants.[1] While both provide tartness and act as preservatives, their distinct chemical and physical properties lead to significant differences in performance, making them suitable for different applications. This guide provides an objective comparison of fumaric and citric acid, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal acidulant for their formulations.

Chemical and Physical Properties

The fundamental differences between fumaric acid and citric acid are rooted in their molecular structures. Fumaric acid is a dicarboxylic acid with a trans-isomer configuration, which imparts greater stability.[2] Citric acid is a tricarboxylic acid, which influences its solubility and taste profile.[1] A summary of their key properties is presented in Table 1.

PropertyFumaric AcidCitric Acid
Chemical Formula C₄H₄O₄[3]C₆H₈O₇[4]
Molar Mass 116.07 g/mol 192.12 g/mol
pKa Values pKa1 = 3.03, pKa2 = 4.44pKa1 = 3.14, pKa2 = 4.76, pKa3 = 6.40
Solubility in Water Sparingly soluble in cold water (0.63 g/100 mL at 25°C), but more soluble in hot water.Highly soluble in water (1447 g/L or ~145 g/100 mL at 25°C).
Hygroscopicity Non-hygroscopic (does not readily absorb moisture).Hygroscopic (readily absorbs moisture from the air).
Melting Point 287°C (decomposes)153°C
E Number E297E330

Performance as a Food Acidulant

The differences in chemical and physical properties translate to distinct performance characteristics in food and beverage applications.

Sourness and Flavor Profile

Fumaric acid provides a more intense and lingering sourness compared to citric acid. On a weight basis, fumaric acid is considered to be about 1.5 times more acidic than citric acid. This means less fumaric acid is needed to achieve the same level of tartness, which can lead to cost savings. The flavor profile of fumaric acid is described as sharp and clean, enhancing fruit flavors. Citric acid, on the other hand, provides a familiar, bright, and fruity tartness that is less sharp and has a quicker onset.

pH Control and Buffering Capacity

Both acids are effective at lowering and stabilizing the pH of food products, which is crucial for flavor development, gelling, and microbial inhibition. Fumaric acid has more buffering capacity than other food acids at a pH of around 3.0, which helps to stabilize the pH, color, and flavor in products like fruit juice drinks. Citric acid also has excellent buffering capacity and is widely used to maintain a pH between 2.5 and 3.5 in beverages, creating an environment that is hostile to microorganisms.

Preservative and Antimicrobial Action

By lowering the pH, both fumaric and citric acid create an environment that inhibits the growth of spoilage microorganisms like bacteria, yeasts, and molds, thus extending shelf life. Fumaric acid is particularly effective against bacteria like Listeria monocytogenes. Its low solubility can provide a gradual release, offering long-lasting protection in products like sauces and dry mixes. Citric acid is a well-established natural preservative used in a wide range of products, from beverages to canned goods, to prevent microbial growth and spoilage.

Application-Specific Performance

The choice between fumaric acid and citric acid often depends on the specific application.

  • Dry Mixes and Powdered Beverages: Fumaric acid's non-hygroscopic nature is a significant advantage in dry mixes, such as powdered drinks, gelatin desserts, and baking powders. It prevents caking and clumping, ensuring the product remains free-flowing and stable, even in humid conditions. Citric acid's hygroscopicity can lead to moisture absorption and caking in these applications.

  • Beverages: In liquid beverages, citric acid's high solubility makes it easy to incorporate. It provides a refreshing tartness and enhances fruit flavors. While fumaric acid's low solubility in cold water can be a limitation, cold-water-soluble (CWS) versions are available, which contain a wetting agent.

  • Confectionery: Fumaric acid is valued in sour candies for its intense and long-lasting sourness. Its low moisture absorption also helps to prevent sucrose inversion and maintain the quality of acid-coated candies.

  • Baked Goods: Fumaric acid acts as a leavening acid in baked goods like tortillas and rye bread, reacting with baking soda to produce carbon dioxide for leavening. It can also improve dough machinability.

  • Jams, Jellies, and Preserves: Both acids are used to control pH, which is essential for proper pectin gelation. Fumaric acid can enhance gel strength and provide preservative effects during storage.

Quantitative Data Summary

The following table summarizes key quantitative data comparing the performance of fumaric acid and citric acid.

ParameterFumaric AcidCitric Acid
Relative Sourness 1.5 times more sour than citric acid by weight.Standard reference for sourness.
Usage Ratio (for similar sourness) 1g of fumaric acid is equivalent to ~1.5g of citric acid.-
Solubility in Cold Water (25°C) 0.63 g/100 mL~145 g/100 mL
Hygroscopicity Non-hygroscopicHygroscopic

Experimental Protocols

To objectively evaluate the performance of fumaric and citric acid in a specific food matrix, a systematic experimental approach is necessary. Below is a general protocol for a comparative analysis in a model beverage system.

Objective:

To compare the sourness intensity, pH, and titratable acidity of fumaric acid and citric acid in a sweetened beverage model.

Materials:
  • Food-grade fumaric acid

  • Food-grade citric acid (anhydrous or monohydrate)

  • Sucrose

  • Deionized water

  • Calibrated pH meter

  • Burette with 0.1 N Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Analytical balance

  • Volumetric flasks and beakers

Methodology:
  • Solution Preparation:

    • Prepare a stock solution of sweetened water (e.g., 10% sucrose in deionized water).

    • Prepare separate solutions of fumaric acid and citric acid at equimolar concentrations in the sweetened water. Due to solubility differences, gentle heating may be required to fully dissolve the fumaric acid, followed by cooling to room temperature.

    • Prepare a series of solutions with varying concentrations of each acid to determine the equi-sourness point.

  • pH Measurement:

    • Measure the pH of each prepared solution using a calibrated pH meter at a standardized temperature (e.g., 25°C).

  • Titratable Acidity (TA) Measurement:

    • Pipette a known volume (e.g., 100 mL) of each acid solution into a beaker.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with 0.1 N NaOH until a faint pink color persists for 30 seconds.

    • Record the volume of NaOH used.

    • Calculate the TA, typically expressed as a percentage of the predominant acid.

  • Sensory Evaluation:

    • Conduct sensory testing with a trained panel to evaluate sourness intensity.

    • A paired comparison or ranking test can be used to determine which acid is perceived as more sour at equal concentrations.

    • A time-intensity sensory technique can be employed to characterize the onset, duration, and maximum intensity of the sourness for each acid.

Visualizations

Functional Comparison of Fumaric Acid and Citric Acid

cluster_fumaric Fumaric Acid cluster_citric Citric Acid FA_Prop1 Non-Hygroscopic FA_App1 Dry Mixes (e.g., baking powder, drink mixes) FA_Prop1->FA_App1 Prevents Caking FA_Prop2 High Sourness Intensity FA_App2 Sour Confectionery FA_Prop2->FA_App2 Long-lasting Sourness FA_App3 Cost-Effective Acidulation FA_Prop2->FA_App3 Less acid needed FA_Prop3 Low Cold Water Solubility CA_Prop1 Hygroscopic CA_Prop2 High Water Solubility CA_App1 Liquid Beverages CA_Prop2->CA_App1 Easy to dissolve CA_App2 Jams and Jellies CA_Prop2->CA_App2 Good for gelling CA_Prop3 Bright, Fruity Flavor CA_Prop3->CA_App1 Pleasant taste CA_App3 General Purpose Acidulant

Caption: Key properties of fumaric and citric acid and their impact on food applications.

Acidulant Selection Workflow

Start Start: Define Product Requirements ProductType Is the product a dry mix or powdered? Start->ProductType SolubilityConstraint Is high solubility in cold water critical? ProductType->SolubilityConstraint No (Liquid/Semi-solid) UseFumaric Select Fumaric Acid ProductType->UseFumaric Yes SournessProfile Is intense, lingering sourness desired? SournessProfile->UseFumaric Yes UseCitric Select Citric Acid SournessProfile->UseCitric No SolubilityConstraint->SournessProfile No SolubilityConstraint->UseCitric Yes ConsiderCWS Consider Cold-Water-Soluble Fumaric Acid UseFumaric->ConsiderCWS If cold water solubility is needed End Final Selection UseCitric->End ConsiderCWS->End

Caption: Decision workflow for selecting between fumaric acid and citric acid.

Conclusion

Both fumaric acid and citric acid are highly effective food acidulants, but they are not always interchangeable. Citric acid's high solubility and pleasant, fruity tartness make it a versatile choice for a wide range of applications, particularly liquid beverages. Fumaric acid's key advantages are its non-hygroscopic nature, which makes it superior for dry mixes, and its higher sourness intensity, which allows for lower usage levels and potential cost savings. The selection of the appropriate acidulant requires a thorough understanding of the product's formulation, processing conditions, and desired sensory attributes. For researchers and product developers, a careful evaluation of these factors, supported by experimental data, will lead to the optimization of product quality, stability, and cost-effectiveness.

References

A Comparative Analysis of the Biological Activities of Maleic and Fumaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Maleic acid and fumaric acid, geometric isomers of butenedioic acid, serve as parent structures for a diverse range of derivatives with significant and varied biological activities. While fumaric acid derivatives, particularly dimethyl fumarate (DMF), have gained prominence as approved therapeutics for psoriasis and multiple sclerosis, derivatives of maleic acid exhibit their own distinct pharmacological profiles. This guide provides a comparative overview of their biological activities, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of representative maleic and fumaric acid derivatives.

Table 1: Acetylcholinesterase Inhibitory Activity

Compound ClassDerivativeOrganism/Enzyme SourceInhibition TypeIC50 / KᵢReference
Maleic Acid Derivatives Aminophenol derivatives (e.g., 3b-d, 4c-e)Bovine AcetylcholinesteraseIrreversibleKᵢ: not specified, kᵢ: determined[1]
Aminophenol derivatives (e.g., 1b-e, 2b-d)Bovine AcetylcholinesteraseReversibleKᵢ: determined[1]
Fumaric Acid Derivatives Fumaric salt of keto derivative (Compound 20)Human AcetylcholinesteraseCovalentIC50: 4.15 µM[2]
Fumaric salt of phenolic derivative (Compound 19)Human AcetylcholinesteraseNon-competitiveIC50: 72 nM[2]

Table 2: Antimicrobial Activity

Compound ClassDerivativeMicroorganismActivity Metric (MIC)Reference
Maleic Acid Maleic acidEnterococcus faecalis (biofilm)0.88% (eradication at 30s), 0.11% (eradication at 2 min)[3]
Fumaric Acid Fumaric acidStaphylococcus aureus75 µg/mL
Fumaric acidKlebsiella pneumoniae150 µg/mL
Fumaric acidEscherichia coli150 µg/mL
Fumaric acidPseudomonas aeruginosa150 µg/mL
Fumaric acidCandida albicans4.687 mg/mL

Key Signaling Pathways and Mechanisms of Action

The biological effects of maleic and fumaric acid derivatives are underpinned by their interactions with specific cellular pathways.

Fumaric Acid Derivatives: Nrf2 Activation and NF-κB Inhibition

Dimethyl fumarate (DMF), a prominent fumaric acid ester, exerts its anti-inflammatory and cytoprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. Electrophilic compounds like DMF can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the upregulation of a battery of antioxidant and cytoprotective proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Furthermore, fumaric acid has been shown to suppress the pro-inflammatory NF-κB signaling pathway by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK).

Nrf2_Activation_by_DMF cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Complex cluster_nucleus Nucleus DMF Dimethyl Fumarate (DMF) Keap1 Keap1 DMF->Keap1 modifies Cys residues p38 p38 MAPK DMF->p38 inhibits Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation IKK IKK p38->IKK phosphorylates IkB IκB IKK->IkB phosphorylates IkB->Proteasome degradation p65 p65 IkB->p65 p50 p50 IkB->p50 NFkB NF-κB NFkB_n NF-κB (p65/p50) p65->NFkB_n translocation p50->NFkB_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Inflammatory_Genes Pro-inflammatory Genes NFkB_n->Inflammatory_Genes activates transcription

Caption: Signaling pathways modulated by fumaric acid derivatives.
Maleic Acid Derivatives: Acetylcholinesterase Inhibition

Certain derivatives of maleic acid have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease. Maleic acid derivatives can act as either reversible or irreversible inhibitors, depending on their chemical structure. Irreversible inhibitors typically form a stable covalent bond with the enzyme's active site, leading to a long-lasting inactivation.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to active site ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Maleic_Deriv Maleic Acid Derivative Maleic_Deriv->AChE inhibits Signal Signal Transduction ACh_Receptor->Signal

Caption: Mechanism of acetylcholinesterase inhibition by maleic acid derivatives.

Detailed Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and screen for its inhibitors.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepare fresh)

  • AChE solution (e.g., from bovine erythrocytes, diluted in phosphate buffer)

  • Test compounds (maleic/fumaric acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: Prepare the following in the wells of a 96-well microplate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C to allow for inhibitor binding.

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. To the blank well, add 10 µL of deionized water. The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Materials:

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism culture

  • Test compounds (maleic/fumaric acid derivatives)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of the 96-well plate. Typically, 100 µL of the compound at 2x the final desired concentration is added to the first well, and then serially diluted.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (inoculum in broth without the antimicrobial agent) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader.

Conclusion

This guide highlights the distinct yet significant biological activities of maleic and fumaric acid derivatives. While fumaric acid derivatives have well-established roles in modulating inflammatory and oxidative stress pathways, making them valuable in the treatment of autoimmune diseases, maleic acid derivatives show promise as inhibitors of key enzymes like acetylcholinesterase and as antimicrobial agents. The provided experimental protocols offer a foundation for researchers to further investigate and compare the therapeutic potential of these two classes of isomeric compounds. Future direct comparative studies are warranted to fully elucidate their relative potencies and expand their therapeutic applications.

References

A Comparative Analysis of Polyester Resins from 2-Butenedioic Acid Isomers: Maleic Acid vs. Fumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance characteristics of unsaturated polyester resins derived from the cis and trans isomers of 2-butenedioic acid reveals significant differences in their mechanical, thermal, and chemical properties. This guide provides a comparative analysis, supported by experimental data, to aid researchers and scientists in selecting the appropriate isomer for their specific applications.

Unsaturated polyester resins (UPRs) are a cornerstone of the composites industry, valued for their versatility, cost-effectiveness, and ease of use. The properties of these thermosetting polymers are critically influenced by the choice of their constituent monomers, particularly the unsaturated dicarboxylic acid. The two geometric isomers of this compound, maleic acid (the cis isomer) and fumaric acid (the trans isomer), are primary sources of unsaturation in these resins. While structurally similar, their distinct spatial arrangements lead to markedly different performance in the final cured product.

In industrial practice, maleic anhydride is the most commonly used raw material due to its lower cost and the fact that it readily undergoes isomerization to the more stable fumaric acid form at the high temperatures employed during polyesterification. This in-situ conversion is a critical step, as the incorporation of fumarate units into the polyester backbone is key to achieving desirable resin properties. Resins based on fumaric acid consistently demonstrate superior performance characteristics.

The Influence of Isomer Structure on Resin Properties

The fundamental difference between maleic acid and fumaric acid lies in their molecular geometry. Fumaric acid, with its trans configuration, has a linear and planar structure. This linearity allows for closer packing of the polymer chains, leading to higher crystallinity, increased intermolecular forces, and a more rigid network structure upon curing.

Conversely, the cis configuration of maleic acid results in a bent, less symmetrical molecule. This steric hindrance prevents efficient chain packing, resulting in a more amorphous and less robust polymer network.

Performance Comparison: Maleic Acid vs. Fumaric Acid-Based Resins

The structural differences between the two isomers translate directly into the macroscopic properties of the resulting polyester resins. Resins formulated with a higher proportion of fumarate linkages exhibit enhanced mechanical strength, greater thermal stability, and improved resistance to chemical attack.

Data Presentation

The following tables summarize the typical performance differences between unsaturated polyester resins synthesized with maleic acid and fumaric acid.

Mechanical PropertiesPolyester Resin from Maleic AcidPolyester Resin from Fumaric Acid
Tensile StrengthLowerHigher
Flexural StrengthLowerHigher[1]
Flexural ModulusLowerHigher[1]
HardnessLowerHigher
Impact StrengthLowerHigher
Thermal PropertiesPolyester Resin from Maleic AcidPolyester Resin from Fumaric Acid
Glass Transition Temperature (Tg)LowerHigher
Heat Distortion Temperature (HDT)LowerHigher
Thermal StabilityLowerHigher
Chemical ResistancePolyester Resin from Maleic AcidPolyester Resin from Fumaric Acid
Water AbsorptionHigherLower
Acid ResistanceLowerHigher[2]
Alkali ResistanceLowerHigher[2]
Solvent ResistanceLowerHigher

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of unsaturated polyester resins from maleic and fumaric acid.

Synthesis of Unsaturated Polyester Resins

A two-stage melt condensation polymerization is a common method for synthesizing unsaturated polyester resins.

Materials:

  • This compound isomer (Maleic Acid or Fumaric Acid)

  • Diol (e.g., Propylene Glycol, Ethylene Glycol)

  • Saturated Dicarboxylic Acid (e.g., Phthalic Anhydride) - Optional, for modifying properties

  • Catalyst (e.g., p-Toluenesulfonic acid)

  • Inhibitor (e.g., Hydroquinone)

  • Inert gas (Nitrogen)

Procedure:

  • The diol and saturated dicarboxylic acid (if used) are charged into a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser with a water trap.

  • The mixture is heated under a nitrogen blanket to approximately 150-160°C with continuous stirring until the mixture becomes clear.

  • The this compound isomer (maleic acid or fumaric acid) is then added to the reactor.

  • The temperature is gradually raised to 190-210°C. The progress of the esterification reaction is monitored by measuring the acid value of the mixture at regular intervals.

  • The reaction is considered complete when the acid value drops to a predetermined level (typically below 30 mg KOH/g).

  • The resulting polyester is cooled to around 100°C, and an inhibitor is added to prevent premature gelation.

  • The molten polyester is then dissolved in a reactive diluent, such as styrene, to obtain the final unsaturated polyester resin.

Characterization of Polyester Resins

Mechanical Testing:

  • Tensile Strength and Modulus: Determined according to ASTM D638 standard using a universal testing machine.

  • Flexural Strength and Modulus: Measured as per ASTM D790 standard.

  • Hardness: Barcol hardness is measured according to ASTM D2583.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and curing characteristics of the resin, typically in accordance with ASTM E1356.

  • Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability and decomposition profile of the cured resin, following ASTM E1131.

Chemical Resistance Testing:

  • Cured resin samples are immersed in various chemical agents (e.g., water, acids, bases, solvents) for a specified period as per ASTM D543.

  • The percentage change in weight and any visible degradation are recorded to assess chemical resistance.

Visualizing the Chemical Differences and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Chemical structures of maleic acid (cis) and fumaric acid (trans).

G Monomers Unsaturated Acid (Maleic/Fumaric) + Diol Polycondensation Polycondensation Reaction (190-210°C) Monomers->Polycondensation Unsaturated_Polyester Unsaturated Polyester Prepolymer Polycondensation->Unsaturated_Polyester Blending Blending with Reactive Diluent (Styrene) Unsaturated_Polyester->Blending UPR Unsaturated Polyester Resin (UPR) Blending->UPR Curing Curing (Initiator + Promoter) UPR->Curing Cured_Resin Cross-linked Thermoset Plastic Curing->Cured_Resin

Caption: General synthesis workflow for unsaturated polyester resins.

G cluster_synthesis Resin Synthesis cluster_characterization Performance Characterization cluster_analysis Comparative Analysis Select_Isomer Select Isomer (Maleic Acid vs. Fumaric Acid) Synthesize_Resin Synthesize Polyester Resin (Identical Conditions) Select_Isomer->Synthesize_Resin Mechanical_Testing Mechanical Testing (Tensile, Flexural, Hardness) Synthesize_Resin->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA) Synthesize_Resin->Thermal_Analysis Chemical_Resistance Chemical Resistance Testing Synthesize_Resin->Chemical_Resistance Data_Comparison Tabulate and Compare Quantitative Data Mechanical_Testing->Data_Comparison Thermal_Analysis->Data_Comparison Chemical_Resistance->Data_Comparison Conclusion Draw Conclusions on Performance Differences Data_Comparison->Conclusion

Caption: Logical workflow for a comparative analysis of polyester resins.

References

A Researcher's Guide to Validating Chromatographic Separation of Cis-Trans Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of geometric isomers are critical for ensuring product safety, efficacy, and stability. Cis-trans isomers, also known as geometric isomers, possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms around a double bond. These subtle structural differences can lead to significant variations in physical, chemical, and biological properties. This guide provides a comparative overview of chromatographic techniques for separating cis-trans isomers, supported by experimental data and detailed protocols.

Principles of Chromatographic Separation of Geometric Isomers

The separation of cis and trans isomers by chromatography is achievable due to their distinct physical and chemical properties, which influence their interactions with the stationary and mobile phases. Key properties that facilitate separation include:

  • Polarity and Dipole Moment: Cis isomers are generally more polar and often exhibit a larger dipole moment than their trans counterparts. This difference is a primary factor in separations using polar stationary phases.

  • Boiling Point: Trans isomers typically have higher boiling points due to their more linear shape, which allows for more efficient packing in the crystal lattice. In gas chromatography (GC) with non-polar columns, where separation is primarily driven by boiling point, the cis isomer is expected to elute first.[1]

  • Molecular Shape: The "U-shaped" structure of cis isomers versus the more linear shape of trans isomers can lead to differential interactions with the stationary phase, particularly in liquid chromatography.

The choice of chromatographic technique and the specific method parameters are crucial for achieving optimal separation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all powerful techniques for resolving geometric isomers.

Comparative Analysis of Chromatographic Methods

The selection of the most suitable chromatographic method depends on the physicochemical properties of the isomers, such as volatility, polarity, and solubility. The following table summarizes experimental data from various studies, offering a direct comparison of different techniques and conditions for separating specific cis-trans isomer pairs.

CompoundIsomersTechniqueColumnMobile Phase / Carrier GasFlow RateTemperatureDetectorRetention Times (min)
Cefprozil cis, transHPLCUltimate TM XB-C18 (5µm, 4.6×150mm)Acetonitrile:0.05M KH2PO4 (pH 3.05) (12:88, v/v)1.0 mL/minRoom Temp.UV (280 nm)Not specified, but baseline separated[2]
Cefprozil cis, transHPLC-MS/MSC18 (reverse-phase)Gradient of 0.5% formic acid and acetonitrileNot specifiedNot specifiedMS/MScis: 2.07, trans: 2.36[3]
Cypermethrin cis, transRP-HPLCC18Methanol:Acetonitrile:Water (58:18:24, v/v/v)1.0 mL/min20°CUV (235 nm)Not specified, but four peaks resolved[4][5]
2-Butene-1,4-diol cis, transHPLC(S,S)-Whelk-O 1 (chiral)Hexane:Ethanol (97:3, v/v)Not specifiedNot specifiedNot specifiedResolution of 2.61 achieved
1,3,5-Hexatriene (E), (Z)GCDB-WAX (PEG) (60m x 0.32mm, 0.5µm)Helium or HydrogenNot specifiedNot specifiedFIDBaseline separation expected
1-Phenyl-1-butene (E), (Z)GCDB-5 (5% phenyl-polydimethylsiloxane) (30m x 0.25mm, 0.25µm)Not specifiedNot specifiedNot specified(Z)-isomer elutes before (E)-isomer

Detailed Experimental Protocols

Reproducibility in scientific research hinges on meticulous and well-documented methodologies. Below are detailed protocols for the separation of specific cis-trans isomers using different chromatographic techniques.

HPLC Separation of Cefprozil Isomers

This protocol describes a reversed-phase HPLC method for the simultaneous determination of cis and trans isomers of cefprozil in human plasma.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Ultimate TM XB-C18 column (5µm, 4.6×150mm).

  • Mobile Phase: A mixture of acetonitrile and 0.05M monopotassium phosphate in water (adjusted to pH 3.05 with glacial acetic acid) in a 12:88 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient room temperature.

  • Detection: UV detection at a wavelength of 280 nm.

  • Sample Preparation: To 0.5 mL of plasma, add 10 µL of internal standard and 100 µL of 10% perchloric acid. Vortex the mixture for 2 minutes and then centrifuge at 10,800 rpm for 5 minutes. Inject 20 µL of the supernatant into the HPLC system.

GC Separation of 1,3,5-Hexatriene Isomers

This protocol outlines a gas chromatography method for the separation of geometric isomers of 1,3,5-hexatriene, which is challenging on nonpolar columns due to similar boiling points.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and electronic pressure control.

  • Column: A high-polarity wax-type capillary column, such as a DB-WAX or CP-Wax 52 CB (polyethylene glycol stationary phase), with dimensions of 60 m length x 0.32 mm internal diameter x 0.5 µm film thickness.

  • Carrier Gas: High-purity helium or hydrogen.

  • Sample Preparation: If the sample is a liquid, dilute it in a volatile, non-interfering solvent like pentane or hexane to a concentration in the ppm range suitable for FID detection.

  • Injection: Use a 10 µL gas-tight syringe for manual injection or an appropriate autosampler.

  • Detector Gases: Hydrogen and air for the FID, with nitrogen or helium as the makeup gas.

SFC Separation of Drug-Like Diastereomers

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of stereoisomers, including diastereomers which can be cis-trans isomers. A study comparing SFC and HPLC for the separation of 258 synthetic diastereomer pairs found that gradient non-chiral SFC was more successful.

  • Instrumentation: An SFC system suitable for rapid gradient separation.

  • Columns: The study utilized various non-chiral columns to assess success rates.

  • Mobile Phase: Supercritical CO2 with a gradient of a modifier (e.g., methanol).

  • General Finding: Gradient non-chiral SFC demonstrated a higher success rate for diastereomer separation compared to traditional non-chiral HPLC.

Workflow for Method Validation

The validation of a chromatographic method for separating cis and trans isomers is a systematic process to ensure the method is reliable, reproducible, and suitable for its intended purpose. The following diagram illustrates a typical workflow for this process.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Target Profile (e.g., resolution, sensitivity) B Select Chromatographic Technique (HPLC, GC, SFC) A->B C Screen Stationary & Mobile Phases B->C D Optimize Method Parameters (Gradient, Temperature, Flow Rate) C->D E Specificity / Selectivity (Peak Purity) D->E Initial Method F Linearity & Range E->F G Accuracy & Precision (Repeatability, Intermediate Precision) F->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) G->H I Robustness (Varying parameters slightly) H->I J System Suitability Testing I->J K Prepare Validation Report J->K Validated Method L Implement for Routine Analysis K->L

Caption: Workflow for validating a chromatographic method for cis-trans isomer separation.

Conclusion

The successful separation of cis and trans isomers is a critical task in many scientific and industrial settings. This guide has provided a comparative overview of HPLC, GC, and SFC for this purpose, supported by experimental data and detailed protocols. By understanding the principles of separation and following a systematic approach to method development and validation, researchers can confidently and accurately resolve and quantify geometric isomers, ensuring the quality and integrity of their work.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Butenedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-butenedioic acid isomers, maleic acid (cis) and fumaric acid (trans), is critical for quality control, metabolic studies, and formulation development. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The choice of analytical technique for the quantification of this compound isomers depends on factors such as required sensitivity, sample matrix complexity, and the need for isomeric separation. The following table summarizes the quantitative performance of commonly employed methods.

Analytical TechniqueLinearity (Correlation Coefficient)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Key AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) > 0.99~10 ng/mL (Fumaric Acid)~10 ppm (Maleic Acid)90 - 110%Robust, reliable, good for routine analysis.May require specific columns for optimal isomer separation.
Capillary Electrophoresis (CE) > 0.9990.005 mmol/LNot explicitly stated, but low µM range is achievable.95 - 102%High separation efficiency, low sample and reagent consumption.Can be sensitive to matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) > 0.99 (for derivatized acids)ng/mL to sub-ng/mL range (derivatized)µg/kg to ng/kg range (derivatized)93 - 98% (for derivatized acids)High sensitivity and specificity, excellent for complex matrices.Requires derivatization for non-volatile organic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Not applicable (direct quantification)Not typically used for trace analysis.Quantitation error < 1% for concentrations in the µM range.Not applicable (direct quantification)No need for reference standards for quantification, excellent for isomer identification.Lower sensitivity compared to chromatographic methods.

Experimental Workflows and Logical Relationships

A general workflow for the analysis of this compound involves several key stages from sample acquisition to final data analysis. The specific steps can vary depending on the chosen analytical technique and the sample matrix.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample Sample Collection Filtration Filtration Sample->Filtration Extraction Extraction (LLE/SPE) Filtration->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Extraction->HPLC CE Capillary Electrophoresis Extraction->CE NMR NMR Extraction->NMR GCMS GC-MS Derivatization->GCMS Integration Peak Integration/ Signal Measurement HPLC->Integration CE->Integration GCMS->Integration NMR->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Figure 1: A generalized experimental workflow for the analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of maleic and fumaric acid. Ion-suppression reversed-phase chromatography is a common approach.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Nova-Pak C18, 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with water adjusted to a low pH (e.g., 2.10-2.15 with perchloric acid) to suppress the ionization of the acids.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.[1]

  • Sample Preparation: For pharmaceutical samples, dissolve the substance in the mobile phase, filter through a 0.45 µm filter, and inject. For food samples, a simple filtration may be sufficient.[2]

  • Data Analysis: Quantification is based on the peak area of the analyte compared to a calibration curve prepared from standards of known concentrations.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is well-suited for the analysis of small, charged molecules like organic acids.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary, which can be coated to modify the electroosmotic flow.

  • Electrolyte: A buffer system, for example, 20 mmol/L ethylenediamine-sulphate at pH 6.5.

  • Separation Voltage: Typically in the range of 15-30 kV.

  • Detection: Direct UV detection at 214 nm.

  • Sample Preparation: Samples are typically diluted in the electrolyte or water and injected directly. For complex matrices like fruit juice, dilution and filtration are usually sufficient.

  • Data Analysis: Similar to HPLC, quantification is performed by comparing the peak area to a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is a mandatory step before GC-MS analysis. Silylation is a common derivatization technique.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The carboxyl groups of the acids are converted to more volatile esters, typically trimethylsilyl (TMS) esters. This can be achieved by reacting the dried sample extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out at an elevated temperature (e.g., 70-90 °C) for a specific duration.[3]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the derivatized analytes. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: This is a multi-step process involving extraction of the organic acids from the sample matrix (e.g., using liquid-liquid extraction with an organic solvent like ethyl acetate), followed by drying of the extract and then derivatization.

  • Data Analysis: Quantification is based on the peak area of a characteristic ion of the derivatized analyte relative to an internal standard, using a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of the cis and trans isomers of this compound without the need for chromatographic separation.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard. For biological samples like plasma or serum, protein precipitation followed by dissolution in a deuterated buffer is a common procedure.

  • Experimental Parameters: A standard 1D proton (¹H) NMR spectrum is acquired. Key parameters to optimize for quantification include the relaxation delay (D1), which should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Data Analysis: The concentration of each isomer is determined by comparing the integral of its characteristic proton signal to the integral of a known signal from the internal standard. For maleic acid (cis), the two vinyl protons give a singlet around 6.2-6.3 ppm. For fumaric acid (trans), the two vinyl protons also give a singlet, but it is shifted downfield to around 6.5 ppm. The distinct chemical shifts allow for straightforward identification and quantification of each isomer in a mixture. A study evaluating maleic and fumaric acids as internal standards for NMR analysis reported a quantitation error of less than 1%.

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a decision-making pathway, where the choice of technique is guided by the analytical requirements.

Analytical Technique Selection cluster_criteria Decision Criteria cluster_techniques Recommended Technique Start Analytical Goal Isomer Isomer Separation? Start->Isomer Sensitivity High Sensitivity? Isomer->Sensitivity Yes NMR NMR Isomer->NMR No (Identification Only) Matrix Complex Matrix? Sensitivity->Matrix Yes HPLC_CE HPLC or CE Sensitivity->HPLC_CE No Matrix->HPLC_CE No GCMS GC-MS Matrix->GCMS Yes

Figure 2: Decision tree for selecting an analytical technique.

References

A Comparative Analysis of the Reactivity of Maleic Anhydride and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of maleic anhydride and its key derivatives. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, polymer chemistry, and drug development, particularly in reactions such as Diels-Alder cycloadditions, Michael additions, and hydrolysis. This document summarizes available quantitative data, presents detailed experimental protocols for reactivity assessment, and visualizes key chemical processes.

Introduction to Maleic Anhydride and Its Derivatives

Maleic anhydride is a versatile cyclic dicarboxylic anhydride widely used as a building block in chemical synthesis due to its bifunctional reactivity.[1] The electron-deficient carbon-carbon double bond and the anhydride functionality make it a potent electrophile and dienophile.[2] Derivatives of maleic anhydride, such as maleimides and substituted anhydrides, exhibit a range of reactivities that can be tuned by the nature of their substituents. These derivatives are integral in the synthesis of polymers, resins, and pharmaceuticals.[3][4]

Maleimide derivatives, synthesized from maleic anhydride, are particularly important in bioconjugation and drug delivery due to their specific reactivity towards thiol groups found in biological molecules.[2] The reactivity of the maleimide double bond can be influenced by the substituent on the nitrogen atom.

Comparative Reactivity Data

The following tables summarize the available quantitative data on the reactivity of maleic anhydride and some of its derivatives in various reactions. It is important to note that the data is compiled from different studies and reaction conditions may vary, affecting direct comparability.

Table 1: Comparative Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. The reactivity of the dienophile, in this case, maleic anhydride and its derivatives, is significantly influenced by electron-withdrawing or donating groups.

DienophileDieneSolventTemperature (°C)Rate Constant (k) [Units]Reference
Maleic AnhydrideFuranAcetonitrile40Qualitatively fast, but reversible
Maleic Anhydride1,3-DiphenylisobenzofuranNot SpecifiedNot SpecifiedQualitatively fast
Dichloromaleic Anhydride(E)-penta-2, 4-dien-1-olNot SpecifiedHeatQualitatively reactive
Bromomaleic Anhydride(E)-penta-2, 4-dien-1-olNot SpecifiedNot SpecifiedQualitatively reactive
N-Alkyl MaleimidesVarious AlkenesNot SpecifiedNot SpecifiedGood to high yields under UVA irradiation
N-Aryl MaleimidesStyreneNot SpecifiedNot SpecifiedRequires photosensitizer
Table 2: Comparative Data on Hydrolysis

The hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid is a critical reaction, particularly in applications where the anhydride is used in aqueous environments. The rate of this reaction is influenced by factors such as pH, temperature, and the presence of substituents on the anhydride ring.

AnhydrideConditionsHalf-life (t½)Rate Constant (k) [Units]Reference
Maleic AnhydrideWater, 25°C5-10 minutesNot specified
Maleic Anhydride96% Relative Humidity, 22°CComplete hydrolysis in 21 hoursNot specified
Phthalic AnhydrideWater, 25°C, pH 7.8Not specifiedk₀ = 1.59 x 10⁻² s⁻¹
Acetic AnhydrideExcess Water, 25°CNot specifiedPseudo-first-order rate constant determined

Note: A direct comparison of hydrolysis rates for various maleic anhydride derivatives under the same conditions is limited in the available literature. The data for phthalic and acetic anhydride are provided for context on anhydride hydrolysis kinetics. One study notes that the hydrolysis of dimethylmaleic anhydride has been compared to that of maleic anhydride, suggesting such data exists but was not found in the immediate search results.

Table 3: Reactivity Ratios in Copolymerization

Reactivity ratios (r1 and r2) are crucial parameters in polymer chemistry that describe the tendency of monomers to copolymerize. For the copolymerization of maleic anhydride (M1) with other monomers (M2), these ratios indicate the composition and structure of the resulting polymer chain.

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymer TypeReference
Maleic AnhydrideAcrylic AcidApproaching 0Approaching 0Alternating
Maleic AnhydrideStyreneEssentially 0Essentially 0Alternating
Maleic AnhydrideAcrylonitrileLow (e.g., < 0.1)2.23 - 7.7Block-like (low MA incorporation)

Note: The tendency for maleic anhydride to form alternating copolymers with electron-rich monomers like styrene is a well-documented characteristic of its reactivity.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of chemical reactivity. Below are protocols for key experiments used to evaluate the reactivity of maleic anhydride and its derivatives.

Protocol 1: Determination of Diels-Alder Reaction Kinetics using UV-Vis Spectroscopy

This method is suitable for monitoring the progress of a Diels-Alder reaction when the diene, dienophile, or the adduct has a distinct UV-Vis absorbance spectrum.

Materials:

  • Maleic anhydride or derivative

  • Diene (e.g., furan, anthracene)

  • Solvent (e.g., acetonitrile, supercritical CO₂)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the diene and the dienophile of known concentrations in the chosen solvent.

  • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the diene and dienophile solutions to initiate the reaction. A pseudo-first-order condition can be established by using a large excess of one reactant.

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a wavelength where there is a significant change as the reaction proceeds (e.g., the disappearance of a reactant or the appearance of the product).

  • Record the absorbance at regular time intervals until the reaction is complete or has reached equilibrium.

  • The rate constant can be determined by plotting the natural logarithm of the absorbance (for reactant decay) or (A∞ - At) (for product formation) against time. The slope of the resulting linear plot will be the pseudo-first-order rate constant.

Protocol 2: Monitoring Reaction Kinetics using NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the kinetics of reactions in situ, providing detailed structural information on reactants, products, and any intermediates.

Materials:

  • Maleic anhydride or derivative

  • Reactant (e.g., diene, nucleophile)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a stock solution of the maleic anhydride derivative in the deuterated solvent.

  • Prepare a stock solution of the other reactant in the same solvent.

  • In an NMR tube, combine the two solutions at a controlled temperature to initiate the reaction.

  • Quickly place the NMR tube in the pre-equilibrated NMR spectrometer.

  • Acquire a series of ¹H NMR spectra at specific time intervals. Automated acquisition can be set up for this purpose.

  • Process the spectra and integrate the signals corresponding to a reactant and a product.

  • The concentration of the species at each time point can be calculated from the integral values relative to an internal standard or by the relative integrals of reactant and product.

  • Plot the concentration of the reactant or product versus time. The data can then be fitted to the appropriate rate law to determine the rate constant.

Protocol 3: Measurement of Hydrolysis Rate

The rate of hydrolysis can be determined by monitoring the disappearance of the anhydride or the appearance of the dicarboxylic acid. Techniques like in-situ FTIR or differential thermal analysis can be employed.

Materials:

  • Maleic anhydride or derivative

  • Water (or a buffered solution)

  • In-situ FTIR spectrometer with a probe or a differential thermal analyzer

  • Reaction vessel with temperature control

Procedure (using in-situ FTIR):

  • Calibrate the FTIR spectrometer by preparing standards of the anhydride and the corresponding dicarboxylic acid at known concentrations in the reaction solvent to create a calibration curve.

  • Set up the reaction in a temperature-controlled vessel equipped with the in-situ FTIR probe.

  • Add the anhydride to the aqueous solution to start the hydrolysis reaction.

  • Record the IR spectra at regular time intervals.

  • Analyze the spectra to determine the concentration of the anhydride (e.g., by monitoring the disappearance of the characteristic anhydride carbonyl peaks) and/or the dicarboxylic acid (e.g., by monitoring the appearance of the carboxylic acid carbonyl peak) as a function of time using the previously established calibration.

  • Plot the concentration data against time and determine the rate constant from the appropriate integrated rate law.

Visualizations

The following diagrams illustrate key concepts and workflows related to the reactivity of maleic anhydride and its derivatives.

Diels_Alder_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Furan) TS [4+2] Cycloaddition Transition State Diene->TS Dienophile Dienophile (Maleic Anhydride Derivative) Dienophile->TS Adduct Cyclohexene Adduct TS->Adduct

Caption: The Diels-Alder reaction pathway.

Hydrolysis_Reaction cluster_reactants Reactants cluster_product Product Anhydride Maleic Anhydride Derivative DicarboxylicAcid Dicarboxylic Acid Anhydride->DicarboxylicAcid + H₂O Water Water

Caption: Hydrolysis of a maleic anhydride derivative.

Experimental_Workflow_Kinetics prep 1. Prepare Reactant Solutions initiate 2. Mix Reactants & Initiate Reaction prep->initiate monitor 3. Monitor Reaction Progress (e.g., NMR, UV-Vis) initiate->monitor collect 4. Collect Data vs. Time monitor->collect analyze 5. Analyze Data & Determine Rate Constant collect->analyze

Caption: General workflow for a kinetic study.

References

Safety Operating Guide

Proper Disposal of 2-Butenedioic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Butenedioic acid, which exists as two isomers: maleic acid and fumaric acid.

Immediate Safety Protocols

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]

  • Skin Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: To avoid inhalation of dusts or aerosols, work in a well-ventilated area like a chemical fume hood.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the two isomers of this compound.

PropertyMaleic Acid ((2Z)-2-butenedioic acid)Fumaric Acid ((2E)-2-butenedioic acid)Source
Molecular Formula C₄H₄O₄C₄H₄O₄
Molecular Weight 116.07 g/mol 116.07 g/mol
Appearance White crystals or crystalline powderWhite crystalline powder
Neutral pH Range for Disposal 5.5 - 9.05.5 - 9.0
Disposal Workflow

The decision-making process for the proper disposal of this compound is outlined in the workflow diagram below. This diagram provides a logical progression from initial waste assessment to final disposal, ensuring safety and compliance.

cluster_0 Disposal Workflow for this compound start Start: Identify this compound Waste check_regulations Consult Local, State, and Federal Regulations start->check_regulations waste_form Determine Waste Form check_regulations->waste_form solid_waste Solid Waste or Large Aqueous Volume waste_form->solid_waste Solid / Large Volume small_aqueous Small Aqueous Solution waste_form->small_aqueous Small Aqueous professional_disposal Package, Label, and Store for Professional Disposal solid_waste->professional_disposal neutralization_decision Is Neutralization Permitted by Regulations? small_aqueous->neutralization_decision neutralize Neutralize to pH 5.5-9.0 neutralization_decision->neutralize Yes neutralization_decision->professional_disposal No drain_disposal Dispose Down Drain with Copious Water neutralize->drain_disposal end End: Disposal Complete drain_disposal->end contact_vendor Contact Licensed Hazardous Waste Vendor professional_disposal->contact_vendor contact_vendor->end

Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

The proper disposal method for this compound is contingent on the quantity and form of the waste, as well as local regulations. It is crucial to consult your institution's specific guidelines and local environmental regulations before proceeding. In many cases, this compound may need to be disposed of as hazardous waste.

Method 1: Neutralization and Drain Disposal (For Small Aqueous Quantities Only)

This method is only suitable for small quantities of dilute aqueous solutions of this compound and may be permissible if the waste is not hazardous for any other reason.

Materials:

  • Appropriate PPE (goggles, gloves, lab coat)

  • Chemical fume hood

  • Large beaker for dilution

  • Beaker for neutralizing agent

  • Weak base (e.g., sodium bicarbonate or sodium carbonate)

  • pH indicator strips or a calibrated pH meter

  • Stirring rod

Experimental Protocol:

  • Preparation: Don all required PPE and conduct the entire procedure within a certified chemical fume hood.

  • Dilution: In the large beaker, cautiously dilute the this compound solution with a large volume of cold water. A general guideline is a 1:10 ratio of acid solution to water. Always add acid to water , never the reverse, to avoid a violent exothermic reaction.

  • Prepare Neutralizing Agent: In a separate beaker, prepare a solution or slurry of a weak base like sodium bicarbonate or sodium carbonate.

  • Slow Neutralization: While continuously stirring the diluted acid solution, slowly and carefully add the basic solution. Be mindful of potential foaming or heat generation.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the base incrementally until the pH is within a neutral range, typically between 5.5 and 9.0.

  • Drain Disposal: Once neutralized, the solution can be flushed down the drain with a copious amount of water (at least 20 parts water to the neutralized solution).

Method 2: Collection for Professional Disposal

For solid this compound, large volumes of aqueous solutions, or when local regulations prohibit drain disposal, professional disposal is required.

Procedure:

  • Containment: Carefully collect the waste this compound in a clearly labeled, sealed, and appropriate container. For spills, sweep up the solid material, avoiding dust generation.

  • Labeling: Ensure the container is accurately labeled with "Hazardous Waste" and the chemical name "this compound" (specifying maleic or fumaric if known).

  • Storage: Store the sealed container in a designated, secure secondary containment area, away from incompatible materials, while awaiting pickup.

  • Professional Disposal: Arrange for a licensed chemical waste management company to collect and dispose of the waste in accordance with all local, state, and federal regulations.

  • Decontamination: Thoroughly clean any equipment used in the process. Dispose of any contaminated disposable materials (e.g., gloves, wipes) as solid hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guide for Handling 2-Butenedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 2-Butenedioic acid. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, in its various isomeric forms (maleic acid and fumaric acid), is a chemical that requires careful handling to prevent irritation and other potential health effects. While toxicological profiles may vary slightly between isomers and their derivatives, a cautious approach treating the substance as a potential irritant is recommended. The necessary Personal Protective Equipment (PPE) is outlined below.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Safety goggles or glasses with side shields. A face shield may be necessary for splash hazards.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for integrity before each use.[1]
Skin and Body Protection Lab coat, apron, or protective clothing with full sleeves. For larger quantities, chemical-resistant coveralls may be necessary.Wear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Protection NIOSH-approved respirator or a self-contained breathing apparatus.Recommended when handling the powder form to avoid dust formation or in poorly ventilated areas.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is paramount to ensure safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to control dust.

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

  • Keep the container of this compound tightly closed when not in use.

2. Handling the Chemical:

  • Don the appropriate PPE as detailed in Table 1 before handling the chemical.

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid the formation of dust when handling the solid form.

  • Use non-sparking tools for handling the solid.

  • After handling, wash hands thoroughly with soap and water.

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste materials. Offer surplus and non-recyclable solutions to a licensed disposal company. One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Dispose of the containers as unused product in accordance with local, state, and federal regulations.

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Work in Fume Hood check_safety Verify Eyewash/Shower Access prep_area->check_safety get_ppe Don Appropriate PPE check_safety->get_ppe handle_chem Handle this compound get_ppe->handle_chem avoid_dust Avoid Dust Formation handle_chem->avoid_dust spill Spill Occurs handle_chem->spill exposure Exposure Occurs handle_chem->exposure wash_hands Wash Hands After Handling avoid_dust->wash_hands collect_waste Collect Waste in Labeled Container wash_hands->collect_waste dispose_waste Dispose via Licensed Company collect_waste->dispose_waste spill->collect_waste Clean up first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

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